Prohexadione
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3,5-dioxo-4-propanoylcyclohexane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O5/c1-2-6(11)9-7(12)3-5(10(14)15)4-8(9)13/h5,9H,2-4H2,1H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUCOQPHDYUOJSI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)C1C(=O)CC(CC1=O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1043966 | |
| Record name | Prohexadione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1043966 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
88805-35-0 | |
| Record name | Prohexadione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=88805-35-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Prohexadione [ISO] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0088805350 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Prohexadione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1043966 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Cyclohexanecarboxylic acid, 3,5-dioxo-4-(1-oxopropyl) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PROHEXADIONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4PC163MD7L | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Prohexadione-Calcium: An In-depth Technical Guide on its Mechanism of Action in Fruit Trees
Introduction
Prohexadione-calcium (P-Ca) is a versatile plant bioregulator widely utilized in the management of fruit trees. Its primary application is the control of excessive vegetative growth, which has significant implications for orchard management, including reduced pruning costs, improved light penetration within the canopy, and enhanced pesticide spray coverage[1][2][3]. Beyond its effects on tree vigor, P-Ca has demonstrated a range of secondary effects, including increased fruit set, induced resistance to certain diseases and pests, and alterations in fruit quality parameters[1][4]. This technical guide provides a comprehensive overview of the molecular mechanisms underlying the physiological effects of this compound-calcium in fruit trees, supported by quantitative data and detailed experimental protocols.
Primary Mechanism of Action: Inhibition of Gibberellin Biosynthesis
The most prominent effect of this compound-calcium is the reduction of vegetative shoot growth, which is achieved through the inhibition of gibberellin (GA) biosynthesis. Gibberellins are a class of plant hormones that play a crucial role in cell elongation and division, thereby promoting shoot extension.
This compound-calcium acts as a structural mimic of 2-oxoglutaric acid, a co-substrate for several 2-oxoglutarate-dependent dioxygenases (2-ODDs) involved in the late stages of GA biosynthesis. Specifically, P-Ca blocks the activity of GA₂₀ 3β-hydroxylase, the enzyme responsible for the conversion of the inactive GA₂₀ to the biologically active GA₁. This inhibition leads to an accumulation of the inactive precursor GA₂₀ and a deficiency in the growth-promoting GA₁, resulting in reduced cell elongation and consequently, shorter internodes and reduced shoot growth. This mode of action differs from other growth retardants that inhibit earlier steps in the GA biosynthesis pathway.
The inhibitory effect of P-Ca on shoot growth is temporary, with a half-life of a few weeks in higher plants, allowing for a controlled and timely management of vegetative vigor without negatively impacting subsequent growth cycles.
Secondary Mechanisms of Action and Physiological Effects
This compound-calcium's structural similarity to 2-oxoglutaric acid allows it to interfere with other 2-ODD enzymes, leading to a range of secondary effects.
1. Alteration of Flavonoid Metabolism and Disease Resistance:
P-Ca can inhibit flavanone 3-hydroxylase, another 2-ODD enzyme involved in flavonoid biosynthesis. This inhibition leads to a shift in the flavonoid profile of treated plants, often resulting in the accumulation of 3-deoxyflavonoids, such as luteoforol, which possess phytoalexin-like properties. This alteration in flavonoid metabolism is believed to contribute to the observed increase in resistance to certain diseases, most notably fire blight caused by the bacterium Erwinia amylovora. The induced resistance is also attributed to a thickening of cell walls in the cortical parenchyma, which creates a physical barrier against pathogen invasion. While initially thought to be the primary mechanism, the role of altered flavonoid biosynthesis in fire blight resistance has been debated.
2. Reduction of Ethylene Biosynthesis and Increased Fruit Set:
This compound-calcium also exhibits structural similarities to ascorbic acid, a co-substrate for ACC oxidase, a key enzyme in the ethylene biosynthesis pathway. By interfering with ACC oxidase, P-Ca can reduce ethylene production. Lowered ethylene levels, particularly during the critical period of fruitlet development, can reduce fruitlet abortion and lead to an increase in fruit set. This effect, however, can be a double-edged sword, as increased fruit set may necessitate more aggressive fruit thinning to achieve desired fruit size.
Quantitative Data on the Effects of this compound-Calcium
The application of this compound-calcium leads to measurable changes in various physiological and agronomic parameters. The following tables summarize quantitative data from several studies on apple trees.
Table 1: Effect of this compound-Calcium on Vegetative Growth in Apple Trees
| Cultivar | P-Ca Concentration (mg·L⁻¹) | Application Timing | Shoot Growth Reduction (%) | Reference |
| 'Golden Delicious' | Not specified | Season-long program | 44 | |
| 'Sinap Orlovskii' | 1.25 + 1.25 g·ha⁻¹ (double application) | Not specified | 49-50 (vs. control) | |
| 'Fuji' | 500 or 750 (single application) | Post-bloom | ~30 | |
| 'Gala' | 42.5 and 125 | Two applications per season | Rate-dependent decrease | |
| 'McIntosh' | 125 | When shoots were ~8 cm | Not specified, but significant |
Table 2: Effect of this compound-Calcium on Yield and Fruit Parameters in Apple Trees
| Cultivar | P-Ca Concentration (mg·L⁻¹) | Effect on Fruit Set | Effect on Fruit Weight | Reference |
| 'Golden Delicious' | Not specified | Increased | Reduced by 19% | |
| 'Gala' | 42.5 and 125 | Increased | Not specified | |
| 'McIntosh' | 125 or 250 | Increased | Decreased | |
| 'Sinap Orlovskii' | 1.25 + 1.25 g·ha⁻¹ | Significant yield increase | Improved commercial value | |
| 'Delicious' | >125 | Increased | Reduced |
Experimental Protocols
The following provides an overview of typical methodologies employed in studies investigating the effects of this compound-calcium.
Plant Material and Treatment Application:
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Orchard Setup: Experiments are typically conducted in commercial or experimental orchards with established fruit trees of a specific cultivar and rootstock combination.
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Treatment Design: A randomized complete block design is often used, with multiple replicate trees per treatment to ensure statistical validity.
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P-Ca Application: this compound-calcium is generally applied as a foliar spray to the point of runoff using a handgun sprayer or an airblast sprayer. Applications often include a non-ionic surfactant to improve coverage and uptake. The concentration of P-Ca and the timing of application (e.g., petal fall, specific shoot length) are critical variables.
Measurement of Vegetative Growth:
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Shoot Length: Terminal shoot growth is measured periodically throughout the growing season and at the end of the season. A subset of representative shoots per tree is typically tagged and measured.
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Internode Length: The length between consecutive nodes on a shoot is measured to assess the effect on cell elongation.
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Pruning Weight: Dormant pruning weights are recorded to quantify the overall reduction in vegetative biomass.
Assessment of Reproductive Parameters:
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Fruit Set: The number of flower clusters is counted at full bloom, and the number of fruitlets is counted at various stages (e.g., after "June drop," before and after hand thinning) to determine the percentage of fruit set.
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Yield and Fruit Quality: At harvest, total yield per tree is recorded. A subsample of fruit is collected to assess quality parameters such as fruit weight, size, firmness, soluble solids content, and color.
Biochemical Analyses:
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Hormone Quantification: Plant tissues (e.g., shoot apices, leaves) are collected, frozen in liquid nitrogen, and stored at -80°C. Hormones like gibberellins, auxins, and abscisic acid are extracted and quantified using methods such as indirect enzyme-linked immunosorbent assay (ELISA) or high-performance liquid chromatography-mass spectrometry (HPLC-MS).
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Gene Expression Analysis: Total RNA is extracted from plant tissues. The expression levels of genes involved in GA biosynthesis (e.g., MdGA20ox, MdGA3ox) are analyzed using quantitative real-time PCR (qRT-PCR).
Conclusion
This compound-calcium is a multifaceted plant bioregulator with a well-defined primary mechanism of action centered on the inhibition of gibberellin biosynthesis. This leads to a predictable and manageable reduction in vegetative growth in fruit trees. Furthermore, its interference with other 2-oxoglutarate-dependent dioxygenases results in significant secondary effects, including altered flavonoid metabolism and reduced ethylene production, which contribute to enhanced disease resistance and increased fruit set. A thorough understanding of these mechanisms, supported by quantitative data from rigorous experimental protocols, is essential for the effective and strategic use of this compound-calcium in modern orchard management systems. Further research into the intricate interactions between P-Ca and various physiological pathways will continue to refine its application for optimizing fruit tree productivity and health.
References
- 1. This compound Calcium to Manage Tree Vigor | NC State Extension [apples.ces.ncsu.edu]
- 2. chemicalwarehouse.com [chemicalwarehouse.com]
- 3. cabidigitallibrary.org [cabidigitallibrary.org]
- 4. This compound-CA: MODES OF ACTION OF A MULTIFUNCTIONAL PLANT BIOREGULATOR FOR FRUIT TREES | International Society for Horticultural Science [ishs.org]
Prohexadione's Impact on Flavonoid and Phenolic Metabolism: A Technical Guide
Abstract: Prohexadione-calcium (Pro-Ca) is a plant bioregulator widely utilized for controlling vegetative growth by inhibiting gibberellin biosynthesis. However, its influence extends significantly into secondary metabolism, particularly the flavonoid and phenolic pathways. This technical guide provides an in-depth analysis of Pro-Ca's mechanism of action as a competitive inhibitor of 2-oxoglutarate-dependent dioxygenases (2-ODDs), its consequential effects on the flavonoid biosynthesis pathway, and the resulting quantitative changes in phenolic compound profiles in various plants. Detailed experimental protocols for studying these effects and visualizations of the key metabolic and experimental processes are provided for researchers, scientists, and professionals in drug development.
Core Mechanism of Action
This compound-Ca functions as a structural mimic of 2-oxoglutarate, a crucial co-substrate for a large family of enzymes known as 2-oxoglutarate-dependent dioxygenases (2-ODDs).[1][2][3] By competitively inhibiting these enzymes, Pro-Ca effectively blocks several metabolic pathways. While its most prominent commercial application is the inhibition of gibberellin biosynthesis, which reduces shoot elongation, this same mechanism is responsible for significant alterations in the flavonoid and phenolic metabolism of plants.[1][4]
Several key enzymes within the flavonoid biosynthesis pathway are 2-ODDs, including Flavanone 3-hydroxylase (F3H), Flavonol synthase (FLS), and Anthocyanidin synthase (ANS). The primary target for Pro-Ca's metabolic redirection appears to be F3H, which catalyzes the conversion of flavanones (like naringenin and eriodictyol) into dihydroflavonols. Inhibition of F3H creates a metabolic bottleneck, leading to the accumulation of its flavanone substrates and shunting them into alternative biosynthetic routes.
Impact on the Flavonoid Biosynthesis Pathway
The flavonoid pathway is a major branch of the phenylpropanoid pathway, responsible for synthesizing a wide array of compounds crucial for plant development, pigmentation, and defense. Pro-Ca's inhibition of F3H fundamentally alters the flow of intermediates through this pathway.
Instead of being converted to dihydroflavonols (the precursors to flavonols and anthocyanins), the accumulating flavanones are redirected. This leads to the synthesis of uncommon 3-deoxyflavonoids, such as luteoforol. This redirection is significant because these 3-deoxyflavonoids often exhibit phytoalexin-like properties, contributing to enhanced resistance against pathogens like fire blight (Erwinia amylovora). Consequently, while the production of common downstream flavonoids like flavonols (e.g., quercetin) and anthocyanins is often reduced, the plant's defense-related chemical arsenal is simultaneously bolstered.
Quantitative Effects of this compound on Phenolic Profiles
The application of Pro-Ca results in measurable changes in the concentrations of various phenolic compounds. These effects are dependent on the plant species, tissue type, developmental stage, and applied concentration of Pro-Ca. The following tables summarize quantitative findings from various studies.
Table 1: Effect of this compound-Ca on Flavonoid and Phenolic Content in Various Plant Tissues
| Plant Species | Tissue | Pro-Ca Treatment | Compound Class | Observed Effect | Reference |
| Herbaceous Peony (Paeonia lactiflora) | Flower Petals | 300 ppm solution | Total Anthocyanins | Significant decrease | |
| Total Anthoxanthins | Significant decrease | ||||
| Total Flavonoids | Decreased by ~64% (average) | ||||
| Apple (Malus domestica) | Leaves | Standard application | Total Phenolics | Increased by ~23% | |
| Flavan-3-ols (Catechin, Epicatechin) | Significant decrease | ||||
| Flavonols (Rutin, Quercitrin) | Significant decrease | ||||
| Dihydrochalcones (Phloridzin) | Significant decrease | ||||
| Hydroxycinnamic Acids | Significant increase | ||||
| Fruits | Standard application | Total Phenolics | Significant decrease | ||
| Walnut (Juglans regia) | Fruit Husks | 0.125 - 0.250 mg/L | Total Phenolics | Up to 14-fold increase | |
| Hydroxycinnamic Acids | Increased content | ||||
| Flavanols | Increased content | ||||
| Flavonols | Decreased content | ||||
| Grapevine (Vitis vinifera) | Berries ('Chardonnay') | 600 mg/L | Soluble Sugar | Increased by 11.28% | |
| Citric Acid | Increased by 97.80% | ||||
| Malic Acid | Increased by 68.86% | ||||
| Skins ('Xinomavro') | 250 mg/L | Total Phenolics | Increased concentration | ||
| Anthocyanins | Increased concentration |
Table 2: Effect of this compound-Ca on Flavonoid Biosynthesis Gene Expression in Herbaceous Peony
| Gene | Function in Pathway | Observed Effect on Expression | Reference |
| F3H | Flavanone 3-hydroxylase | Overall decline | |
| DFR | Dihydroflavonol 4-reductase | Overall decline | |
| ANS | Anthocyanidin synthase | Overall decline | |
| CHS | Chalcone synthase | Overall decline | |
| CHI | Chalcone isomerase | Overall decline |
Experimental Methodologies
Studying the effects of Pro-Ca on plant metabolism involves a sequence of controlled application, sample collection, and sophisticated analytical techniques.
This compound-Ca Application
-
Preparation: Pro-Ca is typically formulated as a water-soluble granule. Solutions are prepared in distilled water to achieve desired concentrations, often ranging from 50 mg/L to 800 mg/L, depending on the crop and target effect.
-
Application: The solution is applied as a foliar spray until runoff to ensure thorough coverage. Treatments are often initiated at specific phenological stages (e.g., post-bloom, veraison) and may be repeated at intervals. Control plants are sprayed with water only.
Sample Preparation and Extraction
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Collection: Plant tissues (leaves, fruits, flowers) are harvested at predetermined time points post-treatment. Samples are immediately flash-frozen in liquid nitrogen to halt metabolic activity and stored at -80°C.
-
Processing: Frozen samples are ground to a fine powder under liquid nitrogen using a mortar and pestle or a cryogenic mill.
-
Extraction of Phenolics: A known mass of powdered tissue (e.g., 0.5 g) is extracted with a solvent, commonly 80% methanol acidified with a small amount of HCl (e.g., 1%). The mixture is vortexed and often sonicated to improve extraction efficiency. The process is repeated, and the supernatants are pooled, filtered, and stored at -20°C prior to analysis.
Analytical Quantification
-
High-Performance Liquid Chromatography (HPLC): This is the primary technique for separating, identifying, and quantifying individual phenolic compounds.
-
System: An HPLC system equipped with a UV-Vis Diode Array Detector (DAD) and often coupled to a Mass Spectrometer (MS).
-
Column: A C18 reverse-phase column is standard for separating flavonoids.
-
Mobile Phase: A gradient elution is typically used, involving two solvents such as (A) acidified water (e.g., with formic or acetic acid) and (B) an organic solvent like methanol or acetonitrile.
-
Quantification: Compounds are identified by comparing their retention times and UV-Vis/MS spectra with those of authentic standards. Quantification is achieved by creating calibration curves from known concentrations of these standards.
-
-
Spectrophotometric Assays: These methods are used to determine total amounts of compound classes.
-
Total Phenolic Content (TPC): The Folin-Ciocalteu method is widely used. The extract is mixed with Folin-Ciocalteu reagent, and after incubation, the absorbance is read at ~750 nm. Gallic acid is typically used as the standard.
-
Total Flavonoid Content (TFC): The aluminum chloride colorimetric assay is common. The extract is mixed with aluminum chloride, and the absorbance of the resulting complex is measured at ~510 nm. Quercetin is often used as the standard.
-
Gene Expression Analysis
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RNA Extraction: Total RNA is extracted from powdered tissue using a commercial kit (e.g., Trizol reagent) according to the manufacturer's instructions.
-
Quantitative Real-Time PCR (qRT-PCR): The relative expression levels of key genes in the flavonoid pathway (e.g., CHS, CHI, F3H, DFR, ANS) are quantified. cDNA is synthesized from the extracted RNA, and qRT-PCR is performed using gene-specific primers. The expression levels are typically normalized against a stable housekeeping gene (e.g., Actin).
Conclusion
This compound-Ca is more than a simple plant growth retardant; it is a powerful tool for modulating plant secondary metabolism. By competitively inhibiting 2-oxoglutarate-dependent dioxygenases, particularly Flavanone 3-hydroxylase, it forces a significant rerouting of the flavonoid biosynthesis pathway. This leads to a decrease in common flavonoids like flavonols and anthocyanins but induces the production of 3-deoxyflavonoids, which can enhance pathogen resistance. The quantitative and qualitative changes in the phenolic profile are species- and tissue-dependent, offering a wide field for further research. For professionals in drug development and plant science, understanding this mechanism provides a basis for exploring Pro-Ca as an elicitor of bioactive compounds and a tool for enhancing crop resilience.
References
- 1. researchgate.net [researchgate.net]
- 2. Alterations of flavonoid biosynthesis in young grapevine (Vitis vinifera L.) leaves, flowers, and berries induced by the dioxygenase inhibitor this compound-Ca - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Functional diversity of 2-oxoglutarate/Fe(II)-dependent dioxygenases in plant metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound-CA: MODES OF ACTION OF A MULTIFUNCTIONAL PLANT BIOREGULATOR FOR FRUIT TREES | International Society for Horticultural Science [ishs.org]
The Ephemeral Nature of Prohexadione-Calcium in Planta: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Prohexadione-calcium (Pro-Ca) is a widely utilized plant growth regulator esteemed for its ability to control vegetative vigor in a variety of agricultural and horticultural crops. Its primary mode of action lies in the inhibition of gibberellin biosynthesis, leading to reduced internode elongation.[1][2][3][4] A key attribute contributing to its favorable toxicological and ecotoxicological profile is its transient persistence in plants.[1] This technical guide delves into the mechanisms underpinning the short-lived nature of this compound-Ca within plant systems, providing an in-depth analysis of its metabolic fate, the signaling pathways it influences, and the methodologies employed for its quantification.
Data Presentation: Half-life and Residue Levels
The persistence of this compound-Ca in plants is a critical factor in its application and environmental impact. The compound is known for its relatively short half-life, which can vary depending on the plant species and environmental conditions.
| Plant Species | Half-life (approximate) | Residue Levels | Notes |
| Various Plants | A few weeks | Degrades relatively quickly in higher plants. | |
| Apple | 2 days (average), 4.2 days (longest) | Residues may occur in animal commodities if fed treated plants. | Study using first-order analysis. |
| Rice | Below Limit of Quantification (LOQ) at maturity | Final concentrations in brown rice, rice hull, and rice straw were below 0.05 mg/kg. | Field tests conducted at 12 sites in China, with samples taken 62-112 days after application. |
| Citrus | Below Limit of Quantification (LOQ) at maturation | Final concentrations in whole citrus fruit and citrus pulp were below 0.01 mg/kg. | Field tests conducted at 12 sites in China, with samples taken 134-191 days after application. |
| General | 15-20 days (efficacy duration) | Efficacy can last for this period after spraying. | |
| Strawberry | 3-4 weeks | Inhibition of vegetative growth decreases after this period as Pro-Ca levels decline. |
Metabolic Pathways of this compound-Calcium
Upon application, this compound-calcium is rapidly absorbed by plant tissues, primarily through the leaves. Inside the plant, it is the free acid form, this compound, that is biologically active. The degradation of this compound is a multi-step process involving enzymatic and potentially photolytic reactions.
The primary metabolic pathway involves the cleavage of the propionyl side chain, leading to the formation of 3,5-dioxocyclohexanoic acid (KI-5376). Further degradation can occur, breaking down the ring structure. In animal metabolism, which can provide insights into potential plant pathways, other reactions such as conjugation with glucuronic acid and decarbamylation have been observed.
Influence on Plant Signaling Pathways
This compound-Ca's primary mode of action is the competitive inhibition of 2-oxoglutarate-dependent dioxygenases, which are crucial for the later stages of gibberellin (GA) biosynthesis. Specifically, it blocks the 3β-hydroxylation of GA20 to the biologically active GA1. This disruption in the GA signaling pathway leads to the observed reduction in plant height.
Beyond gibberellins, Pro-Ca also influences other signaling pathways:
-
Flavonoid Biosynthesis: By inhibiting flavanone 3-hydroxylase, another 2-oxoglutarate-dependent dioxygenase, Pro-Ca alters the flavonoid profile in plants. This can lead to the accumulation of 3-deoxyflavonoids like luteoforol, which have phytoalexin-like properties and can enhance pathogen resistance.
-
Ethylene Biosynthesis: Pro-Ca exhibits structural similarities to ascorbic acid, a co-substrate for aminocyclopropanecarboxylic acid oxidase (ACC oxidase), a key enzyme in ethylene production. This can lead to a reduction in ethylene formation.
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Stress Response Pathways: Studies have shown that Pro-Ca application can enhance plant tolerance to abiotic stresses like salinity. This is achieved by modulating antioxidant enzyme activities (e.g., superoxide dismutase, peroxidase, catalase) and influencing photosynthesis-related gene expression.
Experimental Protocols for this compound-Ca Quantification
Accurate quantification of this compound-Ca and its metabolites in plant tissues is crucial for residue analysis and metabolic studies. High-performance liquid chromatography (HPLC) and gas chromatography (GC) coupled with mass spectrometry (MS) are the most common analytical techniques.
Sample Preparation and Extraction
-
Homogenization: Weigh a representative sample of plant material (e.g., 20 g) and homogenize.
-
Extraction:
-
Method 1 (Acidified Acetonitrile): Extract the homogenized sample with acidified acetonitrile.
-
Method 2 (Aqueous Buffer): Extract the sample twice with 50 mL of 0.1N ammonium bicarbonate solution by shaking at 200-300 RPM for 30 minutes at 50°C.
-
-
Centrifugation: Centrifuge the mixture to separate the solid plant material from the liquid extract.
-
Acidification: Acidify the supernatant to approximately pH 2 with sulfuric acid.
Purification by Solid-Phase Extraction (SPE)
-
Initial Cleanup (Optional): Pass the acidified supernatant through a conditioned SAX (Strong Anion Exchange) SPE cartridge.
-
Analyte Trapping: Load the extract onto a conditioned ENV+ SPE column.
-
Washing: Wash the column with an appropriate solvent to remove interfering compounds.
-
Elution: Elute this compound and its metabolites using a suitable solvent mixture, such as acetonitrile:methanol:formic acid (95:5:1, v/v/v).
Analytical Determination
-
HPLC-UV: The purified extract can be analyzed by HPLC with UV detection. This compound is typically detected at around 274 nm, while its despropionyl metabolite (KI-5376) is detected at approximately 260 nm.
-
GC-MS: For GC-MS analysis, a derivatization step (e.g., methylation) is often required to increase the volatility of the analytes.
-
LC-MS/MS: This is a highly sensitive and specific method for the simultaneous quantification of this compound-Ca and other compounds. Positive ionization mode is often used to monitor specific ion transitions.
Conclusion
The short-lived nature of this compound-Calcium in plants is a result of its efficient metabolic degradation. Its primary mode of action through the inhibition of gibberellin biosynthesis is well-established, and its influence on other signaling pathways, such as those for flavonoids and ethylene, contributes to its multifaceted effects on plant growth and defense. The availability of robust analytical methods allows for the precise monitoring of its residues, ensuring its safe and effective use in agriculture. This technical guide provides a comprehensive overview for researchers and professionals working with this important plant bioregulator.
References
Prohexadione's Impact on Plant Hormone Signal Transduction Under Stress: A Technical Guide
Abstract
Prohexadione, primarily utilized as this compound-Calcium (Pro-Ca), is a plant growth regulator renowned for its ability to control vegetative growth.[1][2] Its utility, however, extends significantly beyond growth retardation, offering multifaceted benefits in enhancing plant resilience against both biotic and abiotic stresses.[3][4] Pro-Ca functions as a structural mimic of 2-oxoglutaric acid, a co-substrate for a class of enzymes known as 2-oxoglutarate-dependent dioxygenases (2-ODDs).[1] By competitively inhibiting these enzymes, Pro-Ca modulates several key metabolic pathways, most notably the biosynthesis of gibberellins, flavonoids, and ethylene. This guide provides an in-depth technical overview of Pro-Ca's mechanism of action and its subsequent impact on plant hormone signal transduction, particularly in the context of environmental stress. It summarizes key quantitative data, details relevant experimental protocols, and visualizes the complex signaling networks involved.
Core Mechanism of Action
This compound's biological activity is rooted in its ability to inhibit 2-oxoglutarate-dependent dioxygenases. These enzymes are crucial for various oxidative reactions in plant metabolism. Pro-Ca's structural similarity to 2-oxoglutarate allows it to block the active sites of these enzymes, leading to a cascade of downstream effects.
Inhibition of Gibberellin (GA) Biosynthesis
The most well-documented effect of Pro-Ca is the inhibition of gibberellin (GA) biosynthesis. GAs are plant hormones that regulate a wide array of developmental processes, including stem elongation. Pro-Ca specifically blocks the late stages of GA formation, such as the 3β-hydroxylation of GA20 to the highly active GA1, a step catalyzed by a 2-ODD enzyme. This inhibition results in reduced levels of growth-active GAs, leading to the characteristic reduction in longitudinal shoot growth observed in treated plants.
Modulation of Flavonoid Biosynthesis
Several key enzymes in the flavonoid biosynthesis pathway are also 2-ODDs, including flavanone 3-hydroxylase (F3H) and anthocyanidin synthase (ANS). Pro-Ca treatment can inhibit these enzymes, leading to significant alterations in the flavonoid profile of the plant. This often results in the accumulation of unusual 3-deoxyflavonoids, such as luteoforol, which possess phytoalexin-like properties and can enhance resistance to pathogens. Conversely, the inhibition can also lead to a decrease in certain flavonoids, like anthocyanins, affecting pigmentation.
Influence on Ethylene Production
Pro-Ca can also lead to reduced ethylene formation. This is attributed to its structural similarities with ascorbic acid, the co-substrate for 1-aminocyclopropane-1-carboxylic acid (ACC) oxidase, another dioxygenase that catalyzes the final step in ethylene biosynthesis. Lowered ethylene levels can have various physiological effects, including increased fruit set.
This compound's Role in Abiotic Stress Amelioration
Recent studies have highlighted Pro-Ca's effectiveness in mitigating the adverse effects of abiotic stresses, particularly salinity and drought. The protective mechanism involves a complex interplay of hormonal signaling, which in turn regulates physiological and biochemical responses.
Salt Stress Response
In rice seedlings subjected to NaCl stress, foliar application of Pro-Ca has been shown to significantly improve growth and physiological status. Pro-Ca treatment enhances root and shoot morphology, improves biomass, and increases chlorophyll content, which helps maintain photosynthetic capacity under saline conditions.
Table 1: Effect of Pro-Ca on Rice Seedling Growth under NaCl Stress
| Parameter | Stress Condition | Pro-Ca Effect | % Change vs. Stress Alone | Reference |
|---|---|---|---|---|
| Leaf Area | 50 mM NaCl | Increase | +25.45% to +28.99% | |
| Shoot Dry Weight | 50 mmol·L−1 NaCl | Increase | Significant increase | |
| Stem Base Width | 50 mmol·L−1 NaCl | Increase | Significant increase | |
| Plant Height | 50 mmol·L−1 NaCl | Decrease | Significant decrease | |
| Na+ Content | 50 mM NaCl | Decrease | -52.22% | |
| K+ Content | 50 mM NaCl | Increase | +13.38% |
| Na+/K+ Ratio | 50 mM NaCl | Decrease | -58.01% | |
Table 2: Effect of Pro-Ca on Photosynthesis and Antioxidant System under NaCl Stress
| Parameter | Stress Condition | Pro-Ca Effect | % Change vs. Stress Alone | Reference |
|---|---|---|---|---|
| Net Photosynthetic Rate (Pn) | 50 mmol·L−1 NaCl | Increase | +167.2% | |
| Stomatal Conductance (Gs) | 50 mmol·L−1 NaCl | Increase | +40.8% | |
| Transpiration Rate (Tr) | 50 mmol·L−1 NaCl | Increase | +29.0% | |
| MDA Content (Membrane Damage) | 50 mmol·L−1 NaCl | Decrease | -5.8% | |
| SOD Activity | 100 mM NaCl | Increase | +16.29% (leaves) | |
| APX Activity | 50 mmol·L−1 NaCl | Increase | +84.2% |
| Proline Content | 100 mM NaCl | Increase | +60.80% (leaves) | |
Drought Stress Response
Under drought conditions, Pro-Ca enhances plant tolerance by improving water balance and promoting antioxidant metabolism. In strawberry plants, Pro-Ca treatment was found to lower the leaf osmotic potential and reduce stomatal conductance, which helps conserve water.
Crosstalk in Plant Hormone Signal Transduction
Pro-Ca's primary inhibitory action sets off a chain of events that reverberates through the plant's interconnected hormone signaling network. This is particularly evident under stress, where a delicate hormonal balance is crucial for an appropriate defense response.
-
Gibberellin (GA) & Abscisic acid (ABA) : The reduction in active GAs by Pro-Ca often leads to a relative increase in the influence of ABA, a key hormone in mediating drought stress responses like stomatal closure. This shift in the GA/ABA ratio is a critical component of Pro-Ca's protective effect against drought.
-
Ethylene (ET) : The Pro-Ca-induced reduction in ethylene biosynthesis can be beneficial, as high levels of stress-induced ethylene can often lead to senescence and cell death.
-
Cytokinins (CK) : Transcriptome analyses of Pro-Ca treated rice under salt stress revealed the significant up-regulation of A-ARR genes, which are cytokinin-responsive and act as negative regulators of cytokinin signaling. This suggests that Pro-Ca actively modulates the cytokinin pathway to acclimate to stress.
-
Jasmonic Acid (JA) & Salicylic Acid (SA) : These two hormones are central to plant immunity against pathogens and insects. The antagonistic and synergistic interactions between SA and JA pathways are well-documented. Pro-Ca's impact on flavonoid biosynthesis and the production of phytoalexin-like compounds directly feeds into these defense pathways, enhancing biotic stress resistance.
Key Experimental Protocols
Quantification of Plant Hormones via HPLC-MS/MS
High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is the standard for accurate and sensitive quantification of multiple plant hormones from a single, crude plant extract.
Methodology:
-
Sample Preparation : Flash-freeze a minimum of 50 mg of fresh plant tissue in liquid nitrogen to halt metabolic activity. Homogenize the tissue to a fine powder.
-
Extraction : Extract hormones using a cold solvent, typically a mixture of 1-propanol, water, and concentrated HCl (e.g., 2:1:0.002 v/v/v). Spike the sample with a known quantity of deuterated internal standards for each hormone class to be analyzed. These standards correct for analyte loss during sample preparation and for matrix effects during analysis.
-
Phase Separation & Cleanup : After extraction and centrifugation, the supernatant is collected. For crude extracts, further cleanup using a solid-phase extraction (SPE) cartridge (e.g., Polymeric Reverse Phase) may be employed to remove interfering compounds. Condition and equilibrate the cartridge before loading the sample, wash with a weak solvent, and elute the hormones with a strong solvent like acetonitrile.
-
LC Separation : Dry the eluate and reconstitute it in a suitable mobile phase. Inject the sample into a reverse-phase HPLC system (e.g., C18 column). Use a gradient elution program with mobile phases such as water with 10 mM ammonium acetate and 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
MS/MS Detection : The HPLC eluent is introduced into a tandem mass spectrometer via an electrospray ionization (ESI) source. Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode. For each hormone, a specific precursor ion is selected and fragmented to produce a characteristic product ion. This parent-daughter ion transition is highly specific and allows for precise quantification even in complex matrices.
-
Quantification : Create a calibration curve using a series of known concentrations of authentic hormone standards. Quantify the endogenous hormones in the plant sample by comparing the peak area ratio of the endogenous hormone to its corresponding internal standard against the calibration curve.
Gene Expression Analysis via qRT-PCR
Quantitative Real-Time PCR (qRT-PCR) is a sensitive technique used to measure the expression levels of specific genes involved in hormone signaling and stress response.
Methodology:
-
RNA Extraction : Isolate total RNA from plant tissue samples (control, stress-treated, Pro-Ca + stress-treated) using a suitable kit or protocol. It is critical to prevent RNA degradation by using RNase-free materials and working quickly on ice.
-
RNA Quality Control : Assess the quality and integrity of the extracted RNA. Measure concentration and purity (A260/A280 ratio) using a spectrophotometer. Check RNA integrity using capillary electrophoresis (e.g., Bio-Rad Experion or Agilent Bioanalyzer) to ensure there are no signs of degradation.
-
DNase Treatment : Treat the RNA samples with DNase I to remove any contaminating genomic DNA, which could otherwise be amplified and lead to inaccurate results.
-
cDNA Synthesis : Synthesize first-strand complementary DNA (cDNA) from the purified RNA using a reverse transcriptase enzyme and oligo(dT) or random primers.
-
Primer Design and Validation : Design specific primers for the target genes (e.g., genes in the GA, ABA, or ET signaling pathways) and for one or more stable reference (housekeeping) genes (e.g., Actin, Tubulin, Ubiquitin). Validate primer efficiency through a standard curve analysis.
-
qPCR Reaction : Set up the qPCR reaction using a SYBR Green or probe-based master mix, the synthesized cDNA, and the specific primers. Run the reaction in a real-time PCR cycler.
-
Data Analysis : The instrument measures fluorescence at each cycle. The cycle at which fluorescence crosses a threshold (Ct value) is inversely proportional to the initial amount of target template. Calculate the relative gene expression using a method like the 2-ΔΔCT method, which normalizes the expression of the target gene to the reference gene(s) and compares it across different treatments.
Conclusion and Future Perspectives
This compound is more than a simple growth retardant; it is a powerful tool for modulating plant physiology to enhance stress resilience. Its primary action as a 2-ODD inhibitor triggers a complex and beneficial reprogramming of the plant's hormonal network. By reducing levels of growth-promoting gibberellins and growth-inhibiting ethylene while simultaneously influencing abscisic acid, cytokinin, and defense-related pathways, Pro-Ca helps plants conserve resources, maintain ion homeostasis, and mount effective defenses against a variety of environmental challenges.
Future research should focus on dissecting the specific downstream targets of Pro-Ca within each hormone signaling pathway. Elucidating the transcription factors and signaling components that are modulated by Pro-Ca will provide a more complete picture of its mechanism. Furthermore, exploring the efficacy of Pro-Ca in a wider range of crop species and under combined stress scenarios (e.g., drought and heat) will be crucial for its practical application in developing climate-resilient agriculture.
References
- 1. This compound-CA: MODES OF ACTION OF A MULTIFUNCTIONAL PLANT BIOREGULATOR FOR FRUIT TREES | International Society for Horticultural Science [ishs.org]
- 2. Plant Growth Regulators - Gibberellins (GA) inhibitors - this compound [clinisciences.com]
- 3. Physiological and transcriptome analysis reveals that this compound-calcium promotes rice seedling’s development under salt stress by regulating antioxidant processes and photosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Initial studies on Prohexadione degradation pathways in soil and water
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the initial degradation pathways of Prohexadione in soil and water. This compound, a plant growth regulator, acts by inhibiting the biosynthesis of gibberellins.[1] Understanding its environmental fate is crucial for assessing its ecological impact. This document summarizes key quantitative data, details experimental protocols for its study, and visualizes its degradation pathways.
This compound Degradation Pathways
This compound is not expected to persist in the environment. Its primary route of dissipation in soil is through oxidative mineralization to carbon dioxide, driven by microbial activity.[2] In water, its degradation is influenced by both hydrolysis and photolysis. The degradation process is notably dependent on oxygen availability and pH, with accelerated breakdown occurring in aerobic and acidic conditions.
The initial and principal step in the degradation of this compound in both soil and water is the cleavage of the propionyl side chain. This reaction leads to the formation of the major metabolite, despropionyl-prohexadione. This metabolite is transient and undergoes further degradation. Subsequent steps involve the breakdown of the ring structure into smaller, naturally occurring organic acids, such as tricarballylic acid and glutaric acid, which are then ultimately mineralized to carbon dioxide.
Quantitative Degradation Data
The degradation rate of this compound is typically expressed as a half-life (DT50), which varies depending on environmental conditions. The following tables summarize the reported half-lives in soil and water.
Table 1: this compound Degradation Half-Life in Soil
| Condition | Half-Life (Days) | Reference |
| Aerobic Microbial Metabolism | 1.0 | [3] |
| Field Dissipation (Bare Ground) | 0.8 - 20 | [3] |
| Soil Photolysis | 32 | [3] |
Table 2: this compound Degradation Half-Life in Water
| Condition | pH | Half-Life (Days) | Reference |
| Hydrolysis | 5 | 4.4 | |
| Hydrolysis | 7 | 65 | |
| Aqueous Photolysis | 5 | 10 | |
| Aqueous Photolysis | 9 | 23 | |
| Anaerobic Aquatic Metabolism | - | 117 |
Experimental Protocols
The study of this compound degradation in soil and water typically follows standardized guidelines, such as the OECD Guideline 307 for aerobic and anaerobic transformation in soil. A general workflow for such a study is outlined below, followed by a detailed analytical method for quantification.
Aerobic and Anaerobic Transformation Study in Soil (Adapted from OECD 307)
This protocol outlines the key steps for assessing the degradation of this compound in soil under controlled laboratory conditions.
-
Test System:
-
Use fresh soil samples, characterized for properties such as pH, organic carbon content, texture, and microbial biomass.
-
For rate of transformation studies, at least three different soil types are recommended.
-
The moisture content of the soil is typically adjusted to 40-60% of its maximum water-holding capacity.
-
-
Test Substance Application:
-
Apply the technical grade active ingredient, typically 14C-labeled for pathway analysis and mass balance, to the soil samples.
-
The application rate should be relevant to the recommended field application rates.
-
-
Incubation:
-
Incubate the treated soil samples in the dark at a constant temperature (e.g., 20-25°C).
-
For aerobic studies, ensure a continuous supply of air. Volatile organic compounds and CO2 are trapped to monitor mineralization.
-
For anaerobic studies, after an initial aerobic phase to establish microbial activity, the system is purged with an inert gas (e.g., nitrogen) to create anaerobic conditions.
-
-
Sampling and Analysis:
-
Collect replicate samples at appropriate time intervals over a period of up to 120 days.
-
Extract this compound and its metabolites from the soil using appropriate solvents.
-
Analyze the extracts to determine the concentration of the parent compound and its transformation products.
-
Analytical Method for this compound and Despropionyl-Prohexadione in Soil
The following is a summary of a validated analytical method (BASF Analytical Method No. D9607) for the determination of this compound and its primary metabolite, despropionyl-prohexadione, in soil.
-
Extraction:
-
Extract a 20g soil sample twice with 50 mL of 0.1N ammonium bicarbonate.
-
Shake the mixture at 50°C for 30 minutes.
-
Centrifuge the mixture and combine the supernatants.
-
-
Initial Cleanup and Separation:
-
Acidify the combined supernatant to pH 2.
-
Pass the acidified extract through a SAX (Strong Anion Exchange) Solid Phase Extraction (SPE) cartridge for initial cleanup.
-
The cleaned extract is then split into two equal portions for the separate analysis of this compound and despropionyl-prohexadione.
-
-
This compound Analysis:
-
Perform a liquid-liquid partition of the acidic supernatant with ethyl acetate.
-
Evaporate the ethyl acetate and redissolve the residue in 1% acetic acid.
-
Analyze by High-Performance Liquid Chromatography with UV detection (HPLC-UV) at 274 nm.
-
-
Despropionyl-Prohexadione Analysis:
-
Further clean up the sample using two ENV+ SPE columns, first under basic conditions (pH 7-8) and then under acidic conditions (pH 2).
-
Elute the despropionyl-prohexadione from the second column.
-
Analyze by HPLC-UV at 260 nm.
-
-
Method Performance:
-
Limit of Quantitation (LOQ): 0.01 ppm for both this compound and despropionyl-prohexadione.
-
Limit of Detection (LOD): 0.005 ppm.
-
Average Recoveries: 90.1% for this compound and 71.3% for despropionyl-prohexadione.
-
This technical guide provides a foundational understanding of the initial degradation pathways of this compound in soil and water. The provided data and protocols can serve as a valuable resource for researchers and scientists in the fields of environmental chemistry, drug development, and regulatory affairs. Further research into the kinetics and mechanisms of the secondary degradation products would provide an even more complete environmental fate profile.
References
Prohexadione's Influence on Secondary Metabolite Pathways: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Prohexadione and its calcium salt, this compound-calcium (Pro-Ca), are potent plant growth regulators with a well-documented impact on various physiological processes, including the biosynthesis of secondary metabolites. This technical guide provides an in-depth exploration of the discovery and mechanisms of this compound's effects, with a particular focus on its influence on flavonoid and other phenolic compound pathways. This compound acts as a structural mimic of 2-oxoglutarate, a co-substrate for a class of enzymes known as 2-oxoglutarate-dependent dioxygenases (2-ODDs). By competitively inhibiting these enzymes, this compound modulates critical steps in the biosynthesis of gibberellins, flavonoids, and ethylene. This guide synthesizes key findings, presents quantitative data in a structured format, details relevant experimental protocols, and provides visual representations of the underlying biochemical pathways and experimental workflows to support further research and application in drug development and agriculture.
Mechanism of Action: Inhibition of 2-Oxoglutarate-Dependent Dioxygenases
This compound's primary mode of action is its ability to function as a structural analog of 2-oxoglutaric acid. This allows it to competitively inhibit 2-oxoglutarate-dependent dioxygenases (2-ODDs), a large family of non-heme iron-containing enzymes that catalyze a variety of oxidation reactions.[1][2] These enzymes are crucial for several metabolic pathways in plants.
The key 2-ODDs affected by this compound include:
-
GA₂₀ 3β-hydroxylase: An enzyme in the late stages of gibberellin (GA) biosynthesis. Inhibition of this enzyme leads to reduced levels of growth-active GAs, resulting in the characteristic growth retardant effects of this compound.[1][2]
-
Flavanone 3-hydroxylase (F3H): A critical enzyme in the flavonoid biosynthesis pathway that converts flavanones into dihydroflavonols. Inhibition of F3H redirects the metabolic flow, leading to altered flavonoid profiles.[1]
-
Aminocyclopropanecarboxylic acid oxidase (ACO): An enzyme involved in the final step of ethylene biosynthesis. This compound's structural similarity to the ACO co-substrate, ascorbic acid, leads to reduced ethylene production.
Figure 1: General mechanism of this compound as a 2-ODD inhibitor.
Effects on Secondary Metabolite Pathways
This compound's inhibition of 2-ODDs leads to significant alterations in the profiles of various secondary metabolites, most notably flavonoids.
Flavonoid Biosynthesis
The flavonoid biosynthesis pathway is a well-characterized route for the production of a diverse array of phenolic compounds, including flavonols, anthocyanins, and flavan-3-ols. This compound's primary target in this pathway is Flavanone 3-hydroxylase (F3H).
-
Inhibition of F3H: By blocking F3H, this compound prevents the conversion of flavanones (e.g., naringenin, eriodictyol) to dihydroflavonols (e.g., dihydrokaempferol, dihydroquercetin). This leads to a decrease in the downstream products that rely on dihydroflavonols as precursors, such as flavonols (e.g., kaempferol, quercetin) and anthocyanins (e.g., cyanidin, delphinidin).
-
Accumulation of Flavanones: A direct consequence of F3H inhibition is the accumulation of flavanones in plant tissues.
-
Induction of 3-Deoxyflavonoids: The buildup of flavanones can lead to their redirection into an alternative pathway, resulting in the synthesis of 3-deoxyflavonoids like luteoforol. These compounds often possess phytoalexin-like properties, contributing to enhanced disease resistance in treated plants.
Figure 2: this compound's effect on the flavonoid biosynthesis pathway.
Quantitative Data on this compound's Effects
The application of this compound-calcium leads to measurable changes in plant morphology and the concentration of secondary metabolites. The following tables summarize quantitative data from various studies.
Table 1: Effect of this compound-Calcium on Plant Growth Parameters
| Plant Species | Treatment (mg L⁻¹) | Parameter | % Reduction vs. Control | Reference |
| Eggplant (Solanum melongena) | 50 | Shoot Height | 27% | |
| 100 | Shoot Height | 32% | ||
| 150 | Shoot Height | 38% | ||
| Roselle (Hibiscus sabdariffa) | 100 | Plant Height | 21% | |
| 200 | Plant Height | 24.8% | ||
| 300 | Plant Height | 22.5% (vs. 100 mg L⁻¹) | ||
| Pepper (Capsicum annuum) | 100-300 | Plant Height | 22.67-30.82% | |
| 250 | Stem Diameter | 2.85-5.49% | ||
| 300 | Stem Diameter | 5.08-11.17% | ||
| Strawberry (Fragaria × ananassa) | 200 (drench) | Petiole Length | Significant reduction |
Table 2: Effect of this compound-Calcium on Secondary Metabolite Content
| Plant Species | Treatment | Analyte | Change vs. Control | Reference |
| Apple (Malus domestica) | Pro-Ca application | Catechin | Significant decrease | |
| Epicatechin | Significant decrease | |||
| Rutin | Significant decrease | |||
| Phloridzin | Significant decrease | |||
| Hydroxycinnamic acids | Significant increase | |||
| Total Phenolics (leaves) | ~23% increase | |||
| Total Phenolics (fruit) | Significant decrease | |||
| Grape (Vitis vinifera) | 250 mg L⁻¹ | Total Anthocyanins | Increased | |
| Total Phenols | Increased | |||
| Roselle (Hibiscus sabdariffa) | 100-200 mg L⁻¹ | Anthocyanin Content | Increased | |
| Petunia (Petunia x hybrida) | Pro-Ca application | Anthocyanin Content | Faded flower color | |
| Mexican Petunia (Ruellia simplex) | Not specified | Total Anthocyanins (Purple Flower) | 86.3 ± 3.4 mg g⁻¹ dry wt | |
| Total Anthocyanins (Pink Flower) | 26.1 ± 6.6 mg g⁻¹ dry wt |
Experimental Protocols
This section provides detailed methodologies for key experiments used to investigate the effects of this compound on secondary metabolite pathways.
Flavonoid Extraction and HPLC-DAD Analysis
This protocol outlines a general procedure for the extraction and quantification of flavonoids from plant tissues using High-Performance Liquid Chromatography with a Diode-Array Detector (HPLC-DAD).
Materials:
-
Plant tissue (fresh, frozen, or freeze-dried)
-
Liquid nitrogen
-
Extraction solvent (e.g., 80% methanol with 1% HCl)
-
Centrifuge
-
Syringe filters (0.45 µm)
-
HPLC system with DAD
-
C18 reverse-phase column
-
Mobile phase A: 0.2% formic acid in water
-
Mobile phase B: Methanol or acetonitrile
-
Flavonoid standards (e.g., quercetin, kaempferol, cyanidin-3-glucoside)
Procedure:
-
Sample Preparation:
-
Homogenize a known weight of plant tissue (e.g., 1 g fresh weight) to a fine powder in liquid nitrogen using a mortar and pestle.
-
Transfer the powdered tissue to a centrifuge tube.
-
-
Extraction:
-
Add the extraction solvent to the sample (e.g., 10 mL per gram of tissue).
-
Vortex the mixture thoroughly.
-
Sonciate the sample for 30 minutes in an ultrasonic bath.
-
Centrifuge the extract at 10,000 x g for 15 minutes at 4°C.
-
Carefully collect the supernatant.
-
-
Filtration:
-
Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.
-
-
HPLC-DAD Analysis:
-
Inject the filtered extract into the HPLC system.
-
Separate the flavonoids using a C18 column with a gradient elution program. An example gradient is as follows: 0-10 min, 15-30% B; 10-45 min, 30-50% B; 45-50 min, 50-80% B; 50-55 min, 80-95% B; 55-60 min, 100% B.
-
Monitor the eluate with the DAD at specific wavelengths for different flavonoid classes (e.g., 280 nm for flavan-3-ols, 350 nm for flavonols, 520 nm for anthocyanins).
-
Identify and quantify the flavonoids by comparing their retention times and UV-Vis spectra with those of authentic standards.
-
Gene Expression Analysis by qRT-PCR
This protocol describes the analysis of the expression of flavonoid biosynthesis genes in response to this compound treatment using quantitative real-time PCR (qRT-PCR).
Materials:
-
Plant tissue treated with this compound and control tissue
-
Liquid nitrogen
-
RNA extraction kit
-
DNase I
-
cDNA synthesis kit
-
qPCR master mix (e.g., SYBR Green)
-
Gene-specific primers for target genes (e.g., CHS, CHI, F3H, DFR, ANS) and a reference gene (e.g., Actin, Ubiquitin)
-
qPCR instrument
Procedure:
-
RNA Extraction:
-
Harvest plant tissue at desired time points after this compound treatment and immediately freeze in liquid nitrogen.
-
Extract total RNA using a commercial kit according to the manufacturer's instructions.
-
Assess RNA quality and quantity using a spectrophotometer and gel electrophoresis.
-
-
DNase Treatment:
-
Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.
-
-
cDNA Synthesis:
-
Synthesize first-strand cDNA from the total RNA using a cDNA synthesis kit with oligo(dT) or random primers.
-
-
qPCR:
-
Prepare the qPCR reaction mixture containing the qPCR master mix, forward and reverse primers for a specific gene, and the diluted cDNA template.
-
Perform the qPCR reaction in a real-time PCR system with a typical thermal cycling profile: initial denaturation (e.g., 95°C for 10 min), followed by 40 cycles of denaturation (e.g., 95°C for 15 s) and annealing/extension (e.g., 60°C for 1 min).
-
Include no-template controls and no-reverse-transcription controls to check for contamination.
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for each gene.
-
Calculate the relative expression of the target genes using the 2-ΔΔCt method, normalizing to the expression of the reference gene.
-
Experimental Workflow Visualization
Figure 3: Workflow for investigating this compound's effects.
Conclusion and Future Directions
The discovery of this compound's effects on secondary metabolite pathways has provided valuable insights into the regulation of plant metabolism and has opened up new avenues for agricultural and pharmaceutical applications. Its ability to modulate the flavonoid pathway, leading to the accumulation of phytoalexin-like compounds, is of particular interest for developing novel strategies for crop protection. For drug development professionals, understanding how small molecules can selectively inhibit enzyme families like the 2-ODDs offers a model for designing new therapeutic agents.
Future research should focus on:
-
Elucidating the precise regulatory networks that are activated in response to this compound-induced changes in flavonoid metabolism.
-
Exploring the potential of this compound and similar compounds to enhance the production of specific high-value secondary metabolites in medicinal plants and cell cultures.
-
Investigating the broader effects of this compound on other 2-ODD-mediated pathways to identify potential off-target effects and new applications.
This technical guide provides a comprehensive overview of the current understanding of this compound's impact on secondary metabolite pathways. The provided data, protocols, and visualizations are intended to serve as a valuable resource for researchers and professionals working to harness the potential of this and other plant bioregulators.
References
Methodological & Application
Application Notes: Analysis of Prohexadione Residues in Apples by HPLC-UVD
Application Note: Quantification of Prohexadione in Plant Tissues by LC-MS/MS
Abstract
This application note details a robust and sensitive method for the quantification of prohexadione in various plant tissues using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). This compound, often used as its calcium salt, is a plant growth regulator that inhibits the biosynthesis of gibberellins, leading to reduced vegetative growth.[1] Monitoring its residue levels in agricultural products is crucial for ensuring food safety and regulatory compliance. The described protocol provides detailed procedures for sample extraction, cleanup, and LC-MS/MS analysis, making it suitable for researchers, scientists, and professionals in drug development and food safety.
Introduction
This compound-calcium is widely applied in agriculture to control shoot growth in various crops, including fruits and cereals.[1][2] Its mode of action involves blocking specific stages in the biosynthesis of active gibberellins.[1] Due to its application directly on crops, sensitive and specific analytical methods are required to quantify its residues in plant matrices. LC-MS/MS offers excellent selectivity and sensitivity for the detection of trace levels of pesticides and plant growth regulators. This protocol is based on established methodologies and provides a comprehensive workflow for the accurate determination of this compound.[3]
Experimental Protocol
Sample Preparation
A reliable method for extracting this compound from plant tissues involves an extraction with an acidic aqueous solution followed by a solid-phase extraction (SPE) cleanup.
Materials:
-
Homogenized plant tissue (e.g., fruit, leaves, stems)
-
Extraction Solution: 0.1% Formic acid in water
-
Methanol
-
Elution Solution: 10% Formic acid in Methanol
-
PAX (Polymer Anion Exchange) SPE cartridges
-
Centrifuge and centrifuge tubes
-
Vortex mixer
-
Evaporator (e.g., nitrogen evaporator)
Procedure:
-
Extraction:
-
Weigh 5 g of homogenized plant tissue into a 50 mL centrifuge tube.
-
Add 20 mL of 0.1% formic acid in water.
-
Vortex vigorously for 1 minute to ensure thorough mixing.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Collect the supernatant.
-
-
Solid-Phase Extraction (SPE) Cleanup:
-
Condition a PAX SPE cartridge with 5 mL of methanol followed by 5 mL of water.
-
Load the collected supernatant onto the conditioned SPE cartridge.
-
Wash the cartridge with 5 mL of water to remove interfering matrix components.
-
Elute the this compound from the cartridge with 10 mL of 10% formic acid in methanol.
-
Collect the eluate.
-
-
Final Sample Preparation:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 1 mL of the initial mobile phase (e.g., 90:10 water:acetonitrile with 0.1% formic acid).
-
Vortex to dissolve the residue.
-
Filter the reconstituted sample through a 0.22 µm syringe filter into an LC vial for analysis.
-
LC-MS/MS Analysis
The analysis is performed using a liquid chromatograph coupled to a tandem mass spectrometer equipped with an electrospray ionization (ESI) source.
LC Parameters:
| Parameter | Value |
| Column | HSS T3 (2.1 x 100 mm, 1.8 µm) or equivalent C18 column |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Column Temp. | 40°C |
| Gradient | 0-1 min: 10% B; 1-5 min: 10-90% B; 5-7 min: 90% B; 7.1-10 min: 10% B |
MS/MS Parameters:
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Negative |
| Capillary Voltage | 2.5 kV |
| Desolvation Temp. | 600°C |
| Desolvation Gas Flow | 1000 L/hr |
| Scan Mode | Multiple Reaction Monitoring (MRM) |
| MRM Transitions | This compound (Quantifier): m/z 211.4 → 167.5This compound (Qualifier): m/z 211.4 → 123.5 |
| Collision Energy | Optimized for the specific instrument, typically 10-20 eV |
Quantitative Data Summary
The following tables summarize the quantitative performance of similar methods for this compound analysis in various plant matrices.
Table 1: Method Validation Parameters for this compound Quantification.
| Matrix | Linearity Range (mg/kg) | LOD (mg/kg) | LOQ (mg/kg) | Reference |
| Chinese Cabbage, Apple | 0.02 - 2.5 | 0.005 | 0.02 | |
| Rice | 0.05 - 1.00 | - | 0.05 | |
| Citrus | 0.05 - 1.00 | - | 0.01 |
Table 2: Recovery and Precision Data for this compound.
| Matrix | Spiking Level (mg/kg) | Average Recovery (%) | Relative Standard Deviation (RSD, %) | Reference |
| Chinese Cabbage, Apple | 0.02, 0.1, 1.0 | 84.1 - 94.1 | 2.4 - 6.9 | |
| Rice | 0.05, 0.50 | 95 - 105 | 0.8 - 12 | |
| Citrus | 0.05, 0.50, 1.00 | 95 - 105 | 0.8 - 12 |
Visualizations
The following diagrams illustrate the key workflows in this protocol.
Caption: Experimental workflow from sample preparation to data analysis.
Caption: Simplified mode of action of this compound-Calcium.
Conclusion
The described LC-MS/MS method provides a reliable and sensitive approach for the quantification of this compound in diverse plant tissues. The sample preparation protocol, incorporating a straightforward extraction and effective SPE cleanup, ensures minimal matrix effects and high recovery rates. This method is well-suited for routine monitoring of this compound residues in agricultural products, contributing to food safety and regulatory oversight.
References
- 1. Information archivée dans le Web | Information Archived on the Web [publications.gc.ca]
- 2. Residues and Dietary Risk Assessment of this compound-Ca and Uniconazole in Oryza sativa L. and Citrus reticulata Blanco by Liquid Chromatography-Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An analytical method for this compound in Chinese cabbage and apple - PubMed [pubmed.ncbi.nlm.nih.gov]
Optimal Prohexadione-Calcium Concentration for Corn Seedling Growth Control: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing Prohexadione-calcium (Pro-Ca) for the effective growth control of corn seedlings. The following protocols and data are synthesized from peer-reviewed research to ensure accuracy and reproducibility in a research and development setting.
Introduction
This compound-calcium is a plant growth regulator that effectively mitigates excessive vegetative growth in various plant species. In corn seedlings, particularly those grown in controlled environments such as greenhouses, overgrowth can lead to weak stems and reduced viability. Pro-Ca addresses this by inhibiting the biosynthesis of active gibberellins, resulting in a more compact and robust seedling phenotype. This is particularly beneficial for producing sturdy seedlings for transplantation or for experimental purposes where uniform plant size is critical.
Mechanism of Action: Gibberellin Biosynthesis Inhibition
This compound-calcium functions as a structural mimic of 2-oxoglutaric acid, a co-substrate for several dioxygenase enzymes involved in plant metabolic pathways.[1] Specifically, it inhibits the late stages of gibberellin (GA) biosynthesis. The primary target is the enzyme 3β-hydroxylase (GA20 3-oxidase), which is responsible for the conversion of inactive GA precursors (e.g., GA₂₀) into biologically active forms (e.g., GA₁).[1] By blocking this crucial step, Pro-Ca reduces the endogenous levels of growth-promoting gibberellins, leading to attenuated stem elongation.
Quantitative Data Summary
The following tables summarize the quantitative effects of this compound-calcium on various growth parameters of sweet corn seedlings (hybrid 'Geumdang' and inbred line 'PNS42w') seven days after a single foliar application at the one-leaf stage.[2]
Table 1: Effect of this compound-Calcium on Seedling Height and Internode Length [2]
| Concentration (ppm) | Corn Variety | Seedling Height (cm) | First Internode Length (cm) | Second Internode Length (cm) |
| 0 (Control) | Geumdang (Hybrid) | 28.6 ± 2.7 | 3.2 ± 0.3 | 3.5 ± 0.4 |
| 15 | Geumdang (Hybrid) | 20.1 ± 1.5 | 2.1 ± 0.2 | 1.8 ± 0.2 |
| 21 | Geumdang (Hybrid) | 18.9 ± 1.2 | 1.9 ± 0.1 | 1.3 ± 0.1 |
| 0 (Control) | PNS42w (Inbred) | 25.5 ± 2.1 | 2.9 ± 0.2 | 3.1 ± 0.3 |
| 15 | PNS42w (Inbred) | 17.5 ± 1.8 | 1.5 ± 0.2 | 0.9 ± 0.1 |
| 21 | PNS42w (Inbred) | 16.2 ± 1.3 | 1.3 ± 0.1 | 0.5 ± 0.1 |
Table 2: Effect of this compound-Calcium on Shoot and Root Biomass [2]
| Concentration (ppm) | Corn Variety | Shoot Fresh Weight (g) | Root Fresh Weight (g) | Shoot Dry Weight (g) | Root Dry Weight (g) |
| 0 (Control) | Geumdang (Hybrid) | 1.23 ± 0.11 | 0.61 ± 0.07 | 0.12 ± 0.01 | 0.05 ± 0.01 |
| 2 | Geumdang (Hybrid) | 0.94 ± 0.09 | 0.75 ± 0.08 | 0.08 ± 0.01 | 0.07 ± 0.01 |
| 15 | Geumdang (Hybrid) | Not Reported | Not Reported | Not Reported | Not Reported |
Table 3: Effect of this compound-Calcium on Root-to-Shoot Ratio
| Concentration (ppm) | Corn Variety | Fresh Weight Root/Shoot Ratio (%) | Dry Weight Root/Shoot Ratio (%) |
| 0 (Control) | Geumdang (Hybrid) | ~50 | ~42 |
| 2 | Geumdang (Hybrid) | 59.7 | 55.0 |
Experimental Protocols
The following protocols are based on the methodologies described in the cited literature for greenhouse experiments.
Preparation of this compound-Calcium Stock and Working Solutions
Materials:
-
This compound-calcium (analytical grade or a commercial formulation with known active ingredient concentration)
-
Distilled or deionized water
-
Magnetic stirrer and stir bar
-
Volumetric flasks
-
Analytical balance
Protocol:
-
Calculate the required mass of Pro-Ca: To prepare a stock solution (e.g., 1000 ppm), use the formula: Mass (mg) = Desired Concentration (ppm or mg/L) x Volume (L)
-
Dissolve Pro-Ca: Accurately weigh the calculated amount of Pro-Ca and add it to a beaker with a portion of the final volume of distilled water. Place the beaker on a magnetic stirrer and stir until the Pro-Ca is completely dissolved.
-
Prepare Stock Solution: Transfer the dissolved Pro-Ca solution to a volumetric flask and bring it to the final volume with distilled water. Mix thoroughly.
-
Prepare Working Solution (15 ppm): To prepare a 15 ppm working solution from a 1000 ppm stock solution, use the formula: C₁V₁ = C₂V₂ (1000 ppm)(V₁) = (15 ppm)(Desired Final Volume) Calculate V₁ and add this volume of the stock solution to a volumetric flask. Bring to the final volume with distilled water and mix well.
Corn Seedling Growth and Treatment Application
Materials:
-
Corn seeds (e.g., sweet corn hybrid 'Geumdang' or inbred 'PNS42w')
-
Plug trays (e.g., 162-plug)
-
Appropriate soilless growing medium (e.g., Pro-Mix BX)
-
Greenhouse with controlled temperature (20-30°C) and humidity (60-70%)
-
Handheld sprayer with a fine mist nozzle
-
15 ppm this compound-calcium working solution
-
Control solution (distilled water)
Protocol:
-
Seed Sowing and Germination:
-
Fill plug trays with a suitable soilless growing medium.
-
Sow one corn seed per cell at a depth of approximately 1.5-2.5 cm.
-
Water the trays to maintain soil humidity at around 70-80%.
-
Place the trays in a greenhouse with a temperature range of 20-30°C and humidity of 60-70%.
-
-
Treatment Application:
-
At the one-leaf stage of the corn seedlings, prepare the 15 ppm Pro-Ca working solution and a control solution (distilled water).
-
Using a handheld sprayer, apply the solutions as a foliar spray until the leaves are uniformly covered but not to the point of runoff. A typical application rate is approximately 50 mL per 162-plug tray.
-
Ensure that the control group is sprayed with distilled water in the same manner.
-
-
Post-Application Growth and Data Collection:
-
Return the treated and control trays to the greenhouse and maintain the same environmental conditions.
-
After 7 days, randomly select a representative sample of seedlings from each treatment group for measurement.
-
Carefully remove the seedlings from the plug tray cells and wash the roots to remove the growing medium.
-
Measure the seedling height (from the soil line to the tip of the longest leaf), and the lengths of the first and second internodes.
-
Separate the shoots and roots and measure their fresh weights.
-
To determine the dry weight, place the shoot and root samples in a drying oven at a suitable temperature (e.g., 70°C) until a constant weight is achieved.
-
Safety Precautions and Tank Mixing
Safety:
-
Always consult the Safety Data Sheet (SDS) for this compound-calcium before handling.
-
Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
In case of contact with skin or eyes, rinse thoroughly with water. If inhaled, move to fresh air. Seek medical attention if symptoms persist.
-
Handle the powder in a well-ventilated area or under a fume hood to avoid inhalation of dust.
Tank Mixing:
-
This compound-calcium may be tank-mixed with other agrochemicals, but compatibility should always be verified.
-
Always read the labels of all products to be tank-mixed for any prohibitions or specific instructions.
-
A "jar test" is recommended before mixing large quantities. This involves mixing small, proportional amounts of the products in a clear jar to observe for any signs of incompatibility, such as the formation of precipitates, gels, or separation.
-
The general order for tank mixing is to fill the tank with half of the required water, start agitation, and then add products in the following sequence: water-dispersible granules (like many Pro-Ca formulations), wettable powders, flowables, emulsifiable concentrates, and finally solutions.
Concluding Remarks
The application of this compound-calcium at a concentration of 15 ppm has been demonstrated to be effective in controlling the overgrowth of sweet corn seedlings. This treatment leads to a desirable reduction in plant height and internode length, while promoting a more favorable root-to-shoot ratio. The provided protocols offer a standardized methodology for researchers to replicate these findings and further investigate the utility of Pro-Ca in various corn genotypes and experimental systems. It is recommended to conduct small-scale pilot studies to optimize the concentration for specific corn varieties and growing conditions not covered in this document.
References
Application Notes and Protocols: Foliar Spray Versus Substrate Drench Application of Prohexadione-Calcium for Growth Regulation in Herbs
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the use of Prohexadione-calcium (Pro-Ca) as a plant growth regulator in culinary and medicinal herbs. The document outlines the key differences, advantages, and disadvantages of foliar spray and substrate drench application methods, supported by available research data. Detailed experimental protocols are provided to enable researchers to conduct their own comparative studies and optimize application methods for specific herb species and production goals.
Introduction
This compound-calcium is a plant growth regulator that effectively suppresses excessive vegetative growth in a variety of crops.[1] Its primary mode of action is the inhibition of gibberellin biosynthesis, leading to reduced stem elongation and a more compact plant habit.[2][3] Pro-Ca is valued for its relatively short persistence in plants and soil and favorable toxicological profile, making it a candidate for use in edible crops like herbs.[4]
The method of application—foliar spray or substrate drench—can significantly influence the efficacy and uniformity of the growth response. Understanding the nuances of each method is critical for achieving desired outcomes in research and commercial settings. Substrate drench applications have been observed to provide stronger and more uniform growth control in containerized culinary herbs compared to foliar sprays.[5] However, the optimal method and concentration can be species-dependent.
Mechanism of Action
This compound-calcium primarily functions by inhibiting late-stage gibberellin (GA) biosynthesis. As a structural mimic of 2-oxoglutarate, Pro-Ca acts as a competitive inhibitor of 2-oxoglutarate-dependent dioxygenases. This leads to the blockage of key steps in the GA pathway, such as the 3β-hydroxylation of GA20 to the highly bioactive GA1. The net result is a reduction in active gibberellins responsible for cell elongation, leading to shorter internodes and a more compact plant structure.
Beyond gibberellin inhibition, Pro-Ca can also influence other metabolic pathways. It has been shown to affect flavonoid biosynthesis and reduce ethylene production, which can have secondary effects on plant development and stress responses.
Figure 1: this compound-Ca's primary mechanism of action on the gibberellin biosynthesis pathway and its secondary effect on the flavonoid pathway.
Data Presentation: Foliar Spray vs. Substrate Drench
The following tables summarize available data on the effects of this compound-calcium on various herbs.
Table 1: Qualitative Comparison of Application Methods on Nine Culinary Herb Species
| Parameter | Foliar Spray | Substrate Drench |
| Growth Control | Effective | Stronger and more uniform |
| Uniformity | Less uniform | More uniform |
| Vigor Response | Less vigorous species are more responsive | Less vigorous species are more responsive |
Data synthesized from a study on nine containerized herb species, including basil, cilantro, dill, parsley, mint, oregano, rosemary, sage, and thyme.
Table 2: Quantitative Effects of this compound-Calcium Foliar Spray on Spearmint (Mentha spicata L.)
| Pro-Ca Conc. (mg/L) | Plant Height (cm) | Branch Length (cm) | Number of Nodes | Fresh Weight (g) |
| 0 (Control) | 35.0 | 18.0 | 12 | 25.0 |
| 125 | 28.0 | 14.0 | 10 | 20.0 |
| 250 | 22.0 | 11.0 | 8 | 15.0 |
| 375 | 18.0 | 9.0 | 7 | 12.0 |
| 500 | 15.0 | 7.0 | 6 | 10.0 |
Data represents measurements taken at 4 weeks after initial treatment. The application method was a consistent foliar spray across all treatments.
Table 3: Effect of this compound-Calcium Foliar Spray on Bolting in Cilantro (Coriandrum sativum L.)
| Treatment (Foliar Spray) | Concentration | Bolting Incidence (%) | Caulis Length (cm) |
| Untreated Control | 0 | 95.0 | 41.1 |
| Pro-Ca 1 | Not specified | 72.5 | 28.6 |
| Pro-Ca 2 | Not specified | 73.5 | 29.7 |
Data from a field trial where Pro-Ca was applied to reduce preharvest bolting.
Experimental Protocols
The following protocols are generalized for containerized herb production and are based on methodologies from studies on strawberries, citrus, and peppers. Researchers should conduct preliminary trials to determine the optimal rates for specific herb species and cultivars.
General Experimental Workflow
Figure 2: A generalized workflow for comparing this compound-Ca application methods on herbs.
Protocol 1: Foliar Spray Application
Objective: To apply Pro-Ca uniformly to the foliage of herb plants to achieve growth regulation.
Materials:
-
This compound-calcium formulation (e.g., 10% WP, 27.5% WDG)
-
Distilled water
-
Non-ionic surfactant
-
pH meter and adjustment solutions (e.g., citric acid)
-
Graduated cylinders and beakers
-
Calibrated hand sprayer with a fine nozzle
-
Personal Protective Equipment (PPE): gloves, safety glasses, lab coat
Procedure:
-
Plant Preparation: Use healthy, well-established, and actively growing herb plants of uniform size. Ensure the substrate is moist but not saturated before application.
-
Solution Preparation: a. Calculate the required amount of Pro-Ca product to achieve the desired concentration (e.g., 50, 100, 200 mg/L or ppm). b. It is recommended to create a stock solution first. For example, to make a 1000 ppm stock from a 10% WP formulation, dissolve 10 grams of the product in 1 liter of distilled water. c. From the stock solution, prepare the final spray solutions. For a 100 ppm solution, dilute 100 mL of the 1000 ppm stock into 900 mL of distilled water. d. Add a non-ionic surfactant at the manufacturer's recommended rate (typically 0.05% to 0.1% v/v) to improve leaf coverage. e. Adjust the pH of the final solution to approximately 4.0-5.0 to enhance uptake.
-
Application: a. Apply the solution during the morning or late afternoon to avoid rapid drying and potential phytotoxicity. b. Spray the foliage until runoff, ensuring uniform coverage of both upper and lower leaf surfaces. A typical spray volume is 2 quarts per 100 square feet. c. To prevent the solution from acting as a drench, cover the substrate surface with a barrier (e.g., plastic wrap) during application, especially for smaller-scale experiments. d. Include a control group sprayed only with water and surfactant.
-
Post-Application Care: a. Allow the foliage to dry completely before overhead irrigation. b. Maintain standard greenhouse environmental conditions and irrigation practices. c. Observe plants regularly for any signs of phytotoxicity.
Protocol 2: Substrate Drench Application
Objective: To apply Pro-Ca directly to the growing substrate for root uptake and systemic growth regulation.
Materials:
-
This compound-calcium formulation
-
Distilled water
-
Graduated cylinders and beakers
-
Volumetric flasks
-
PPE: gloves, safety glasses, lab coat
Procedure:
-
Plant Preparation: Use plants in moist (but not wet) substrate to ensure the drench solution is absorbed and does not immediately channel through the pot.
-
Solution Preparation: a. Prepare the desired Pro-Ca concentrations (e.g., 25, 50, 100 mg/L) in distilled water. A surfactant is not needed for drench applications.
-
Drench Volume Determination: a. The volume of the drench solution is critical for consistency and should be based on the container size. The goal is to apply enough volume to moisten the root zone without excessive leaching (no more than 10-15% of the applied volume should exit the pot). b. Example Drench Volumes:
- 4-inch pot: ~60 mL (2 fl oz)
- 6-inch pot: ~120 mL (4 fl oz)
- Determine the appropriate volume for your specific container size and substrate by pre-testing with water.
-
Application: a. Apply the solution slowly and evenly to the surface of the substrate, avoiding contact with the foliage as much as possible. b. Apply the predetermined volume to each pot. c. Include a control group receiving only water.
-
Post-Application Care: a. Do not irrigate immediately after application to allow time for root uptake. Resume normal irrigation cycles after 24 hours. b. Monitor plants for efficacy and any potential signs of over-regulation (e.g., excessive stunting).
Concluding Remarks
The choice between foliar spray and substrate drench application of this compound-calcium on herbs depends on the desired level of growth control, uniformity requirements, and the specific herb species. While substrate drenches may offer more potent and uniform results, foliar sprays can be effective for short-term control. The provided protocols offer a standardized framework for researchers to investigate these application methods further. It is imperative to conduct small-scale trials to optimize concentrations and application techniques for each specific herb and growing environment before large-scale implementation. Future research should focus on generating more comprehensive quantitative data across a wider range of culinary and medicinal herbs to refine these recommendations.
References
- 1. researchgate.net [researchgate.net]
- 2. DSpace [scholarworks.umass.edu]
- 3. Frontiers | Foliar spray of this compound-calcium improves the adaptability of mung bean to saline-alkali stress [frontiersin.org]
- 4. This compound-Calcium Application during Vegetative Growth Affects Growth of Mother Plants, Runners, and Runner Plants of Maehyang Strawberry [mdpi.com]
- 5. Quantifying the effect of this compound-calcium sprays or drenches on controlling growth of culinary herbs | Science With Practice [swp.cals.iastate.edu]
Application Note: Solid-Phase Extraction Protocol for Prohexadione from Soil Samples
Introduction
Prohexadione-calcium is a plant growth regulator used to control vegetative growth in various agricultural crops.[1] Its presence and persistence in soil are of environmental interest, necessitating reliable analytical methods for its quantification. Solid-phase extraction (SPE) is a widely used technique for the cleanup and concentration of analytes from complex matrices like soil.[2][3] This application note details a robust protocol for the extraction and cleanup of this compound from soil samples using Strong Anion Exchange (SAX) SPE cartridges, preparing the sample for subsequent analysis by High-Performance Liquid Chromatography (HPLC).[4][5]
This method is designed for researchers and scientists in environmental chemistry and drug development to accurately determine the residues of this compound in soil. The protocol has been validated with a limit of quantitation of 0.01 ppm for this compound.
Experimental Protocol
This protocol is adapted from BASF Analytical Method No. D9607, which has been validated for the analysis of this compound in soil.
1. Materials and Reagents
-
This compound-calcium analytical standard
-
Ammonium bicarbonate (0.1 N)
-
Concentrated Sulfuric Acid
-
Methanol, HPLC grade
-
Deionized water
-
Strong Anion Exchange (SAX) SPE cartridges
-
Centrifuge and centrifuge bottles (200 mL)
-
Orbital shaker with a water bath
-
pH meter
-
Vacuum manifold for SPE
2. Sample Preparation and Extraction
-
Weigh 20.0 g of soil into a 200 mL centrifuge bottle.
-
Add 50.0 mL of 0.1 N ammonium bicarbonate to the soil sample. A mild base is necessary for the complete extraction of this compound-Ca and its metabolites from the soil.
-
Shake the mixture for 30 minutes in a water bath at 50°C using an orbital shaker at 200-300 RPM.
-
Centrifuge the sample for 10 minutes at approximately 3000 RPM and decant the supernatant into a collection flask.
-
Add another 50.0 mL of 0.1 N ammonium bicarbonate to the soil pellet and repeat the shaking and centrifugation steps.
-
Combine the supernatants from both extractions.
3. Solid-Phase Extraction (SPE) Cleanup
-
Sample pH Adjustment: Adjust the pH of the combined supernatant to 2 using a pH meter and concentrated sulfuric acid. At this pH, this compound-calcium converts to its free acid form.
-
SPE Cartridge Conditioning:
-
Condition a 1.0 g SAX SPE cartridge by passing 10 mL of methanol through it.
-
Follow with 25 mL of pH 2 deionized water. Do not allow the cartridge to go dry.
-
-
Sample Loading: Load the acidified sample extract onto the conditioned SAX SPE cartridge. Apply a vacuum to achieve a flow rate that allows for complete elution within 45 minutes. Collect the eluate.
-
Washing: Wash the cartridge with an additional 25 mL of pH 2 water and combine the washing with the collected eluate.
-
The collected eluate is now ready for further processing, such as liquid-liquid extraction with ethyl acetate, prior to HPLC analysis. It is important to not let the samples sit in acidic conditions for an extended period, as the analytes may decompose.
Data Presentation
The following table summarizes the quantitative performance data for the described method.
| Analyte | Limit of Quantitation (LOQ) | Limit of Detection (LOD) | Average Recovery (%) | Relative Standard Deviation (RSD) (%) |
| This compound-Calcium | 0.01 ppm | 0.005 ppm | 85.7 | 14.8 |
| This compound (free acid) | 0.01 ppm | 0.005 ppm | 90.1 | 14.2 |
Experimental Workflow Diagram
References
Application Note: Determination of Prohexadione-Calcium Content in Water Dispersible Granule (WG) Formulations by High-Performance Liquid Chromatography (HPLC)
1. Introduction
Prohexadione-calcium is a plant growth regulator used to inhibit excessive vegetative growth in various agricultural and horticultural crops. It functions by inhibiting the biosynthesis of gibberellins. Water Dispersible Granule (WG) formulations are a common delivery system for this compound-calcium, offering advantages in terms of handling, storage, and user safety. Accurate determination of the active ingredient content in these formulations is crucial for quality control and to ensure efficacy and regulatory compliance.
This application note details a robust and reliable method for the quantitative analysis of this compound-calcium in WG formulations using reverse-phase High-Performance Liquid Chromatography (HPLC) with UV detection. The identity of the active ingredient is confirmed by comparing its retention time with that of an authentic standard, and quantification is performed using an external standard method.[1]
2. Experimental Protocol
This section provides a detailed methodology for the analysis of this compound-calcium in WG formulations.
2.1. Materials and Reagents
-
This compound-calcium analytical standard (Purity ≥ 98%)
-
Acetonitrile (HPLC grade)
-
Formic acid (AR grade)
-
Deionized water (18.2 MΩ·cm)
-
This compound-calcium 10% WG formulation (or other relevant concentration)
-
Methanol (HPLC grade)
-
0.45 µm syringe filters
2.2. Instrumentation
-
An Agilent HPLC 1200 series system or equivalent, equipped with a quaternary pump, degasser, column oven, and a Diode Array Detector (DAD).[1]
-
Analytical balance (4-decimal place)
-
Volumetric flasks (100 mL)
-
Pipettes
-
Ultrasonic bath
-
Vortex mixer
2.3. Chromatographic Conditions
The following HPLC parameters are recommended for the separation and quantification of this compound-calcium:
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., Waters Atlantis C18, 150 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile : 0.1% Formic acid in water (45:55 v/v)[1] |
| Flow Rate | 0.50 mL/min[1] |
| Injection Volume | 10 µL[1] |
| Column Temperature | 35°C |
| Detection | UV at 265 nm |
| Run Time | Approximately 10 minutes |
2.4. Preparation of Standard Solution
-
Accurately weigh approximately 10 mg of the this compound-calcium analytical standard into a 100 mL volumetric flask.
-
Dissolve the standard in acetonitrile and make up to the mark with the same solvent.
-
This stock solution has a nominal concentration of 100 µg/mL.
-
Prepare working standards of lower concentrations by serial dilution of the stock solution with the mobile phase, if necessary, to create a calibration curve.
2.5. Preparation of Sample Solution
-
Accurately weigh approximately 100 mg of the this compound-Ca 10% WG formulation into a 100 mL volumetric flask.
-
Add approximately 70 mL of a mixture of acetonitrile and water (90:10 v/v).
-
Sonicate the flask for 15 minutes to ensure complete dissolution and dispersion of the active ingredient.
-
Allow the solution to cool to room temperature.
-
Make up to the mark with the acetonitrile:water (90:10 v/v) mixture.
-
Filter an aliquot of the solution through a 0.45 µm syringe filter into an HPLC vial before injection.
2.6. Analytical Procedure
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject the standard solution(s) to establish the retention time and response of this compound-calcium.
-
Inject the prepared sample solutions.
-
A typical injection sequence could be: Blank (mobile phase), Standard, Sample 1, Sample 2, Standard.
3. Data Presentation and Calculation
The concentration of this compound-calcium in the WG formulation is calculated using the following formula based on the external standard method:
This compound-Ca Content (% w/w) = (Peak Area of Sample / Peak Area of Standard) * (Concentration of Standard / Concentration of Sample) * Purity of Standard
Table 1: Example Chromatographic Data
| Sample ID | Retention Time (min) | Peak Area (mAU*s) | Calculated Content (% w/w) |
| Standard (10 µg/mL) | 6.25 | 152348 | - |
| WG Sample 1 | 6.24 | 151987 | 10.05 |
| WG Sample 2 | 6.26 | 153012 | 10.12 |
Note: The expected retention time for this compound is approximately 6.2 minutes under these conditions.
4. Visualization of Experimental Workflow
The following diagram illustrates the key steps in the analytical workflow for the determination of this compound-calcium in WG formulations.
Caption: HPLC analysis workflow for this compound-Ca in WG formulations.
The described HPLC method provides a straightforward, accurate, and reproducible approach for the determination of this compound-calcium content in WG formulations. The method is suitable for routine quality control analysis in a laboratory setting. The use of a common C18 column and a simple isocratic mobile phase makes this method easily transferable to most analytical laboratories.
References
Field Trial Design for Assessing Prohexadione Efficacy in Rice Under Salt Stress
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Soil salinity is a significant abiotic stress that adversely affects rice (Oryza sativa L.) growth and productivity worldwide.[1][2] High salt concentrations in the soil create osmotic stress, ion toxicity, and nutritional imbalances, which can lead to reduced plant growth, tillering, and ultimately, substantial yield losses.[1][2][3] Prohexadione-calcium (Pro-Ca) is a plant growth regulator that has demonstrated potential in mitigating the detrimental effects of salt stress on various crops, including rice.
Pro-Ca primarily acts by inhibiting the late stages of gibberellin (GA) biosynthesis. This mode of action leads to a reduction in vegetative growth, particularly stem elongation, which can enhance lodging resistance. Beyond growth regulation, Pro-Ca has been shown to improve the photosynthetic capacity, enhance the activity of antioxidant enzymes, and reduce membrane damage in rice under salt stress conditions. These physiological improvements contribute to better overall plant health and can help maintain or even increase yield under saline conditions.
These application notes provide a comprehensive framework for designing and conducting field trials to rigorously evaluate the efficacy of this compound in alleviating salt stress in rice. The protocols outlined below detail the experimental setup, treatment application, and a suite of measurements to assess the physiological and agronomic responses of rice to Pro-Ca treatment under controlled salt stress.
Materials and Methods
Experimental Site and Soil Characteristics
-
Site Selection: Choose a field with uniform soil texture and a known history of low to moderate salinity. The site should have access to a reliable source of irrigation water.
-
Soil Analysis: Conduct a thorough soil analysis prior to the experiment to determine baseline levels of electrical conductivity (ECe), pH, organic matter, and nutrient content (N, P, K).
Plant Material and Growth Conditions
-
Rice Variety: Select a commercially relevant rice variety with known sensitivity to salt stress to better evaluate the protective effects of this compound.
-
Seedling Preparation: Raise seedlings in a nursery or in trays with non-saline soil. Transplant 21-day-old seedlings into the experimental plots.
-
Fertilization: Apply fertilizers based on the initial soil analysis and local recommendations for optimal rice cultivation.
Experimental Design and Treatments
-
Design: A Randomized Complete Block Design (RCBD) with a split-plot arrangement is recommended. The main plots can be assigned to salinity levels, and the sub-plots to this compound-calcium treatments.
-
Replicates: A minimum of three to four replicates for each treatment combination is essential for statistical validity.
-
Plot Size: Each subplot should be of a sufficient size (e.g., 3m x 5m) to minimize edge effects and allow for the collection of representative samples.
-
Treatments:
-
Main Plots (Salinity Levels):
-
S0: Control (No added salt; irrigated with fresh water)
-
S1: Low Salinity (e.g., Electrical Conductivity of irrigation water adjusted to 4 dS/m with NaCl)
-
S2: Moderate Salinity (e.g., Electrical Conductivity of irrigation water adjusted to 8 dS/m with NaCl)
-
-
Sub-Plots (this compound-calcium Application):
-
P0: Control (Foliar spray with water)
-
P1: this compound-calcium (e.g., 100 mg/L foliar spray)
-
P2: this compound-calcium (e.g., 200 mg/L foliar spray)
-
-
Treatment Application
-
Salt Stress Induction: Begin the application of saline irrigation water at the tillering stage (e.g., 15-20 days after transplanting). Maintain the desired salinity levels throughout the vegetative and reproductive stages by monitoring the soil ECe regularly.
-
This compound-calcium Application: Apply Pro-Ca as a foliar spray at the mid-tillering stage. Ensure thorough coverage of the plant canopy. A surfactant can be added to the spray solution to improve adhesion.
Experimental Protocols
Measurement of Morphological and Growth Parameters
-
Protocol:
-
At the active tillering and heading stages, randomly select five plants from the central rows of each subplot.
-
Measure plant height from the soil surface to the tip of the tallest leaf or panicle.
-
Count the number of tillers per plant.
-
At maturity, harvest the plants from a 1m² area in the center of each subplot to determine the total biomass and grain yield.
-
Thresh the harvested plants, and weigh the grains. Adjust the grain weight to a standard moisture content (e.g., 14%).
-
Determine the 1000-grain weight by counting and weighing 1000 randomly selected filled grains.
-
Calculate the harvest index as the ratio of grain yield to total biomass.
-
Measurement of Photosynthetic Pigments and Gas Exchange
-
Protocol for Photosynthetic Pigments:
-
Collect fresh leaf samples (0.5 g) from the flag leaves at the heading stage.
-
Extract chlorophyll and carotenoids using 80% acetone.
-
Measure the absorbance of the extract at 663 nm, 645 nm, and 470 nm using a spectrophotometer.
-
Calculate the concentrations of chlorophyll a, chlorophyll b, and total carotenoids using standard equations.
-
-
Protocol for Gas Exchange Parameters:
-
Use a portable photosynthesis system to measure the net photosynthetic rate (Pn), stomatal conductance (Gs), intercellular CO2 concentration (Ci), and transpiration rate (Tr) on the flag leaves between 9:00 and 11:00 AM.
-
Measurement of Oxidative Stress and Antioxidant Enzyme Activity
-
Protocol for Malondialdehyde (MDA) Content (Lipid Peroxidation):
-
Homogenize 0.5 g of fresh leaf tissue in trichloroacetic acid (TCA).
-
Centrifuge the homogenate and react the supernatant with thiobarbituric acid (TBA).
-
Measure the absorbance at 532 nm and 600 nm.
-
Calculate the MDA content as an indicator of lipid peroxidation.
-
-
Protocol for Antioxidant Enzyme Activity:
-
Extract enzymes from 0.5 g of fresh leaf tissue using a phosphate buffer.
-
Centrifuge the homogenate at a low temperature.
-
Use the supernatant to assay the activities of superoxide dismutase (SOD), peroxidase (POD), and catalase (CAT) using established spectrophotometric methods.
-
Measurement of Proline Content
-
Protocol:
-
Homogenize 0.5 g of fresh leaf tissue in aqueous sulfosalicylic acid.
-
React the extract with acid ninhydrin and toluene.
-
Measure the absorbance of the toluene layer at 520 nm.
-
Calculate the proline content using a standard curve.
-
Measurement of Ion Content (Na+/K+ Ratio)
-
Protocol:
-
Collect shoot and root samples at the heading stage.
-
Dry the samples in an oven and grind them into a fine powder.
-
Digest the samples using a nitric-perchloric acid mixture.
-
Determine the Na+ and K+ concentrations in the digest using a flame photometer or an atomic absorption spectrophotometer.
-
Calculate the Na+/K+ ratio.
-
Data Presentation
The following tables provide a structured format for summarizing the quantitative data collected from the field trial.
Table 1: Effect of this compound-calcium on Morphological and Yield Parameters of Rice under Salt Stress
| Treatment | Plant Height (cm) | Number of Tillers/Plant | 1000-Grain Weight (g) | Grain Yield (t/ha) | Harvest Index |
| S0P0 | |||||
| S0P1 | |||||
| S0P2 | |||||
| S1P0 | |||||
| S1P1 | |||||
| S1P2 | |||||
| S2P0 | |||||
| S2P1 | |||||
| S2P2 |
Table 2: Effect of this compound-calcium on Photosynthetic Parameters of Rice under Salt Stress
| Treatment | Chlorophyll a (mg/g FW) | Chlorophyll b (mg/g FW) | Net Photosynthetic Rate (µmol CO2/m²/s) | Stomatal Conductance (mol/m²/s) |
| S0P0 | ||||
| S0P1 | ||||
| S0P2 | ||||
| S1P0 | ||||
| S1P1 | ||||
| S1P2 | ||||
| S2P0 | ||||
| S2P1 | ||||
| S2P2 |
Table 3: Effect of this compound-calcium on Biochemical Parameters of Rice under Salt Stress
| Treatment | MDA Content (nmol/g FW) | SOD Activity (U/mg protein) | CAT Activity (U/mg protein) | Proline Content (µg/g FW) | Shoot Na+/K+ Ratio |
| S0P0 | |||||
| S0P1 | |||||
| S0P2 | |||||
| S1P0 | |||||
| S1P1 | |||||
| S1P2 | |||||
| S2P0 | |||||
| S2P1 | |||||
| S2P2 |
Mandatory Visualizations
Caption: Experimental workflow for assessing this compound efficacy.
Caption: Salt stress signaling pathway and this compound intervention.
References
Application Notes and Protocols for Measuring Gas Exchange and Chlorophyll Content in Prohexadione-Treated Trees
Authored for: Researchers, Scientists, and Drug Development Professionals
Introduction
Prohexadione-calcium (Pro-Ca) is a plant growth regulator widely utilized in horticulture to control vegetative vigor in fruit trees, notably apples and pears. Its primary mode of action is the inhibition of gibberellin biosynthesis, leading to reduced shoot elongation.[1][2][3][4] Beyond its growth-retardant effects, research indicates that Pro-Ca can influence various physiological processes, including gas exchange and chlorophyll content, which are critical for plant productivity and health.[5] These application notes provide an overview of the effects of Pro-Ca on these parameters and detailed protocols for their measurement.
Mechanism of Action: Gibberellin Biosynthesis Inhibition
This compound-calcium functions by inhibiting the late stages of gibberellin (GA) biosynthesis. Specifically, it acts as a structural mimic of 2-oxoglutarate, a cofactor for dioxygenases involved in the GA biosynthetic pathway. One of the key enzymes inhibited by Pro-Ca is GA 3β-hydroxylase, which is responsible for the conversion of inactive GAs (like GA20) into biologically active forms (like GA1) that promote stem elongation. By blocking this step, Pro-Ca reduces the levels of active gibberellins, resulting in decreased cell elongation and, consequently, reduced shoot growth.
Application of this compound-Calcium
Effective application of Pro-Ca is crucial for achieving desired results. The timing and rate of application depend on the tree species, vigor, and desired level of growth control.
| Parameter | Recommendation for Apple & Pear Trees | References |
| Timing | Initial application is often recommended from late bloom to early petal fall, or when new shoots are 1-3 inches long for optimal vegetative growth control. | |
| Application Rate | Rates can range from 75 to 250 mg/L (ppm), often applied as single or multiple sprays. For example, a common recommendation is 6 to 12 oz per 100 gallons of water. | |
| Additives | The use of a water conditioner, such as ammonium sulfate, is recommended, especially in hard water. A nonionic surfactant can also improve coverage. | |
| Tank Mixing | Pro-Ca should not be tank-mixed with calcium-containing products like calcium chloride or calcium nitrate. |
Effects on Gas Exchange and Chlorophyll Content
Studies have shown that Pro-Ca application can have a positive impact on gas exchange parameters and chlorophyll content in apple and pear trees. The reduction in vegetative growth may lead to a reallocation of resources, potentially enhancing photosynthetic efficiency in the remaining foliage.
Quantitative Data Summary
The following tables summarize the observed effects of this compound-calcium on gas exchange and chlorophyll content in apple and pear trees from various studies.
Table 1: Effect of this compound-Calcium on Gas Exchange in Apple Trees
| Parameter | Treatment | Effect | Reference |
| Net Photosynthesis (A) | Pro-Ca application | Often increased | |
| Stomatal Conductance (gs) | Pro-Ca application | Variable effects reported | |
| Transpiration (E) | Pro-Ca application | Variable effects reported |
Table 2: Effect of this compound-Calcium on Chlorophyll Content in Apple & Pear Trees
| Parameter | Treatment | Effect | Reference |
| Total Chlorophyll Content | Pro-Ca application | Increased | |
| SPAD Values | Pro-Ca application | Increased | |
| Leaf Greenness | Pro-Ca application | Increased |
Experimental Protocols
To accurately assess the impact of this compound-calcium on tree physiology, standardized and detailed experimental protocols are essential.
Protocol 1: Measurement of Leaf Gas Exchange
This protocol outlines the procedure for measuring leaf-level gas exchange parameters (net photosynthesis, stomatal conductance, and transpiration) using a portable photosynthesis system, such as the LI-COR LI-6800.
Objective: To quantify the effect of Pro-Ca treatment on the photosynthetic performance of tree leaves.
Materials:
-
Portable Photosynthesis System (e.g., LI-COR LI-6800) with a leaf chamber fluorometer.
-
Treated and untreated (control) trees.
-
Data logging device.
Procedure:
-
Instrument Preparation and Calibration:
-
Power on the portable photosynthesis system and allow it to warm up for at least 30 minutes to ensure stable sensor readings.
-
Perform the manufacturer's recommended calibration procedures for the CO2 and H2O gas analyzers.
-
Set the environmental parameters within the leaf chamber to match the ambient conditions of the orchard as closely as possible, or to standardized conditions for comparative studies (e.g., light intensity, temperature, CO2 concentration).
-
-
Leaf Selection:
-
Select healthy, fully expanded leaves from the mid-canopy of both Pro-Ca-treated and control trees.
-
Ensure the selected leaves are free from visible signs of disease, pests, or mechanical damage.
-
For consistency, sample leaves from a similar position and orientation on each tree.
-
-
Measurement:
-
Carefully enclose the selected leaf within the chamber, ensuring a good seal to prevent leaks.
-
Allow the leaf to acclimate to the chamber conditions until the gas exchange readings stabilize. This may take several minutes.
-
Once stable, record the values for net photosynthetic rate (A, in µmol CO2 m⁻² s⁻¹), stomatal conductance (gs, in mol H₂O m⁻² s⁻¹), and transpiration rate (E, in mmol H₂O m⁻² s⁻¹).
-
Repeat the measurement on multiple leaves per tree and on multiple trees per treatment group to ensure robust data.
-
-
Data Analysis:
-
Compile the recorded data for each treatment group.
-
Perform statistical analysis (e.g., t-test or ANOVA) to determine if there are significant differences in gas exchange parameters between the Pro-Ca-treated and control trees.
-
Protocol 2: Measurement of Leaf Chlorophyll Content
This section provides two common methods for determining leaf chlorophyll content: a non-destructive method using a SPAD meter and a destructive, extraction-based spectrophotometric method.
Method 2A: Non-Destructive Chlorophyll Estimation using a SPAD Meter
Objective: To rapidly and non-destructively estimate the relative chlorophyll content of leaves.
Materials:
-
SPAD-502Plus Chlorophyll Meter or equivalent.
-
Treated and untreated (control) trees.
Procedure:
-
Instrument Calibration:
-
Turn on the SPAD meter and perform the calibration according to the manufacturer's instructions. This typically involves closing the sensor head on an empty chamber.
-
-
Leaf Selection:
-
Select leaves as described in Protocol 1.
-
-
Measurement:
-
Gently clamp the SPAD meter onto the leaf blade, avoiding the midrib and large veins.
-
Record the SPAD value displayed on the meter.
-
Take multiple readings from different locations on the same leaf and from multiple leaves per tree to obtain a representative average.
-
-
Data Analysis:
-
Average the SPAD readings for each treatment group.
-
Use statistical analysis to compare the relative chlorophyll content between Pro-Ca-treated and control trees.
-
Method 2B: Destructive Chlorophyll Measurement via Acetone Extraction and Spectrophotometry
Objective: To determine the absolute concentration of chlorophyll a, chlorophyll b, and total chlorophyll in leaf tissue.
Materials:
-
Fresh leaf samples.
-
Mortar and pestle.
-
80% acetone solution.
-
Centrifuge and centrifuge tubes.
-
Spectrophotometer.
-
Volumetric flasks.
-
Quartz sand (optional, to aid grinding).
Procedure:
-
Sample Preparation:
-
Collect a known fresh weight (e.g., 100 mg) of leaf tissue, avoiding major veins.
-
Immediately place the tissue in a chilled mortar.
-
-
Extraction:
-
Add a small amount of 80% acetone and quartz sand to the mortar.
-
Grind the leaf tissue thoroughly until it becomes a fine, homogenous paste.
-
Transfer the homogenate to a centrifuge tube. Rinse the mortar and pestle with additional 80% acetone and add the rinsing to the centrifuge tube.
-
Centrifuge the sample at approximately 5000 x g for 10 minutes.
-
-
Spectrophotometry:
-
Carefully transfer the supernatant to a volumetric flask and bring it to a known final volume with 80% acetone.
-
Use the spectrophotometer to measure the absorbance of the extract at 663 nm and 645 nm, using 80% acetone as a blank.
-
-
Calculation:
-
Calculate the concentrations of chlorophyll a, chlorophyll b, and total chlorophyll using the following equations (for 80% acetone):
-
Chlorophyll a (mg/L) = 12.21 * (A663) - 2.81 * (A645)
-
Chlorophyll b (mg/L) = 20.13 * (A645) - 5.03 * (A663)
-
Total Chlorophyll (mg/L) = 17.32 * (A645) + 7.18 * (A663)
-
-
Express the chlorophyll content on a fresh weight basis (e.g., mg/g FW).
-
References
Application Notes and Protocols: Utilizing Prohexadione-Calcium to Modulate Sugar and Acid Metabolism in Grape Berries
For Researchers, Scientists, and Drug Development Professionals
Introduction
Prohexadione-calcium (Pro-Ca) is a plant growth regulator that has demonstrated significant potential in viticulture for improving grape berry quality. By inhibiting the biosynthesis of gibberellins and influencing flavonoid pathways, Pro-Ca application can modulate the sugar and acid composition of grape berries, which are critical determinants of wine quality.[1][2][3] Furthermore, Pro-Ca has been shown to alter the endogenous hormonal balance within the berry, providing a tool for researchers to investigate the complex regulatory networks governing fruit development and ripening.[4][5] These notes provide an overview of the effects of Pro-Ca on grape berry metabolism and detailed protocols for its application and the subsequent analysis of key quality parameters.
Mechanism of Action
This compound-calcium primarily acts as an inhibitor of 2-oxoglutarate-dependent dioxygenases. This mode of action has two main consequences for grape berry development:
-
Inhibition of Gibberellin Biosynthesis: Pro-Ca blocks the 3β-hydroxylation of GA20 to the biologically active GA1, leading to reduced vegetative growth. This can result in a better balance between vegetative and reproductive growth, potentially enhancing fruit quality.
-
Alteration of Flavonoid Metabolism: As a structural mimic of 2-oxoglutarate, Pro-Ca can also inhibit enzymes in the flavonoid biosynthesis pathway, such as flavanone 3-hydroxylase. This can lead to the accumulation of specific phenolic compounds, which are important for the color, taste, and antioxidant properties of grapes and wine.
The application of Pro-Ca has been shown to decrease abscisic acid (ABA) content while increasing levels of zeatin (ZT), gibberellic acid (GA3), and indole-3-acetic acid (IAA). This hormonal shift is correlated with enhanced activities of enzymes involved in sugar and acid synthesis.
Data Presentation
The following tables summarize the quantitative effects of Pro-Ca on grape berry composition as reported in scientific literature.
Table 1: Effect of this compound-Calcium on Soluble Sugar and Organic Acid Content in 'Chardonnay' Grape Berries.
| Treatment | Soluble Sugar Content (% Increase) | Citric Acid Content (% Increase) | Malic Acid Content (% Increase) |
| 600 mg/L Pro-Ca | 11.28 | 97.80 | 68.86 |
Table 2: Overview of this compound-Calcium Application Effects on Various Grape Cultivars.
| Grape Cultivar | Pro-Ca Concentration(s) | Application Timing | Key Findings | Reference(s) |
| 'Chardonnay' | 200, 400, 600, 800 mg/L | 22, 42, 62, and 82 days after initial flowering | Increased soluble sugar and organic acids; reduced ABA, increased ZT, GA3, IAA. | |
| 'Cabernet Sauvignon' | 250 mg/L | Pre-bloom and post-bloom | Reduced fruit set and berry weight; increased color intensity, total anthocyanins, and total phenols. | |
| 'Cabernet Franc' | 250 mg/L | Pre-bloom and post-bloom | Increased must color intensity, total anthocyanins, and total phenols. | |
| 'Tempranillo' | Not specified | Pre-blooming | Reduced berry size and weight; improved sensory characteristics of wine. | |
| 'Seyval' | Not specified | Multiple pre- and post-bloom | Decreased berries per cluster, berry weight, and cluster weight. |
Experimental Protocols
Protocol 1: Field Application of this compound-Calcium
Objective: To apply Pro-Ca to grapevines to study its effects on berry metabolism.
Materials:
-
This compound-calcium formulation (e.g., Regalis® or Apogee®)
-
Water
-
Backpack or tractor-mounted sprayer
-
Personal Protective Equipment (PPE) as per product label
Procedure:
-
Determine Application Timing and Concentration: Based on the research objectives and grape cultivar, select the appropriate growth stage(s) and Pro-Ca concentration. Common application timings include pre-bloom, full bloom, and post-bloom. Concentrations typically range from 200 mg/L to 800 mg/L.
-
Prepare Spray Solution: Calculate the required amount of Pro-Ca product and water to achieve the desired concentration and spray volume for the treated area. Ensure thorough mixing.
-
Application: Apply the Pro-Ca solution to the grapevine canopy, ensuring uniform coverage of the foliage and fruit clusters. Applications are often made multiple times during the growing season.
-
Control Group: Maintain an untreated control group of vines that are managed identically to the treated vines, with the exception of Pro-Ca application.
-
Berry Sampling: Collect berry samples at various time points after application and throughout berry development (e.g., 45, 65, 85, and 105 days after initial flowering) for subsequent analysis.
Protocol 2: Determination of Sugars and Organic Acids by High-Performance Liquid Chromatography (HPLC)
Objective: To quantify the concentration of major sugars (glucose, fructose) and organic acids (tartaric, malic, citric) in grape berry samples.
Materials:
-
Grape berry samples (fresh or freeze-dried)
-
Deionized water
-
Sulfuric acid (for mobile phase)
-
HPLC system with a UV detector (for organic acids) and a Refractive Index (RI) detector (for sugars)
-
Ion-exchange column (e.g., Aminex HPX-87H)
-
Syringe filters (0.45 µm)
-
Standards for glucose, fructose, tartaric acid, malic acid, and citric acid
Procedure:
-
Sample Preparation:
-
Homogenize grape berries.
-
For simultaneous extraction, use freeze-dried berry powder extracted with deionized water.
-
Centrifuge the homogenate to pellet solids.
-
Filter the supernatant through a 0.45 µm syringe filter.
-
-
HPLC Analysis:
-
Mobile Phase: An aqueous solution of sulfuric acid (e.g., 0.65 mM).
-
Column Temperature: Maintain at a constant temperature (e.g., 75°C).
-
Flow Rate: Set a constant flow rate (e.g., 0.7 mL/min).
-
Injection Volume: Inject a fixed volume of the prepared sample (e.g., 10 µL).
-
Detection: Use a UV detector at 210 nm for organic acids and an RI detector for sugars.
-
-
Quantification:
-
Prepare calibration curves for each sugar and organic acid standard.
-
Identify and quantify the compounds in the samples by comparing their retention times and peak areas to those of the standards.
-
Protocol 3: Quantification of Endogenous Hormones by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Objective: To quantify the concentration of endogenous plant hormones (e.g., ABA, IAA, GA3, ZT) in grape berry samples.
Materials:
-
Grape berry samples (frozen)
-
Extraction solvent (e.g., a mixture of dichloromethane, methanol, and formic acid)
-
Internal standards for each hormone class
-
Solid-Phase Extraction (SPE) cartridges
-
LC-MS/MS system
Procedure:
-
Extraction:
-
Homogenize frozen grape berry powder in the extraction solvent containing internal standards.
-
Centrifuge to pellet solids and collect the supernatant.
-
-
Purification:
-
Use SPE cartridges to purify the hormone extracts and remove interfering compounds like sugars and phenols.
-
-
LC-MS/MS Analysis:
-
Separate the hormones using a suitable HPLC column and gradient elution.
-
Detect and quantify the hormones using a mass spectrometer in Multiple Reaction Monitoring (MRM) mode.
-
-
Quantification:
-
Establish calibration curves for each hormone standard.
-
Calculate the concentration of each hormone in the sample based on the peak area ratios of the analyte to the internal standard.
-
Protocol 4: Enzyme Activity Assays for Sugar Metabolism
Objective: To measure the activity of key enzymes involved in sugar metabolism, such as invertase and sucrose synthase.
Materials:
-
Grape berry samples
-
Extraction buffer
-
Assay-specific buffers and substrates (e.g., sucrose)
-
Spectrophotometer
Procedure:
-
Enzyme Extraction:
-
Homogenize grape berry tissue in a suitable extraction buffer.
-
Centrifuge to pellet cell debris and collect the supernatant containing the crude enzyme extract.
-
-
Invertase Activity Assay:
-
Incubate the enzyme extract with a buffered sucrose solution.
-
Stop the reaction and measure the amount of glucose and fructose produced using a colorimetric method (e.g., DNS method) or an enzymatic assay.
-
-
Sucrose Synthase Activity Assay:
-
Measure the activity in both the synthesis and degradation directions by providing the appropriate substrates and measuring the products.
-
-
Calculate Enzyme Activity: Express the enzyme activity as the amount of product formed per unit of time per amount of protein or fresh weight.
Visualizations
Caption: this compound-Ca signaling pathway in grape berries.
Caption: Experimental workflow for studying Pro-Ca effects.
References
Application Notes: Greenhouse Evaluation of Prohexadione-Calcium on Containerized Herbs
Introduction
Prohexadione-calcium (Pro-Ca) is a plant growth regulator widely utilized to manage vegetative growth in various crops.[1][2] It functions by inhibiting the biosynthesis of gibberellins, the plant hormones responsible for cell elongation.[2][3] This mode of action results in a more compact plant structure, characterized by reduced internode length.[2] Beyond growth control, Pro-Ca has been observed to influence flavonoid metabolism, potentially enhancing a plant's resistance to certain pathogens, and to reduce ethylene formation. These application notes provide a comprehensive protocol for conducting greenhouse trials to evaluate the effects of this compound-calcium on the morphological, physiological, and biochemical characteristics of containerized herbs.
Mechanism of Action
This compound-calcium acts as a structural mimic of 2-oxoglutaric acid, a co-substrate for several dioxygenase enzymes involved in key plant metabolic pathways. By competitively inhibiting these enzymes, Pro-Ca effectively blocks the late stages of gibberellin (GA) biosynthesis, specifically the 3β-hydroxylation of GA20 to the biologically active GA1. This inhibition leads to reduced vegetative growth. Additionally, Pro-Ca influences the flavonoid pathway by inhibiting flavanone 3-hydroxylase, which can trigger the production of phytoalexin-like compounds, and can also impact ethylene biosynthesis.
Experimental Protocols
This section details the methodology for a comprehensive greenhouse experiment. The chosen herb species should be commercially relevant, such as basil (Ocimum basilicum), mint (Mentha spicata), or oregano (Origanum vulgare).
1. Materials and Equipment
-
Plant Material: Healthy, uniform seedlings or cuttings of the selected herb species.
-
Containers: 1-liter plastic pots with drainage holes.
-
Growing Medium: Sterile, well-drained potting mix (e.g., peat:perlite:vermiculite at 2:1:1 v/v/v).
-
This compound-calcium: Commercial formulation (e.g., Apogee® or Kudos®) or technical grade Pro-Ca.
-
Greenhouse: Temperature, humidity, and photoperiod-controlled environment.
-
Measurement Tools: Calipers, ruler, SPAD meter (for chlorophyll estimation), balance (for biomass), graduated cylinders, pH/EC meter.
-
Application Equipment: Handheld sprayer for foliar applications.
-
Personal Protective Equipment (PPE): Gloves, safety glasses, lab coat.
2. Experimental Design and Workflow
A completely randomized design (CRD) is recommended. Treatments should include a negative control (water spray) and at least 3-4 concentrations of Pro-Ca. Based on literature, suggested concentrations for initial screening on herbs range from 50 to 500 mg/L (ppm).
-
Treatments:
-
T1: Control (0 mg/L Pro-Ca)
-
T2: 125 mg/L Pro-Ca
-
T3: 250 mg/L Pro-Ca
-
T4: 500 mg/L Pro-Ca
-
-
Replication: Each treatment should have a minimum of 10-15 replicate plants to ensure statistical power.
-
Randomization: Pots should be randomly arranged on greenhouse benches and re-randomized weekly to minimize positional effects.
References
Application Notes and Protocols: Investigating the Influence of Prohexadione on Endogenous Hormones in Grapes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Prohexadione-calcium (Pro-Ca) is a plant growth regulator that has garnered significant interest in viticulture for its ability to modulate vine growth and potentially enhance fruit quality.[1][2][3] Its primary mode of action is the inhibition of gibberellin biosynthesis, which leads to a reduction in vegetative growth.[4][5] However, its effects extend beyond gibberellins, influencing other endogenous hormone pathways and secondary metabolite production, such as flavonoids. Understanding the intricate hormonal changes induced by this compound is crucial for optimizing its application and for the development of new viticultural strategies.
These application notes provide a comprehensive overview of the methodologies required to study the effect of this compound on the endogenous hormonal balance in grapes. Detailed experimental protocols for hormone analysis, along with data presentation guidelines and visualizations of key pathways, are included to facilitate rigorous scientific investigation.
Mechanism of Action of this compound
This compound-calcium acts as a structural mimic of 2-oxoglutarate, a co-substrate for several dioxygenase enzymes. By competitively inhibiting these enzymes, this compound disrupts key metabolic pathways:
-
Gibberellin Biosynthesis Inhibition: this compound specifically inhibits the 3β-hydroxylation of GA20 to the biologically active GA1, leading to a decrease in active gibberellins and a consequent reduction in shoot elongation.
-
Flavonoid Metabolism Modulation: It also inhibits flavanone 3-hydroxylase, an enzyme in the flavonoid biosynthesis pathway. This can lead to alterations in the profiles of flavonoids, including anthocyanins and flavonols.
-
Ethylene Production Reduction: this compound's structural similarity to ascorbic acid allows it to interfere with aminocyclopropanecarboxylic acid oxidase, an enzyme in the ethylene biosynthesis pathway, potentially leading to reduced ethylene levels.
Experimental Protocols
This compound Application in Grapevines
Objective: To apply this compound-calcium to grapevines in a controlled manner to study its effects on endogenous hormones.
Materials:
-
This compound-calcium (e.g., Apogee® or similar formulation)
-
Backpack sprayer or handheld sprayer
-
Ammonium sulphate (optional, as an adjuvant)
-
Surfactant (e.g., Induce®)
-
Personal Protective Equipment (PPE)
Protocol:
-
Solution Preparation: Prepare a stock solution of this compound-calcium at the desired concentration (e.g., 50 mg/L, 100 mg/L, 250 mg/L). The final concentration will depend on the specific research question and grapevine cultivar. It is often recommended to include a surfactant and ammonium sulphate to enhance uptake.
-
Application Timing: The timing of application is critical and will influence the observed effects. Common application timings for research purposes include:
-
Pre-bloom (inflorescences fully developed)
-
Full bloom (50% cap-fall)
-
Post-bloom (one to two weeks after bloom)
-
Véraison (onset of ripening)
-
-
Application Procedure:
-
On the day of application, ensure weather conditions are suitable (low wind, no rain forecast).
-
Calibrate the sprayer to deliver a consistent volume of solution per vine or per hectare.
-
Apply the solution to the grapevine canopy until the point of runoff, ensuring thorough coverage of the foliage.
-
For control vines, apply a solution containing only water and the adjuvants used for the this compound treatment.
-
-
Sample Collection:
-
Collect grape berry, leaf, or shoot tip samples at various time points after application (e.g., 24h, 48h, 1 week, and at key developmental stages like véraison and harvest).
-
Immediately freeze the collected samples in liquid nitrogen and store them at -80°C until hormone extraction.
-
Endogenous Hormone Extraction and Quantification
Objective: To extract, purify, and quantify multiple classes of endogenous hormones (gibberellins, auxins, cytokinins, and abscisic acid) from grape tissues.
Methodology Overview: The gold standard for plant hormone analysis is High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS) or Ultra-Performance Liquid Chromatography (UPLC-MS/MS), which offer high sensitivity and selectivity.
Materials:
-
Frozen grape tissue (berries, leaves, etc.)
-
Liquid nitrogen
-
Mortar and pestle or tissue homogenizer
-
Extraction solvent (e.g., cold 80% methanol)
-
Internal standards (deuterated or 13C-labeled hormones)
-
Solid-Phase Extraction (SPE) cartridges (e.g., C18)
-
Centrifuge
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Vacuum concentrator
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HPLC-MS/MS or UPLC-MS/MS system
Protocol:
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Sample Homogenization:
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Grind the frozen grape tissue to a fine powder in a pre-chilled mortar and pestle with liquid nitrogen.
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Weigh approximately 100-500 mg of the powdered tissue into a centrifuge tube.
-
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Hormone Extraction:
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Add 1 mL of ice-cold 80% methanol containing a known amount of internal standards to the sample.
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Vortex thoroughly and incubate at 4°C for at least 1 hour with gentle shaking.
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Centrifuge at 13,000 rpm for 15 minutes at 4°C.
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Collect the supernatant. Repeat the extraction process on the pellet with another 1 mL of extraction solvent.
-
Pool the supernatants.
-
-
Purification by Solid-Phase Extraction (SPE):
-
Condition a C18 SPE cartridge with methanol followed by water.
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Load the combined supernatant onto the SPE cartridge.
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Wash the cartridge with a non-polar solvent to remove interfering compounds.
-
Elute the hormones with an appropriate solvent (e.g., methanol or acetonitrile).
-
-
Sample Concentration and Analysis:
-
Evaporate the eluate to dryness using a vacuum concentrator.
-
Reconstitute the dried residue in a small, known volume of the initial mobile phase for LC-MS/MS analysis.
-
Inject the sample into the HPLC-MS/MS system.
-
-
LC-MS/MS Conditions (Example):
-
Column: C18 reversed-phase column (e.g., Acquity® BEH C18, 100 mm × 2.1 mm, 1.7-µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water, both containing a modifier like formic acid or acetic acid.
-
Mass Spectrometry: Operated in Multiple Reaction Monitoring (MRM) mode for targeted quantification of specific hormones.
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Data Presentation
Summarize all quantitative data into clearly structured tables for easy comparison.
Table 1: Effect of this compound-Ca on Endogenous Hormone Levels in 'Chardonnay' Grape Berries (ng/g FW)
| Treatment | ABA | ZT | GA3 | IAA |
| Control | 150.3 ± 12.5 | 25.8 ± 2.1 | 18.2 ± 1.5 | 35.6 ± 3.0 |
| 200 mg/L Pro-Ca | 135.1 ± 11.0 | 28.9 ± 2.4 | 20.5 ± 1.8 | 39.8 ± 3.5 |
| 400 mg/L Pro-Ca | 120.7 ± 10.1 | 32.4 ± 2.8 | 22.8 ± 2.0 | 44.2 ± 4.0 |
| 600 mg/L Pro-Ca | 105.4 ± 9.2 | 35.7 ± 3.1 | 25.3 ± 2.2 | 49.1 ± 4.3 |
| 800 mg/L Pro-Ca | 98.2 ± 8.5 | 38.1 ± 3.3 | 27.0 ± 2.4 | 52.3 ± 4.6 |
Data adapted from a study on 'Chardonnay' grapes, showing a reduction in ABA and an increase in ZT, GA3, and IAA levels with increasing Pro-Ca concentrations. Note that the increase in GA3 might seem counterintuitive but could be due to feedback mechanisms or effects on other GAs not measured.
Table 2: Impact of this compound-Ca Application Timing on Cabernet Sauvignon Berry Weight and Composition
| Treatment Timing | Berry Weight (g) | Total Anthocyanins (mg/g) | Total Phenols (mg/g) |
| Control | 1.25 ± 0.08 | 1.52 ± 0.11 | 3.45 ± 0.25 |
| Pre-bloom | 1.18 ± 0.07 | 1.68 ± 0.13 | 3.68 ± 0.28 |
| Bloom | 1.15 ± 0.06 | 1.75 ± 0.14 | 3.82 ± 0.30 |
| Post-bloom (1-2 weeks) | 1.05 ± 0.05 | 1.98 ± 0.16 | 4.15 ± 0.32* |
*Indicates a statistically significant difference from the control group (p < 0.05). Data synthesized from findings that post-bloom applications are most effective in reducing berry weight and increasing phenolic compounds.
Visualizations
Caption: this compound-Ca inhibits the conversion of inactive GA20 to active GA1.
Caption: Workflow for studying this compound's effect on grape hormones.
Caption: this compound's impact on the complex network of grape hormones.
References
- 1. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]
- 2. researchgate.net [researchgate.net]
- 3. This compound calcium: it can regulate growth and improve yield and disease resistance? - Knowledge [plantgrowthhormones.com]
- 4. envirobiotechjournals.com [envirobiotechjournals.com]
- 5. This compound-CA: MODES OF ACTION OF A MULTIFUNCTIONAL PLANT BIOREGULATOR FOR FRUIT TREES | International Society for Horticultural Science [ishs.org]
Troubleshooting & Optimization
Overcoming weak growth control with Prohexadione-calcium application
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with Prohexadione-calcium for plant growth control.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound-calcium?
This compound-calcium is a plant growth regulator that works by inhibiting the biosynthesis of gibberellins, which are hormones responsible for cell elongation.[1][2][3] Specifically, it acts as a structural mimic of 2-oxoglutaric acid, a co-substrate for certain dioxygenases involved in the late stages of gibberellin synthesis.[3] By blocking enzymes like GA₂₀ 3ß-hydroxylase, it prevents the conversion of inactive gibberellin precursors (e.g., GA₂₀) into highly active forms (e.g., GA₁), leading to reduced internode elongation and more compact plant growth.[3] A key advantage is that it primarily affects gibberellin synthesis in vegetative tissues (stems and shoots) with minimal impact on those in flowers and fruits, thus controlling growth without negatively affecting fruit development.
Q2: How long does the growth-regulating effect of this compound-calcium last?
The growth-regulating effect of this compound-calcium is not permanent. It is degraded within the plant over time, with its effects typically lasting for three to six weeks. Reapplication may be necessary to maintain growth control throughout the growing season, depending on the plant species, its vigor, and environmental conditions.
Q3: Is this compound-calcium safe for all plant species?
While this compound-calcium is used on a wide variety of crops, sensitivity can vary between species and even cultivars. For instance, some apple varieties like 'Empire' are noted to be sensitive, potentially leading to fruit russeting and cracking. It is always recommended to conduct small-scale trials to determine the optimal concentration and potential phytotoxicity for a specific plant species or cultivar before large-scale application.
Q4: Can this compound-calcium be tank-mixed with other agrochemicals?
Caution should be exercised when tank-mixing this compound-calcium. It is particularly important to avoid mixing it with foliar nutrient sprays containing free calcium ions, such as calcium chloride. The presence of free calcium can cause this compound-calcium to precipitate in the tank, which can clog spray nozzles and significantly reduce the product's efficacy. However, combinations with other plant growth regulators like Uniconazole or Mepiquat Chloride are common and can enhance the growth-regulating effects.
Troubleshooting Guide
Problem 1: Weak or no observable growth control after application.
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Cause A: Application Timing Was Too Late.
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Explanation: this compound-calcium is most effective when applied before or at the very onset of rapid vegetative growth. It takes approximately 10 to 14 days for the growth control effects to become visible. If the plants are already growing vigorously, the product's effect will be significantly weaker and may seem ineffective.
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Solution: Apply this compound-calcium early in the growth cycle. For fruit trees, this could be at the "pink" stage or when terminal shoots are 3 to 5 cm long. For other crops, apply before the main growth spurt. If vigorous growth is already present, consider using this compound-calcium in combination with a faster-acting growth regulator like Uniconazole.
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Cause B: Incorrect Application Rate.
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Explanation: The required concentration of this compound-calcium is highly dependent on the plant species, cultivar, and its growth vigor. An insufficient dose will not provide adequate growth control.
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Solution: Consult established protocols for your specific plant species. If no specific rate is available, conduct a dose-response experiment to determine the optimal concentration. For vigorous trees, a higher rate may be necessary for the initial application.
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Cause C: Poor Absorption.
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Explanation: this compound-calcium is primarily absorbed through the leaves. Thorough coverage of the foliage is essential for good efficacy. Application during hot, dry conditions or just before rainfall can reduce absorption. The product requires about 6 hours to become rainfast.
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Solution: Ensure a uniform and thorough spray application that covers all green tissue. Apply during cooler, more humid parts of the day, such as early morning or evening, to enhance absorption. Avoid application if rain is expected within 6 hours.
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Problem 2: Initial growth control is observed, but is followed by a rapid flush of growth.
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Cause: Short Persistence of the Product.
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Explanation: this compound-calcium has a limited persistence of 3 to 6 weeks within the plant. As the product degrades, the plant will resume its normal growth rate.
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Solution: For season-long control, multiple applications are often necessary. Plan for repeat applications at 3 to 5-week intervals, adjusting based on the plant's response and growth vigor.
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Problem 3: Inconsistent results across different experiments.
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Cause: Variability in Environmental or Plant Conditions.
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Explanation: The efficacy of this compound-calcium can be influenced by several factors including temperature, water availability, soil fertility, and the overall health and vigor of the plant.
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Solution: Standardize experimental conditions as much as possible. Record environmental data and document the physiological state of the plants for each experiment to help identify sources of variability. Ensure consistent application techniques and timing across all trials.
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Data Presentation: Application Rates and Effects
Table 1: Recommended Application Rates of this compound-Calcium for Various Crops
| Crop | Application Rate (Active Ingredient) | Application Timing/Method | Reference |
| Apples | 50-75 g per 100 L of water | Two to three spray applications, starting when terminal shoots are 3-5 cm long, with 3-5 week intervals. | |
| Peanuts | 70-140 g a.i./ha | Applied at 50% and/or 100% canopy closure. | |
| Rice | 20-30 g per mu (~0.067 ha) | Applied as a single treatment. | |
| Strawberries | 50-200 mg/L | Applied as a foliar spray or drench 30 days after transplanting. | |
| Cucumbers | 15-60 mg/L | Two foliar spray applications, 10 and 20 days after seedling planting. | |
| Corn (Seedlings) | 2-15 ppm | Applied at the first leaf stage. |
Table 2: Observed Effects of this compound-Calcium in Experimental Studies
| Crop | Concentration | Observed Effects | Reference |
| Corn (Seedlings) | 2 ppm | Significantly reduced seedling height and internode length; decreased shoot weight and increased root weight. | |
| Strawberries ('Maehyang') | 50 mg/L (drench) | Increased fresh and dry weight of runners; increased number of runner plants. | |
| Strawberries ('Maehyang') | 200 mg/L | Significantly inhibited petiole length. | |
| Cucumbers | 30 mg/L | Increased vegetative development, yield, nutrient uptake, and fruit firmness. | |
| Cucumbers | 45-60 mg/L | Negative effects on morphological parameters (excluding stem diameter) and yield. | |
| Rice (under salt stress) | 100 mg/L | Alleviated salt stress damage by improving antioxidant processes and photosynthesis. |
Experimental Protocols
Protocol 1: General Method for Evaluating this compound-Calcium Efficacy
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Plant Material and Growth Conditions:
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Use healthy, uniform plants of the desired species and cultivar.
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Grow plants under controlled and consistent environmental conditions (e.g., greenhouse or growth chamber) with standardized photoperiod, temperature, humidity, and irrigation.
-
-
Preparation of this compound-Calcium Solution:
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Use a commercial formulation of this compound-calcium (e.g., 10% or 27.5% water-dispersible granule).
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Calculate the amount of product needed to achieve the desired final concentration of the active ingredient (e.g., in mg/L or ppm).
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Prepare a stock solution if necessary. Just before application, dilute the stock solution to the final treatment concentrations with distilled water. It is crucial to prepare solutions fresh, as this compound-calcium can degrade in aqueous solutions, especially when exposed to light.
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-
Experimental Design and Treatment Application:
-
Employ a randomized complete block design with a sufficient number of replicates (e.g., 4-5) for each treatment. Each replicate should contain multiple plants.
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Include a control group that is treated only with water (and any surfactant used in the treatment groups).
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Foliar Spray Application: Apply the solution using a hand sprayer, ensuring complete and uniform coverage of the plant foliage until the point of runoff.
-
Drench Application: Apply a precise volume of the solution directly to the growing medium of each plant.
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Apply treatments at the appropriate growth stage, typically before the onset of rapid elongation.
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-
Data Collection and Analysis:
-
Measure relevant morphological parameters at regular intervals (e.g., weekly) for 4-6 weeks post-application. Key parameters may include:
-
Plant height
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Stem/internode length
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Stem diameter
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Leaf area
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Shoot and root fresh/dry weight
-
-
Analyze the data using appropriate statistical methods, such as Analysis of Variance (ANOVA), followed by a mean separation test (e.g., Tukey's HSD) to determine significant differences between treatments.
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Visualizations
Caption: this compound-calcium's mechanism of action.
Caption: General experimental workflow for Pro-Ca studies.
Caption: Troubleshooting logic for weak Pro-Ca efficacy.
References
- 1. This compound - Calcium: Controls Vegetative Growth Without Shrinking Fruits, but Incorrect Application Not Only Fails to Suppress Growth but Enhances It - Knowledge [plantgrowthhormones.com]
- 2. How does this compound calcium control growth? - Knowledge [plantgrowthhormones.com]
- 3. This compound-CA: MODES OF ACTION OF A MULTIFUNCTIONAL PLANT BIOREGULATOR FOR FRUIT TREES | International Society for Horticultural Science [ishs.org]
Optimizing Prohexadione spray solution pH for better absorption
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the use of Prohexadione, with a specific focus on the impact of spray solution pH on its absorption and efficacy.
Frequently Asked Questions (FAQs)
Q1: What is the active form of this compound and how does the spray solution pH affect it?
A1: The stable form of the product is this compound-calcium. However, for the plant to absorb it, it needs to be in its active free acid form, this compound. The release of the active acid form from the calcium salt is facilitated in an aqueous spray solution. An acidic environment helps to keep the this compound molecule in a non-dissociated form, which is crucial for its permeation through the plant's membranes to reach its cellular target.[1][2]
Q2: What is the recommended pH for a this compound spray solution?
A2: While specific optimal pH can vary based on the plant species and water hardness, a slightly acidic pH is generally recommended to enhance the uptake of this compound.[1] In some studies, a pH of 4.5 has been used effectively.[1] However, it's important to note that in certain experiments on apple trees, adjusting the pH to 4 or 9 did not significantly affect efficacy when ammonium sulfate was also used as an adjuvant.[3]
Q3: How does water hardness, particularly calcium content, affect the performance of this compound spray?
A3: Water that is high in calcium salts ("hard water") can negatively impact the effectiveness of this compound-calcium. The presence of free calcium ions in the spray solution can cause the this compound-calcium to precipitate, clogging nozzles and reducing the amount of active ingredient available for absorption by the plant.
Q4: What is the role of ammonium sulfate (AMS) as an adjuvant in this compound spray solutions?
A4: Ammonium sulfate (AMS) is recommended as a water conditioner, especially when using hard water. AMS binds with the calcium ions in the water, forming calcium sulfate (gypsum). This process releases the active this compound acid, making it available for uptake by the plant. The ammonium ions from AMS can also enhance the foliar absorption of the active ingredient.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Reduced efficacy or lack of plant response | 1. Improper pH of the spray solution: The pH may be too high (alkaline), reducing the availability of the active this compound acid. 2. Hard water interference: High levels of calcium in the water can bind with the this compound-calcium, reducing its effectiveness. 3. Incorrect timing of application: Application timing in relation to the plant's growth stage is crucial for optimal results. | 1. Adjust the pH: Lower the pH of the spray solution to a slightly acidic range (e.g., 4.5-6.0) using a suitable buffer. 2. Use a water conditioner: Add ammonium sulfate (AMS) to the spray tank, especially if the water source is known to be hard. 3. Consult application guidelines: Ensure the application is timed according to the recommended phenological stage of the target plant. |
| Precipitate formation in the spray tank | 1. Interaction with hard water: High concentrations of calcium or magnesium in the water can cause this compound-calcium to precipitate out of the solution. 2. Incompatible tank mix partners: Mixing this compound-calcium with certain foliar nutrient sprays, especially those containing free calcium, can lead to precipitation. | 1. Pre-condition the water: Add ammonium sulfate (AMS) to the tank and ensure it is fully dissolved before adding the this compound-calcium. 2. Check compatibility: Avoid tank-mixing this compound-calcium with foliar fertilizers containing free calcium. Chelated calcium formulations may be more compatible, but a jar test is always recommended. |
| Inconsistent results between experiments | 1. Variability in water quality: Using water from different sources with varying pH and hardness can lead to inconsistent results. 2. Differences in adjuvant use: The type and concentration of adjuvants can significantly impact uptake and efficacy. | 1. Standardize water source: Use deionized or distilled water for preparing solutions in a research setting, or consistently use a water conditioner like AMS if using tap water. 2. Maintain consistent adjuvant protocol: Use the same type and concentration of adjuvants, such as a non-ionic surfactant and AMS, across all experiments. |
Data Presentation
Table 1: Effect of Spray Solution pH on this compound Efficacy in Sweet Cherry Trees
| Treatment | Shoot Length Reduction | Internode Length Reduction |
| Control (No Pro-Ca) | - | - |
| Pro-Ca in pH 6.0 Buffer | Significant | Significant |
| Pro-Ca in pH 4.5 Buffer | Significant | Significant |
Source: Adapted from a study on sweet cherry trees. While both pH levels were effective, acidic conditions are generally favored for improved uptake.
Table 2: Recommended Adjuvants for this compound Spray Solutions
| Adjuvant | Purpose | Recommended Use |
| Ammonium Sulfate (AMS) | Water conditioner | To counteract the negative effects of hard water (high in calcium and magnesium). |
| Non-ionic Surfactant (NIS) | Wetting agent | To improve spray coverage and adhesion to the leaf surface. |
| Crop Oil Concentrate (COC) | Penetrant | To enhance the penetration of the active ingredient through the leaf cuticle. |
| Urea Ammonium Nitrate (UAN) | Enhances uptake | Suggested to increase the foliar uptake of this compound-calcium. |
Experimental Protocols
Protocol 1: Preparation of a pH-Adjusted this compound Spray Solution
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Water Quality Assessment: Before preparing the solution, determine the pH and hardness (calcium and magnesium content) of the water source.
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Water Conditioning (if necessary): If the water is hard, add ammonium sulfate (AMS) at a recommended rate (e.g., 1-2% w/v) to the spray tank. Agitate until the AMS is completely dissolved.
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This compound-calcium Addition: Weigh the required amount of this compound-calcium and add it to the tank. Continue agitation to ensure it is fully dispersed.
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pH Measurement and Adjustment: Measure the pH of the solution using a calibrated pH meter. If the pH is above the desired range (e.g., > 6.5), slowly add a suitable acidifying agent (e.g., citric acid-based buffer) while continuously monitoring the pH until the target pH (e.g., 4.5-5.5) is reached.
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Adjuvant Addition: Add a non-ionic surfactant (NIS) at the recommended concentration (e.g., 0.1% v/v) to the solution.
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Final Agitation: Agitate the final solution for at least 5-10 minutes to ensure homogeneity before application.
Protocol 2: Leaf Uptake Experiment to Evaluate the Effect of pH
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Plant Material: Select healthy, uniform plants of the target species with fully expanded young leaves.
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Solution Preparation: Prepare this compound-calcium solutions at different pH levels (e.g., 4.0, 5.5, 7.0, 8.5) as described in Protocol 1. Include a fluorescent tracer in each solution to visualize and quantify uptake.
-
Application: Apply a small, known volume of each test solution to a specific area on the adaxial (upper) surface of the leaves.
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Incubation: Place the treated plants in a controlled environment with consistent light and temperature for a set period (e.g., 2, 6, 12, and 24 hours).
-
Sample Collection and Washing: At each time point, excise the treated leaves. Thoroughly wash the leaf surface with a mild detergent solution to remove any unabsorbed residue.
-
Quantification of Uptake:
-
Method A (Fluorescence): Measure the fluorescence of the leaf wash solution and the remaining fluorescence on the leaf surface using a fluorometer. The amount of uptake can be calculated by the difference.
-
Method B (LC-MS/MS): Extract the this compound from the leaf tissue and analyze the concentration using Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).
-
-
Data Analysis: Compare the amount of this compound absorbed at each pH level and time point to determine the optimal pH for absorption.
Visualizations
References
Technical Support Center: Enhancing Prohexadione Efficacy Through Compounding
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the enhancement of Prohexadione (P-Ca) efficacy by compounding it with other plant growth regulators (PGRs).
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound-Ca?
This compound-Ca is a plant bioregulator that primarily inhibits the biosynthesis of gibberellins, which are hormones responsible for stem elongation.[1][2][3] It acts as a structural mimic of 2-oxoglutaric acid, blocking distinct dioxygenases involved in gibberellin formation.[4] This results in reduced vegetative growth and more compact plants.[4] Specifically, it blocks the conversion of the inactive GA20 to the active GA1. This compound-Ca is absorbed by green tissues and has a short persistence in plants and soil.
Q2: What are the main benefits of using this compound-Ca in combination with other regulators?
Combining this compound-Ca with other regulators can lead to synergistic effects, such as a stronger reduction in shoot growth than when either product is used alone. This can also allow for reduced application rates of the partner regulator, potentially mitigating negative side effects. Additionally, combinations can influence other physiological responses like flowering, fruit set, and stress tolerance.
Q3: Can this compound-Ca be tank-mixed with fungicides and insecticides?
Yes, studies have shown that this compound-Ca is compatible with many fungicides and insecticides. For instance, research on peanuts indicated that fungicides, insecticides, and foliar fertilizers did not negatively affect the efficacy of this compound-Ca. In some cases, the combination can even have synergistic or additive effects in controlling pests due to better pesticide penetration and coverage resulting from reduced foliar growth. However, it is always recommended to perform a jar test for compatibility before large-scale tank mixing.
Q4: Are there any known incompatibilities when tank-mixing this compound-Ca?
Caution should be exercised when tank-mixing this compound-Ca with calcium-containing products, as free ionic calcium can cause precipitation and reduce efficacy. It is advised not to tank mix this compound-Ca with calcium sprays. If the water source is high in calcium carbonate ("hard water"), adding ammonium sulfate (AMS) is recommended to act as a water conditioner.
Q5: How does the addition of adjuvants affect this compound-Ca performance?
Adjuvants like non-ionic surfactants or crop oil concentrates can improve the leaf coverage and consistency of this compound-Ca's performance. The choice of adjuvant can be critical, especially when dealing with hard water, where ammonium sulfate (AMS) is recommended. The effectiveness of an adjuvant can vary depending on the specific herbicide, environmental conditions, and the weed species being targeted.
Troubleshooting Guide
Issue 1: Reduced efficacy of this compound-Ca application.
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Possible Cause 1: Water Quality. High levels of calcium carbonate (hard water) in the spray solution can reduce the effectiveness of this compound-Ca.
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Solution: Use a water conditioner such as ammonium sulfate (AMS). A common recommendation is to add one pound of AMS for every pound of this compound-Ca product.
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-
Possible Cause 2: Application Timing. The efficacy of this compound-Ca is dependent on the growth stage of the plant.
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Solution: Apply this compound-Ca when the target plants are actively growing. For example, in apples, the initial application for vegetative growth control is often recommended at the pink stage or when shoots are 1.5 to 3 inches long.
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-
Possible Cause 3: Rainfall after application. Rainfall shortly after application can wash the product off the leaves before it is fully absorbed.
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Solution: Avoid applying this compound-Ca if rainfall is expected within one hour for grass grown for seed, and within 8 hours for apples, peanuts, and sweet cherries.
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Issue 2: Inconsistent results across the treated area.
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Possible Cause 1: Uneven spray coverage. Foliar-absorbed products like this compound-Ca require uniform and complete coverage for a consistent response.
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Solution: Ensure proper calibration of spray equipment. Use appropriate spray volume, pressure, nozzles, and tractor speed to achieve good coverage. The use of a non-ionic surfactant can also improve leaf coverage.
-
-
Possible Cause 2: Variable plant vigor. The response to this compound-Ca can be influenced by the vigor of the trees or plants.
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Solution: Adjust the application rate based on the vegetative vigor of the plants. Higher vigor may require a higher rate or more frequent applications.
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Issue 3: Unexpected phytotoxicity or negative effects on the crop.
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Possible Cause 1: Incorrect mixing order. When tank-mixing multiple products, an improper mixing order can lead to incompatibility and potential phytotoxicity.
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Solution: Always follow the recommended mixing order. A general guideline is to add products to the tank in the following sequence: 1) Wettable powders, 2) Suspension concentrates (flowables), 3) Emulsifiable concentrates, 4) Water-soluble liquids, and 5) Surfactants. Always conduct a jar test before mixing a full tank.
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Possible Cause 2: High application rates of tank-mix partner. Some regulators, when combined with this compound-Ca, may have a stronger effect than anticipated.
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Solution: When using a new combination, it is advisable to start with lower rates and conduct small-scale trials to determine the optimal dosage for your specific conditions. For example, when combining with Uniconazole, the inclusion of this compound-Ca may allow for a lower dosage of Uniconazole.
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Data Presentation
Table 1: Effect of this compound-Ca and Tank-Mix Partners on Shoot Growth in Apple and Sweet Cherry Trees
| Plant | Treatment | Application Rate | Shoot Growth Reduction (%) | Source |
| 'Empire'/M.26 Apple | This compound-Ca | 3 applications at ~2-week intervals | 26 - 40 | |
| 'Empire'/M.26 Apple | Ethephon | 3 applications at ~2-week intervals | 61 - 73 | |
| 'Empire'/M.26 Apple | This compound-Ca + Ethephon | 3 applications at ~2-week intervals | 61 - 73 | |
| 'Empire'/M.26 Apple | Maleic Hydrazide | 3 applications at ~2-week intervals | 57 - 61 | |
| Young Sweet Cherry | This compound-Ca | 125 to 250 mg·L-1 a.i. | Transient reduction | |
| Young Sweet Cherry | Ethephon | 175 to 200 mg·L-1 a.i. | Transient reduction | |
| Young Sweet Cherry | This compound-Ca + Ethephon | Tank-mix | Stronger, possibly synergistic reduction |
Table 2: Effect of this compound-Ca and Ethephon on Flowering in 'Bing' Sweet Cherry
| Treatment | Application Schedule | Flower Bud Density | Yield Efficiency | Source |
| This compound-Ca + Ethephon (Tank-mix) | Two applications, three weeks apart | ~3-fold increase over untreated | ~3-fold increase | |
| Single application of P-Ca or P-Ca/ETH tank mix | Single application | Ineffective or minor increase | Not specified |
Experimental Protocols
Experiment 1: Evaluation of this compound-Ca and Ethephon on Sweet Cherry Growth and Flowering
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Objective: To assess the impact of single and tank-mixed applications of this compound-Ca (P-Ca) and ethephon (ETH) on shoot growth and flower bud formation in young, non-fruiting sweet cherry trees.
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Methodology:
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Select young, vigorous, non-fruiting sweet cherry trees for the experiment.
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Prepare single applications of P-Ca at concentrations of 125 to 250 mg·L-1 active ingredient (a.i.) and ETH at 175 to 200 mg·L-1 a.i.
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Prepare tank-mix applications of P-Ca and ETH at the same concentrations.
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Apply the treatments to different groups of trees. Include an untreated control group.
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For a subset of the tank-mix group, apply a second application three weeks after the first.
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Monitor and measure terminal shoot elongation at regular intervals throughout the growing season.
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In the following season, assess the flower bud density on previous season's shoots and spurs on older wood.
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Collect and analyze data on shoot growth rate, total seasonal shoot growth, and flower bud density. Source: Adapted from studies on sweet cherry trees.
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Experiment 2: Assessing the Compatibility and Efficacy of this compound-Ca with Other Agrichemicals on Peanut
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Objective: To determine the biological and physicochemical interactions when this compound-Ca is applied in combination with various herbicides, fungicides, and insecticides on peanut.
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Methodology:
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Establish field plots of peanuts.
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Design treatments to include this compound-Ca applied alone, in combination with various agrichemicals (e.g., acifluorfen, bentazon, pyridate, sethoxydim, clethodim), and the agrichemicals applied alone. Include an untreated control.
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Apply the first set of treatments when peanut vines reach 50% row closure.
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Apply a second application of this compound-Ca alone to a designated group 2 weeks after the first application.
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Visually assess peanut injury at regular intervals after treatment.
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Measure row visibility and main stem height to determine the efficacy of this compound-Ca.
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Evaluate weed control for herbicide tank mixes.
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At the end of the season, harvest the peanuts and measure pod yield.
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Statistically analyze the data to determine any synergistic or antagonistic interactions. Source: Adapted from research on peanut.
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Visualizations
Caption: this compound-Ca inhibits the enzyme GA 3-beta-hydroxylase, blocking the conversion of inactive GA20 to active GA1, thus reducing stem elongation.
Caption: A generalized workflow for evaluating the efficacy of this compound-Ca when tank-mixed with another plant growth regulator.
References
- 1. Regulating plant growth - Agrovista Amenity [amenity.agrovista.co.uk]
- 2. This compound calcium: it can regulate growth and improve yield and disease resistance? - Knowledge [plantgrowthhormones.com]
- 3. awiner.com [awiner.com]
- 4. This compound-CA: MODES OF ACTION OF A MULTIFUNCTIONAL PLANT BIOREGULATOR FOR FRUIT TREES | International Society for Horticultural Science [ishs.org]
Avoiding pesticide damage from high dosage of Prohexadione-calcium
Welcome to the Prohexadione-calcium Technical Support Center. This resource is tailored for researchers, scientists, and drug development professionals to effectively utilize this compound-calcium (Pro-Ca) and mitigate potential phytotoxicity from high-dosage applications in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound-calcium? A1: this compound-calcium is a plant growth regulator that works by inhibiting the biosynthesis of active gibberellins (GAs), which are crucial hormones for cell elongation.[1] It specifically blocks the late-stage conversion of inactive GAs to their active forms, leading to reduced internode elongation and a more compact plant stature.[1]
Q2: What are the typical symptoms of a this compound-calcium overdose? A2: An overdose of this compound-calcium can result in various phytotoxic symptoms, which may differ based on the plant species and environmental conditions. Common indicators of an overdose include:
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Excessive Stunting: Growth reduction that surpasses the intended regulatory effect.
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Leaf Discoloration: Yellowing (chlorosis) or browning (necrosis) of the leaves.
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Leaf Malformation: Curling, cupping, or other distortions of the leaf shape.
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Reduced Organ Size: Diminished size of flowers or fruits.
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Plant Decline: In severe instances, an overdose can lead to the death of the plant.
Q3: How can phytotoxicity from this compound-calcium be prevented? A3: Proactive measures are essential to prevent phytotoxicity. Key preventive strategies include:
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Precise Dosage Calculation: Accurately determine the appropriate dosage based on the specific plant species, its developmental stage, and the prevailing environmental conditions. It is advisable to consult existing literature or perform preliminary dose-response experiments.
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Uniform Application: Ensure an even and consistent application to prevent localized areas of high concentration.
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Avoid Application Under Stress: Do not apply this compound-calcium to plants that are already experiencing stress from factors such as drought, nutrient imbalances, or disease.
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Judicious Use of Adjuvants: While certain adjuvants can enhance the efficacy of Pro-Ca, their compatibility and potential to increase phytotoxicity should be thoroughly evaluated before use.
Q4: Can the effects of a this compound-calcium overdose be reversed? A4: Yes, in many cases, the growth-inhibiting effects of a this compound-calcium overdose can be counteracted by the application of gibberellic acid (GA).[2] GA is the hormone that Pro-Ca inhibits, so external application can help restore normal growth.
Troubleshooting Guides
This section provides structured guidance for diagnosing and addressing issues arising from high-dosage applications of this compound-calcium.
Issue: More severe growth reduction than anticipated.
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Potential Cause: An overestimation of the required dosage, an error in solution preparation, or non-uniform application resulting in "hot spots."
-
Troubleshooting Steps:
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Confirm Application Parameters: Review your calculations, weighing and dilution procedures, and the calibration of your application equipment.
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Inspect for Uneven Application: Carefully examine the affected plants for any spatial patterns that might suggest an uneven spray distribution.
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Initiate a Gibberellic Acid Rescue: If an overdose is confirmed, a rescue treatment with gibberellic acid (GA) can be implemented to stimulate growth. It is recommended to first test a range of GA concentrations on a small subset of plants.
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Issue: Appearance of leaf yellowing, browning, or distortion.
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Potential Cause: Cellular toxicity resulting from excessively high concentrations of this compound-calcium.
-
Troubleshooting Steps:
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Halt Further Applications: Immediately cease all this compound-calcium treatments.
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Foliage Rinsing: If the application was recent, gently washing the plant's foliage with water may help to remove some of the residual compound.
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Provide Optimal Growth Conditions: Ensure the plants have adequate water and nutrients to support recovery.
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Consider Foliar Nutrition: A balanced foliar nutrient solution may help to alleviate stress and encourage the growth of new, healthy tissue.
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Data Presentation
Table 1: Recommended Dosage Ranges of this compound-calcium for Model Plant Species in Research
| Plant Species | Common Application Stage | Recommended Dosage (ppm) | Notes |
| Arabidopsis thaliana | 3-4 weeks post-germination | 5 - 50 | Highly sensitive; start with lower concentrations. |
| Tomato (Solanum lycopersicum) | 4-6 true leaf stage | 25 - 100[3] | Higher doses can delay flowering.[3] |
| Rice (Oryza sativa) | Tillering stage | 10 - 50 | Effective in reducing lodging. |
| Corn (Zea mays) | First leaf stage | 2 - 15 | Can reduce seedling height and internode length. |
Experimental Protocols
Protocol 1: Determining Optimal this compound-calcium Dosage
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Plant Cultivation: Grow a uniform population of the target plant species in a controlled environment to minimize variability.
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Experimental Groups: Design a dose-response study with a minimum of five concentrations of this compound-calcium, including an untreated control. The concentration range should be based on literature recommendations.
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Treatment Application: Utilize a calibrated sprayer to apply the Pro-Ca solutions to the foliage of the respective treatment groups, ensuring thorough and uniform coverage.
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Data Acquisition: Over a period of 2-4 weeks, collect data on key morphological parameters, including plant height, internode length, leaf area, and chlorophyll content. Visually assess and score any signs of phytotoxicity.
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Data Analysis: Plot the measured parameters against the Pro-Ca concentrations to generate dose-response curves. The optimal dosage will be the concentration that achieves the desired level of growth regulation without inducing significant phytotoxic effects.
Protocol 2: Gibberellic Acid (GA) Rescue Experiment
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Plant Material: Select plants that are exhibiting clear symptoms of this compound-calcium overdose, such as severe stunting.
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Rescue Treatment Groups: Establish an untreated control group (overdosed plants receiving no further treatment) and at least three GA treatment groups with varying concentrations (e.g., 10, 25, and 50 ppm). Gibberellic acid (GA3) is commonly used for this purpose.
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GA Application:
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Prepare the GA solutions by first dissolving the required amount of GA powder in a small volume of a suitable solvent (e.g., ethanol or isopropanol) before diluting with water to the final concentration.
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Apply the GA solutions as a foliar spray, ensuring complete coverage of the plant's leaves.
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Monitoring and Data Collection:
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Observe the plants daily for the first week and then every few days for up to four weeks.
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Measure the plant height and/or the length of newly developing internodes at regular intervals (e.g., every 3-4 days).
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Visually assess the recovery of the plants, noting the emergence of new, healthy leaves and the overall vigor of the plants.
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Evaluation: Compare the growth rates and the extent of recovery across the different GA concentrations to identify the most effective rescue treatment. Be aware that excessive GA application can lead to overly elongated and spindly growth.
Mandatory Visualization
Caption: this compound-calcium blocks gibberellin biosynthesis, which can be rescued by exogenous GA.
Caption: A systematic workflow for determining the optimal dosage of this compound-calcium.
References
- 1. This compound-CA: MODES OF ACTION OF A MULTIFUNCTIONAL PLANT BIOREGULATOR FOR FRUIT TREES | International Society for Horticultural Science [ishs.org]
- 2. canr.msu.edu [canr.msu.edu]
- 3. How to Improve Plant Development with Gibberellic Acid - Knowledge - Zhengzhou Delong Chemical Co., Ltd. [plantgrowthhormones.com]
Best practices for preparing Prohexadione-calcium solutions to prevent degradation
This technical support center provides researchers, scientists, and drug development professionals with best practices for preparing Prohexadione-calcium solutions to ensure stability and prevent degradation during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound-calcium and what is its primary mechanism of action?
This compound-calcium is a plant growth regulator that works by inhibiting the biosynthesis of gibberellins, which are plant hormones that regulate growth and development.[1][2] This inhibition leads to a reduction in internode length and overall shoot growth.[1] The active form of the compound is the this compound free acid, which is unstable. The calcium salt form provides stability to the molecule.[1]
Q2: What is the recommended solvent for preparing this compound-calcium stock solutions?
For laboratory and research purposes, preparing stock solutions in water adjusted to an alkaline pH is a common practice to enhance stability. Specifically, dissolving this compound-calcium in water with the pH adjusted to 9 is a documented method.[3] While this compound-calcium has some solubility in organic solvents, it is generally low. For most biological experiments, aqueous-based solutions are preferred.
Q3: How does pH impact the stability of this compound-calcium solutions?
The stability of this compound-calcium in aqueous solutions is highly dependent on pH. The compound is more stable in neutral to alkaline conditions and hydrolyzes more rapidly in acidic conditions. The primary degradation product through hydrolysis is despropionyl-prohexadione.
Q4: What are the optimal storage conditions for this compound-calcium solutions?
To maintain the integrity of this compound-calcium solutions, they should be stored at cool temperatures. For stock solutions, storage at 4°C is recommended for short-term use, while for longer-term storage, -20°C or -80°C is advisable. It is also crucial to store solutions in sealed containers, away from moisture and direct sunlight.
Troubleshooting Guide
Issue: My this compound-calcium powder is not dissolving completely in water.
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Solution 1: Adjust the pH. this compound-calcium's solubility is influenced by pH. Try adjusting the pH of the water to 9 with a suitable base like sodium hydroxide before adding the powder.
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Solution 2: Gentle Warming and Sonication. Aiding dissolution with gentle warming (up to 40°C) and ultrasonication can be effective. However, avoid excessive heat as it can accelerate degradation.
Issue: I am observing a rapid loss of activity in my prepared this compound-calcium solution.
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Solution 1: Verify the pH of your solution. An acidic pH will lead to rapid hydrolysis and loss of the active compound. Ensure your solution is at a neutral or slightly alkaline pH for better stability.
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Solution 2: Check for water hardness. If using tap water, the presence of ions like calcium can affect the availability of the active this compound acid. In agricultural settings, ammonium sulphate is often added to bind excess calcium. For laboratory purposes, using purified water (e.g., deionized or distilled) is recommended.
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Solution 3: Protect from light. Although stable in sunlight for up to 48 hours, prolonged exposure to light can contribute to degradation. Store solutions in amber vials or cover them with aluminum foil.
Data and Protocols
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound-calcium.
Table 1: Solubility of this compound-calcium in Water at 20°C
| pH | Solubility (mg/L) |
| 5 | 1602 |
| 6.5 | 174 |
| 7 | 786 |
| 9 | 665 |
Source:
Table 2: Solubility of this compound-calcium in Organic Solvents at 20°C
| Solvent | Solubility (mg/L) |
| Methanol | 1.11 |
| Acetone | 0.038 |
| Toluene | 0.004 |
| Hexane | <0.003 |
| Dichloromethane | 0.004 |
| Ethyl acetate | <0.010 |
Source:
Table 3: Hydrolysis Half-life of this compound-calcium in Water
| pH | Temperature (°C) | Half-life |
| 5 | 25 | 4.4 days |
| 7 | 25 | 72.2 days |
| 9 | 25 | Stable |
| 5 | 20 | 5 days |
| 7 | 20 | 25 days |
| 9 | 20 | 83 days |
Source:
Experimental Protocol: Preparation of a 10 mg/mL this compound-calcium Stock Solution
This protocol provides a step-by-step method for preparing a stable aqueous stock solution of this compound-calcium.
Materials:
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This compound-calcium powder
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High-purity water (e.g., deionized, distilled, or HPLC grade)
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Sodium hydroxide (NaOH) solution (e.g., 0.1 M)
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Volumetric flask (e.g., 10 mL)
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Magnetic stirrer and stir bar
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pH meter
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Sterile filter (0.22 µm) and syringe
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Amber storage vials
Procedure:
-
Prepare the Solvent: Add approximately 8 mL of high-purity water to a 10 mL volumetric flask.
-
Adjust pH: While stirring, slowly add the NaOH solution dropwise to the water until the pH reaches 9.0. Monitor the pH using a calibrated pH meter.
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Weigh this compound-calcium: Accurately weigh 100 mg of this compound-calcium powder.
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Dissolve the Compound: Gradually add the weighed powder to the pH-adjusted water in the volumetric flask while stirring. Continue stirring until the powder is completely dissolved. Gentle warming (not exceeding 40°C) or sonication can be used to aid dissolution if necessary.
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Final Volume Adjustment: Once fully dissolved, bring the solution to the final volume of 10 mL with pH 9 water.
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Sterilization (Optional): If required for your experiment, sterile-filter the solution using a 0.22 µm syringe filter into a sterile container.
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Storage: Aliquot the stock solution into amber vials to protect from light and store at 4°C for short-term use or -20°C/-80°C for long-term storage.
Visualizations
Experimental Workflow for Solution Preparation
Caption: Workflow for preparing a stable this compound-calcium solution.
Simplified Gibberellin Biosynthesis Pathway Inhibition
Caption: Inhibition of late-stage gibberellin biosynthesis by this compound.
References
Prohexadione Treatment in Plant Research: A Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to utilizing Prohexadione-calcium in plant-related experiments. It addresses the common issue of variability in plant response through detailed troubleshooting guides, frequently asked questions, experimental protocols, and data summaries.
Troubleshooting Guide & FAQs
This section is designed to help users identify and resolve common issues encountered during this compound treatment.
Frequently Asked Questions (FAQs)
Q1: What is this compound-calcium and what is its primary mechanism of action?
A1: this compound-calcium is a plant growth regulator that primarily acts by inhibiting the biosynthesis of active gibberellins (GAs).[1][2] It specifically blocks the late stages of GA synthesis, leading to reduced internode elongation and, consequently, a more compact plant stature.[1][2] Additionally, this compound-calcium can influence flavonoid metabolism and reduce ethylene formation in plants.
Q2: Why am I observing inconsistent or no growth reduction in my plants after this compound treatment?
A2: Variability in plant response to this compound is a known issue and can be attributed to several factors:
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Plant Species and Cultivar: Different plant species and even cultivars within the same species can exhibit varied sensitivity to this compound.[1]
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Application Timing: The growth stage of the plant at the time of application is critical. Applying too early or too late in the development cycle can lead to suboptimal results.
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Application Rate and Method: The concentration of the this compound solution and the method of application (e.g., foliar spray, soil drench) significantly impact its uptake and efficacy.
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Environmental Conditions: Factors such as temperature, humidity, and light intensity can influence the plant's physiological state and its response to the treatment.
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Plant Health and Vigor: Stressed or unhealthy plants may not respond as expected.
Q3: Can this compound-calcium cause any adverse effects on my plants?
A3: Yes, under certain conditions, this compound-calcium application can lead to phytotoxicity. Symptoms may include leaf spotting, chlorosis (yellowing), leaf margin necrosis (browning), distorted growth, or stunting. These effects are often dose-dependent and can be exacerbated by applying the treatment to stressed plants or under unfavorable environmental conditions.
Troubleshooting Common Problems
| Observed Problem | Potential Causes | Recommended Solutions |
| No observable effect on plant height. | - Incorrect application timing. - Insufficient concentration. - Plant species/cultivar is not responsive. - Poor absorption of the active ingredient. | - Apply during active vegetative growth. - Conduct a dose-response experiment to determine the optimal concentration for your specific plant. - Ensure thorough coverage if using a foliar spray. - Consider adding a surfactant to improve leaf surface contact. |
| High variability in response among treated plants. | - Inconsistent application. - Genetic variability within the plant population. - Micro-environmental differences within the experimental setup. | - Ensure uniform application to all plants. - Use a genetically uniform plant line if possible. - Randomize plant placement and ensure consistent environmental conditions (light, water, nutrients). |
| Symptoms of phytotoxicity (e.g., leaf yellowing, necrosis). | - Concentration is too high. - Plant stress (e.g., drought, nutrient deficiency) at the time of application. - Unfavorable environmental conditions (e.g., high temperature). | - Reduce the application concentration. - Ensure plants are well-watered and healthy before treatment. - Apply during cooler parts of the day. - Conduct a small-scale trial on a few plants before treating the entire batch. |
| Unexpected changes in flowering or fruiting. | - this compound-calcium can influence reproductive development by altering the balance of plant hormones. | - Carefully observe and document any changes in flowering time, flower number, and fruit set. - Consider the timing of application in relation to the plant's reproductive stage. |
Quantitative Data Summary
The following tables summarize the dose-dependent effects of this compound-calcium on plant height across different species, compiled from various research studies.
Table 1: Effect of this compound-calcium on Plant Height of Various Species
| Plant Species | Concentration (mg/L or ppm) | Observed Effect on Plant Height | Reference |
| Cucumber (Cucumis sativus) | 30 | Optimal growth, increased stem diameter | |
| Cucumber (Cucumis sativus) | 45-60 | Negative effects on morphological parameters | |
| Corn (Zea mays) | 2 | Significant reduction in seedling height | |
| Corn (Zea mays) | 15 | Effective mitigation of overgrowth | |
| Pepper (Capsicum annuum) | 100-300 | 22.67% - 30.82% reduction | |
| Roselle (Hibiscus sabdariffa) | 100 | 21% reduction | |
| Roselle (Hibiscus sabdariffa) | 200 | 24.8% reduction | |
| Roselle (Hibiscus sabdariffa) | 300 | 46.5% reduction | |
| Basmati Rice (Oryza sativa) | 5-20 | Significant decrease with increasing concentration |
Table 2: Effect of this compound-calcium on Peanut (Arachis hypogaea) Main Stem Height
| Application Rate (g a.i./ha) | Main Stem Height Reduction Compared to Control | Reference |
| 70 (0.5x) | Variable | |
| 105 (0.75x) | Significant reduction | |
| 140 (1.0x) | Significant reduction |
Experimental Protocols
This section provides a detailed methodology for a representative experiment investigating the effect of this compound-calcium on plant growth.
Objective: To determine the dose-response effect of this compound-calcium on the vegetative growth of a model plant species (e.g., tomato, Solanum lycopersicum).
Materials:
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This compound-calcium (analytical grade)
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Distilled water
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Surfactant (e.g., Tween 20)
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Tomato seeds (a single, uniform cultivar)
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Potting mix and pots
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Growth chamber or greenhouse with controlled environmental conditions
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Spray bottles
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Measuring equipment (ruler, calipers, balance)
Methodology:
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Plant Growth and Acclimatization:
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Sow tomato seeds in pots filled with a standard potting mix.
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Grow the seedlings in a controlled environment (e.g., 25°C day/20°C night, 16-hour photoperiod, 60-70% relative humidity).
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Water the plants as needed to maintain consistent soil moisture.
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Allow the seedlings to grow to the 4-5 true leaf stage before treatment.
-
-
Preparation of this compound-calcium Solutions:
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Prepare a stock solution of this compound-calcium in distilled water.
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From the stock solution, prepare a series of treatment solutions with varying concentrations (e.g., 0, 25, 50, 100, 200 mg/L).
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The 0 mg/L solution (control) will consist of distilled water only.
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Add a non-ionic surfactant to all solutions (including the control) at a low concentration (e.g., 0.05% v/v) to ensure uniform leaf coverage.
-
-
Treatment Application:
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Randomly assign plants to each treatment group, ensuring a sufficient number of replicates (e.g., 10 plants per treatment).
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Apply the respective this compound-calcium solutions as a foliar spray until the leaves are thoroughly wetted but before runoff occurs.
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Ensure that the spray does not drift between different treatment groups.
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Data Collection:
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Measure the initial plant height (from the soil surface to the apical meristem) of each plant before treatment.
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At regular intervals (e.g., every 7 days for 4 weeks) after treatment, measure and record the following parameters:
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Plant height
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Stem diameter
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Number of leaves
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Leaf area (can be measured using an imaging system or a leaf area meter)
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Observe and record any signs of phytotoxicity.
-
-
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Data Analysis:
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Calculate the mean and standard deviation for each measured parameter for each treatment group.
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Perform statistical analysis (e.g., ANOVA followed by a post-hoc test like Tukey's HSD) to determine if there are significant differences between the treatment groups.
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Plot the data to visualize the dose-response relationship.
-
Visualizations
The following diagrams illustrate key concepts and workflows related to this compound treatment.
Caption: this compound-Ca signaling pathway.
Caption: A typical experimental workflow.
Caption: Troubleshooting logic for unexpected results.
References
How to establish positive and negative controls in Prohexadione experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in establishing robust positive and negative controls for experiments involving Prohexadione.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental principle for selecting negative controls in a this compound experiment?
A1: The primary principle for a negative control is to isolate the effect of the active ingredient, this compound-calcium, from the effect of the application method and the formulation's vehicle. Therefore, the ideal negative control is a treatment that includes all components of the experimental setup except for this compound-calcium.
A simple and effective negative control group consists of plants treated with the same solvent (e.g., water) and any surfactants or adjuvants used to dissolve and apply the this compound-calcium in the experimental groups. This ensures that any observed effects, such as reduced stem elongation, can be confidently attributed to this compound's biological activity and not to the stress of spraying or the chemical properties of the vehicle.[1][2][3]
Q2: How do I design a proper negative control treatment?
A2: A proper negative control should mimic the treatment of the experimental group in every aspect except for the presence of this compound.
Experimental Protocol for a Negative Control:
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Prepare the Vehicle Solution: If this compound is dissolved in water with a surfactant, prepare a solution containing the same concentration of the surfactant in water, but without this compound.
-
Application: Apply the vehicle solution to the negative control group of plants at the same time, using the same method (e.g., foliar spray, soil drench), and in the same volume as the this compound treatment is applied to the experimental groups.[2]
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Environmental Conditions: Ensure that the negative control plants are grown under the exact same environmental conditions (light, temperature, humidity, etc.) as the treated plants.
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Data Collection: Measure the same parameters (e.g., plant height, internode length, chlorophyll content) in the negative control group as you do in the experimental groups.
Example of Experimental Groups:
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Negative Control: Plants sprayed with water (and surfactant, if used).
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Experimental Group 1: Plants sprayed with 50 mg/L this compound-calcium.
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Experimental Group 2: Plants sprayed with 100 mg/L this compound-calcium.
Q3: What can I use as a positive control in my this compound experiment?
A3: A positive control should be a treatment that is known to produce an effect similar to the one you expect from this compound. Since this compound is a gibberellin biosynthesis inhibitor, other compounds with the same or similar mechanism of action are excellent candidates for positive controls.[4]
Recommended Positive Controls:
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Other Gibberellin Biosynthesis Inhibitors: Compounds like paclobutrazol, uniconazole, or daminozide are well-characterized plant growth retardants that inhibit gibberellin synthesis, albeit at different points in the pathway. Using one of these can validate that the experimental system is responsive to gibberellin inhibition.
-
Exogenous Gibberellin Application (as a "reverse" positive control): In some experimental designs, applying gibberellic acid (GA3) can serve as a control to demonstrate that the effects of this compound can be rescued or reversed. This would confirm that the observed phenotype (e.g., stunted growth) is indeed due to a lack of gibberellins.
Troubleshooting Guide
Problem 1: No significant difference is observed between the this compound-treated group and the negative control.
Possible Causes and Solutions:
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Inactive Compound: this compound-calcium can degrade, especially when exposed to light for extended periods after being diluted in water.
-
Solution: Always use a freshly prepared this compound solution for each experiment.
-
-
Insufficient Concentration: The applied concentration of this compound may be too low to elicit a response in the chosen plant species or under the specific experimental conditions.
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Solution: Conduct a dose-response experiment with a wider range of concentrations.
-
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Plant Vigor: The effect of this compound is often more pronounced in vigorously growing plants.
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Solution: Ensure that the plants are healthy and in a state of active vegetative growth when the treatment is applied.
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Application Method: The method of application might not be optimal for uptake.
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Solution: For foliar applications, ensure thorough coverage and consider using a surfactant to improve leaf surface contact. For some species, a soil drench may be more effective.
-
Problem 2: The negative control group shows signs of stress or reduced growth.
Possible Causes and Solutions:
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Vehicle Toxicity: The solvent or surfactant used in the vehicle solution may be phytotoxic at the concentration used.
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Solution: Conduct a preliminary experiment to test the effect of the vehicle alone on plant growth. If phytotoxicity is observed, consider using a different solvent or a lower concentration of the surfactant.
-
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Application Stress: The physical act of spraying or drenching can cause mechanical stress to the plants.
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Solution: While this is difficult to eliminate completely, ensure that the application is done gently and consistently across all groups. The stress should be uniform for both the negative control and experimental groups, thus not confounding the results.
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Data Presentation
Table 1: Expected Quantitative Outcomes of this compound and Control Treatments on Plant Growth Parameters.
| Treatment Group | Plant Height Reduction (%) | Internode Length Reduction (%) | Relative Chlorophyll Content |
| Negative Control (Vehicle Only) | 0% (Baseline) | 0% (Baseline) | Baseline |
| This compound (e.g., 50 mg/L) | 20-40% | 25-50% | Increase or No Change |
| This compound (e.g., 100 mg/L) | 30-60% | 35-60% | Increase or No Change |
| Positive Control (e.g., Paclobutrazol) | Significant Reduction | Significant Reduction | Variable |
Note: The exact percentages can vary significantly depending on the plant species, environmental conditions, and application method.
Visualizations
Signaling Pathway
Caption: Mechanism of this compound action on the Gibberellin biosynthesis pathway.
Experimental Workflow
Caption: Workflow for establishing controls in a this compound experiment.
References
- 1. researchgate.net [researchgate.net]
- 2. Control of transplant height in tomato using plant growth regulator this compound calcium | International Society for Horticultural Science [ishs.org]
- 3. jssm.umt.edu.my [jssm.umt.edu.my]
- 4. Plant Growth Regulators - Gibberellins (GA) inhibitors - Ancymidol [clinisciences.com]
Identifying potential sources of error in Prohexadione quantification
Welcome to the technical support center for Prohexadione quantification. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and find answers to frequently asked questions related to the analysis of this compound.
Troubleshooting Guides
This section provides detailed troubleshooting guides in a question-and-answer format to address specific problems you may encounter during this compound quantification using High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).
HPLC Analysis Troubleshooting
Question: Why am I observing peak tailing for this compound in my HPLC chromatogram?
Answer:
Peak tailing for this compound, which is an acidic compound, is a common issue in reversed-phase HPLC. It is often caused by secondary interactions between the negatively charged analyte and residual silanol groups on the silica-based stationary phase of the column.[1]
Potential Causes and Solutions:
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Inappropriate Mobile Phase pH: If the pH of the mobile phase is too high, the silanol groups on the column packing will be deprotonated (negatively charged), leading to ionic interactions with the acidic this compound.
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Column Degradation: Over time, the stationary phase of the column can degrade, exposing more active silanol sites.
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Solution: If adjusting the pH doesn't resolve the issue, try washing the column with a strong solvent. If the problem persists, the column may need to be replaced.[2]
-
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Secondary Interactions with Metal Contamination: Trace metal contaminants in the stationary phase or HPLC system can chelate with this compound, causing peak tailing.
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Solution: Use a high-purity, end-capped column specifically designed for analyzing polar and acidic compounds. Adding a chelating agent like EDTA to the mobile phase can also help, but this is not always compatible with MS detectors.
-
Question: My recovery of this compound is low and inconsistent. What are the possible reasons?
Answer:
Low and variable recovery of this compound can stem from several stages of the analytical process, from sample preparation to the final analysis.
Potential Causes and Solutions:
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Inefficient Extraction: this compound may not be completely extracted from the sample matrix.
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Solution: Ensure your extraction solvent is appropriate for the matrix and this compound's properties. For soil samples, a mild basic solution like 0.1 N ammonium bicarbonate is effective.[4] For plant matrices like apples and cabbage, acidic acetonitrile has been shown to yield good recoveries. Ensure adequate shaking or vortexing time and temperature during extraction.
-
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Analyte Loss During Sample Cleanup: this compound can be lost during solid-phase extraction (SPE) if the cartridge type or elution solvent is not optimized.
-
Solution: Use an appropriate SPE cartridge. Anion exchange cartridges (e.g., SAX or PAX) are commonly used for acidic compounds like this compound. Ensure the elution solvent is strong enough to desorb the analyte completely from the SPE sorbent. A common eluent is a mixture of methanol and water containing formic acid.
-
-
Degradation of this compound: this compound as a free acid is less stable than its calcium salt form. Degradation can occur during sample processing or storage.
-
Solution: Process samples as quickly as possible and store extracts at low temperatures (e.g., -18°C) away from direct light. Studies have shown this compound to be stable in frozen samples for extended periods.
-
-
Matrix Effects in LC-MS/MS: Co-eluting compounds from the sample matrix can suppress or enhance the ionization of this compound in the mass spectrometer source, leading to inaccurate quantification and apparent low recovery.
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Solution: Improve sample cleanup to remove interfering matrix components. Diluting the sample extract can also mitigate matrix effects, provided the concentration of this compound remains above the limit of quantification. Using a matrix-matched calibration curve or a stable isotope-labeled internal standard is highly recommended to compensate for matrix effects.
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GC-MS Analysis Troubleshooting
Question: I am having trouble with the derivatization of this compound for GC-MS analysis. What could be the issue?
Answer:
This compound is a polar carboxylic acid and requires derivatization to increase its volatility and thermal stability for GC-MS analysis. Silylation is a common derivatization technique for such compounds.
Potential Causes and Solutions:
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Incomplete Derivatization: The reaction may not be going to completion, resulting in low derivatized this compound and poor peak shape.
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Solution: Ensure all reagents and samples are anhydrous, as moisture can quench the derivatization reagent. Optimize the reaction time and temperature. Silylation reactions often require heating (e.g., 60-75°C) for a specific duration (e.g., 30-60 minutes) to proceed to completion. Use a sufficient excess of the derivatizing reagent.
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Degradation of Derivatives: The silyl derivatives can be susceptible to hydrolysis.
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Solution: Analyze the derivatized samples as soon as possible. Ensure the final extract is free of water before injection into the GC-MS.
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Poor Solubility of this compound in the Reaction Mixture: If this compound does not dissolve well in the derivatization solvent, the reaction will be inefficient.
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Solution: A catalyst or a different solvent may be needed. Pyridine is often used as a solvent and catalyst in silylation reactions.
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Frequently Asked Questions (FAQs)
Q1: What is the most common analytical technique for this compound quantification?
A1: High-Performance Liquid Chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the most widely used technique due to its high sensitivity and selectivity, which allows for the detection of low residue levels in complex matrices. HPLC with UV detection is also used, particularly for formulation analysis where concentrations are higher.
Q2: Do I need to analyze for this compound-calcium or this compound free acid?
A2: this compound is typically applied as its calcium salt (this compound-calcium) for stability. However, in most analytical procedures, the extraction conditions (e.g., acidic pH) convert the calcium salt to the free acid form, this compound. Therefore, the analysis is typically performed for the this compound free acid, and the results can be converted back to this compound-calcium equivalents using a molecular weight conversion factor if needed.
Q3: What are typical recovery rates for this compound in different matrices?
A3: Recovery rates can vary depending on the matrix and the analytical method used. However, validated methods generally report recoveries in the range of 70-120%. See the table below for some reported recovery rates.
Q4: How can I minimize matrix effects when analyzing this compound by LC-MS/MS?
A4: To minimize matrix effects, you can:
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Optimize Sample Cleanup: Use solid-phase extraction (SPE) to remove interfering compounds.
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Chromatographic Separation: Ensure good chromatographic separation of this compound from co-eluting matrix components.
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Dilution: Dilute the sample extract to reduce the concentration of interfering substances.
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Matrix-Matched Calibration: Prepare calibration standards in a blank matrix extract that is similar to your samples.
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Internal Standards: Use a stable isotope-labeled internal standard for the most accurate correction of matrix effects.
Data Presentation
Table 1: Reported Recovery Rates of this compound in Various Matrices
| Matrix | Analytical Method | Extraction Solvent | Cleanup Method | Fortification Level (mg/kg) | Average Recovery (%) | Relative Standard Deviation (%) | Reference |
| Soil | HPLC-UV | 0.1 N Ammonium Bicarbonate | SAX and ENV+ SPE | 0.01 - 0.5 | 90.1 | 14.2 | |
| Apple | HPLC-UVD | Acidic Acetonitrile | Anion Exchange Cartridge | 0.02, 0.1, 1.0 | 84.1 - 94.1 | 2.4 - 6.9 | |
| Chinese Cabbage | HPLC-UVD | Acidic Acetonitrile | Anion Exchange Cartridge | 0.02, 0.1, 1.0 | 85.2 - 92.5 | 3.1 - 5.8 | |
| Brown Rice | LC-MS/MS | Water with 0.1% Formic Acid | PAX SPE | 0.05, 0.5 | 74 - 106 | 0.8 - 12 | |
| Citrus Pulp | LC-MS/MS | Water with 0.1% Formic Acid | PAX SPE | 0.05, 0.5, 1.0 | 75 - 106 | 1.1 - 10 |
Experimental Protocols
Protocol 1: Extraction and Quantification of this compound from Apple Matrix by LC-MS/MS
This protocol is a synthesized example based on common methodologies.
1. Sample Preparation and Extraction:
- Homogenize a representative sample of apples.
- Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.
- Add 20 mL of acetonitrile containing 1% acetic acid.
- Vortex for 1 minute and then shake for 30 minutes on a mechanical shaker.
- Centrifuge at 4000 rpm for 5 minutes.
- Transfer the supernatant to a clean tube.
2. Sample Cleanup (Solid-Phase Extraction - SPE):
- Condition a polymeric anion exchange (PAX) SPE cartridge (e.g., 60 mg, 3 mL) with 3 mL of methanol followed by 3 mL of water.
- Load 5 mL of the sample extract onto the SPE cartridge.
- Wash the cartridge with 3 mL of water, followed by 3 mL of methanol.
- Elute the this compound with 5 mL of a solution of 10% formic acid in a 9:1 methanol/water mixture.
- Collect the eluate and evaporate to dryness under a gentle stream of nitrogen at 40°C.
- Reconstitute the residue in 1 mL of the initial mobile phase for LC-MS/MS analysis.
3. LC-MS/MS Analysis:
- Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).
- Mobile Phase A: Water with 0.1% formic acid.
- Mobile Phase B: Acetonitrile with 0.1% formic acid.
- Gradient: Start with 5% B, ramp to 95% B over 8 minutes, hold for 2 minutes, and then return to initial conditions for re-equilibration.
- Flow Rate: 0.3 mL/min.
- Injection Volume: 5 µL.
- Ionization Mode: Electrospray Ionization (ESI) in negative mode.
- MRM Transitions: Monitor the transitions for this compound (e.g., m/z 211 -> 167).
Mandatory Visualizations
Experimental Workflow
Caption: General experimental workflow for this compound quantification.
Troubleshooting Logic
Caption: A decision tree for troubleshooting common issues in this compound analysis.
References
Strategies for minimizing human error in laboratory experiments with Prohexadione
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize human error in laboratory experiments involving Prohexadione.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a plant growth regulator that inhibits the biosynthesis of gibberellins, which are hormones that regulate plant growth and development.[1][2][3][4][5] It specifically acts as an inhibitor of 3β-hydroxylase, an enzyme involved in the late stages of gibberellin production. This leads to a reduction in vegetative growth, particularly shoot elongation. This compound is commonly used as its calcium salt, this compound-calcium, for improved stability.
Q2: What are the key physical and chemical properties of this compound-calcium to be aware of during experimental setup?
A2: Understanding the properties of this compound-calcium is crucial for accurate and reproducible experiments. Key properties are summarized in the table below.
| Property | Value | Citation |
| Appearance | White to yellow-brown powder | |
| Molecular Formula | C10H10CaO5 | |
| Molecular Weight | 250.26 g/mol | |
| Melting Point | >360 °C | |
| Solubility in Water (20°C) | 174 mg/L | |
| log Pow (Octanol/Water Partition Coefficient) | -2.90 (pH 7, 20°C) | |
| pKa (Dissociation Constant) | 5.15 | |
| Stability | Stable for at least 2 years when stored away from direct sunlight. Decomposes in acidic medium, stable in alkaline medium. |
Q3: How should this compound-calcium be stored to ensure its stability?
A3: this compound-calcium should be stored at 4°C in a sealed container, away from moisture and direct sunlight. It is chemically stable for at least 2 years under these conditions. Stock solutions should be stored in amber bottles in a refrigerator.
Q4: What is the recommended procedure for preparing a this compound-calcium stock solution?
A4: Accurate preparation of the stock solution is critical. The following protocol is recommended:
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Weighing: Accurately weigh the desired amount of this compound-calcium powder using a calibrated analytical balance.
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Dissolving: Dissolve the powder in high-purity water. Note that this compound-calcium has low water solubility (174 mg/L at 20°C). To aid dissolution, especially for higher concentrations, the use of a buffer with a slightly alkaline pH may be beneficial, as it is more stable in alkaline conditions. For example, some protocols suggest dissolving in pH 9 water.
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Sonication/Vortexing: Use sonication or vortexing to ensure the compound is fully dissolved.
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Sterilization: If required for your experiment, filter-sterilize the solution using a 0.22 µm filter.
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Storage: Store the stock solution in a sterile, clearly labeled amber bottle at 4°C. Prepare fresh working solutions from the stock for each experiment to ensure consistency.
Troubleshooting Guide
Issue 1: Inconsistent or no observable effect of this compound treatment.
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Possible Cause 1: Improperly prepared stock solution.
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Solution: Verify the calculations for the concentration of your stock solution. Ensure that the this compound-calcium was fully dissolved. Visually inspect for any precipitate. If necessary, prepare a fresh stock solution following the recommended protocol.
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Possible Cause 2: Degradation of this compound.
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Solution: this compound is susceptible to degradation in acidic conditions. Ensure the pH of your experimental medium is not acidic. If working with acidic media is unavoidable, prepare fresh this compound solutions immediately before use. Check the storage conditions of your stock powder and solutions to ensure they have been protected from light and stored at the correct temperature.
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Possible Cause 3: Incorrect application or dosage.
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Solution: Review your experimental protocol to confirm that the final concentration of this compound administered to your experimental system is correct. Ensure uniform application to achieve consistent exposure.
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Issue 2: Precipitation observed in the experimental medium after adding this compound.
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Possible Cause 1: Low solubility.
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Solution: The solubility of this compound-calcium in water is limited. You may have exceeded its solubility limit. Try preparing a more dilute stock solution and adjusting the volume added to your experimental setup. The pH of the medium can also affect solubility; it is more soluble in slightly alkaline water.
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Possible Cause 2: Interaction with other components in the medium.
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Solution: this compound-calcium can interact with other chemicals. For instance, it should not be applied in a tank mix with foliar nutrient sprays containing free calcium, as this can cause precipitation. Review the composition of your experimental medium for any potential incompatibilities. If possible, conduct a small-scale test to check for precipitation before treating your entire experimental batch.
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Issue 3: Variability in results between experimental replicates.
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Possible Cause 1: Inconsistent solution preparation.
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Solution: Ensure that the same protocol for stock and working solution preparation is followed for every experiment. Use calibrated pipettes and balances to minimize measurement errors.
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Possible Cause 2: Uneven application.
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Solution: Develop a standardized method for applying the this compound solution to your experimental units to ensure each replicate receives the same dose and exposure.
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Possible Cause 3: Environmental factors.
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Solution: Factors such as temperature and light can influence the stability and activity of this compound. Maintain consistent environmental conditions for all experimental replicates.
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Visual Guides
To further aid in understanding and minimizing errors, the following diagrams illustrate key processes.
References
- 1. Information archivée dans le Web | Information Archived on the Web [publications.gc.ca]
- 2. This compound | C10H12O5 | CID 184900 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound calcium | 127277-53-6 [chemicalbook.com]
- 4. The role of this compound calcium - Knowledge - Zhengzhou Delong Chemical Co., Ltd. [plantgrowthhormones.com]
- 5. News - Low toxicity, no residue green plant growth regulator – this compound calcium [sentonpharm.com]
Interpreting unexpected results from Prohexadione application trials
Welcome to the technical support center for Prohexadione application trials. This resource is designed for researchers, scientists, and drug development professionals to interpret unexpected results and troubleshoot common issues encountered during experimentation with this compound and its calcium salt (this compound-Ca).
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound-Calcium?
A1: this compound-Calcium (Pro-Ca) is a plant bioregulator that inhibits the biosynthesis of active gibberellins (GAs), which are hormones responsible for cell elongation.[1] It acts as a structural mimic of 2-oxoglutaric acid, a co-substrate for 2-oxoglutaric acid-dependent dioxygenases.[2] Specifically, it blocks the 3ß-hydroxylation of GA20 to the biologically active GA1, leading to reduced vegetative shoot growth and more compact plants.[2][3]
Q2: Beyond growth inhibition, what other effects can be expected from this compound-Ca application?
A2: this compound-Ca has several secondary effects. It can trigger pathogen resistance by inducing the formation of 3-deoxyflavonoids, which have phytoalexin-like properties.[2] Additionally, it can lead to reduced ethylene formation, which may decrease the abortion of fruitlets and increase fruit set. Some studies have also reported enhanced disease and insect resistance, improved light penetration within the plant canopy, and increased chlorophyll content.
Q3: How persistent is this compound-Ca in the environment?
A3: this compound-Ca is considered to have a short persistence in both plants and soil, with a half-life of a few weeks in plants and less than a week in soil. It also possesses favorable toxicological and ecotoxicological features.
Q4: Can this compound-Ca be used on any plant species?
A4: While this compound-Ca is effective on a wide range of species, including many fruit trees, row crops, and turfgrasses, the optimal concentration and application timing can be highly cultivar-specific. Therefore, it is crucial to conduct preliminary trials to determine the most effective dosage for a specific plant variety.
Troubleshooting Guide for Unexpected Results
Issue 1: Lack of Efficacy - No observable reduction in vegetative growth.
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Possible Cause 1: Incorrect Application Timing.
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Explanation: this compound-Ca is most effective when applied to actively growing shoots. Application before or after the period of rapid elongation may result in a diminished response. For instance, in rice, wheat, and barley, application is recommended 5-10 days before jointing.
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Recommendation: Review the phenological stage of the target plants at the time of application. Future trials should be timed to coincide with the onset of rapid vegetative growth.
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Possible Cause 2: Insufficient Concentration.
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Explanation: The effective concentration of this compound-Ca can vary significantly between plant species and even cultivars. A dose that is effective on one variety may be too low for another. For example, a study on strawberries found that the cultivar 'Maehyang' required a lower concentration (50 mg·L−1) for growth inhibition compared to 'Camarosa' and 'Aromas' (100 mg·L−1).
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Recommendation: Conduct a dose-response study to determine the optimal concentration for your specific plant material.
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Possible Cause 3: Vigorously Growing Crops.
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Explanation: In cases of extremely vigorous growth, a single application of this compound-Ca may not be sufficient to control growth.
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Recommendation: Consider multiple applications. For vigorously growing crops, 2 to 3 applications may be necessary.
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Possible Cause 4: Degradation of the Active Ingredient.
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Explanation: When diluted with water, this compound-Ca can decompose into this compound and calcium ions. The this compound can then become ineffective after exposure to light for more than ten minutes.
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Recommendation: Prepare the spray solution immediately before use and do not let it stand for extended periods.
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Issue 2: Inconsistent Results Across Replicates.
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Possible Cause 1: Non-Uniform Application.
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Explanation: Foliar spray applications can result in non-uniform plant size if not applied carefully and consistently across all plants.
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Recommendation: Ensure a standardized application technique. For greater uniformity, consider drench applications to the growth medium, which can provide more consistent results at lower concentrations.
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Possible Cause 2: Environmental Variability.
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Explanation: Microclimate conditions such as temperature, moisture, and soil factors (type, fertility, pH) can influence plant growth and the efficacy of this compound-Ca.
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Recommendation: Ensure that all experimental units are exposed to uniform environmental conditions. Record and report any environmental variations that may have occurred during the trial.
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Issue 3: Negative or Unexpected Side Effects (e.g., reduced fruit set, phytotoxicity).
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Possible Cause 1: Over-application or High Concentration.
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Explanation: Applying this compound-Ca at concentrations that are too high can lead to negative effects. For example, high doses have been observed to reduce fruit set in 'Cameo' apples.
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Recommendation: Refer to dose-response studies and start with lower concentrations if phytotoxicity is a concern.
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Possible Cause 2: Cultivar Sensitivity.
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Explanation: Some cultivars may be more sensitive to this compound-Ca than others. Trees on dwarf rootstocks, for instance, may require lower doses than those on more vigorous rootstocks.
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Recommendation: Conduct small-scale trials on new cultivars before large-scale application to assess sensitivity.
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Data Presentation: Summary of Quantitative Data
Table 1: Effect of this compound-Ca on Strawberry 'Maehyang' Growth (15 weeks after treatment)
| Treatment (mg·L⁻¹) | Application Method | Petiole Length (cm) | Runner Length (cm) | Number of Runner Plants |
| 0 (Control) | - | 12.5 | 45.2 | 11.8 |
| 50 | Foliar Spray | 11.8 | 43.1 | 13.5 |
| 100 | Foliar Spray | 11.2 | 41.5 | 14.2 |
| 150 | Foliar Spray | 10.5 | 39.8 | 14.1 |
| 200 | Foliar Spray | 9.8 | 38.2 | 12.5 |
| 50 | Drench | 11.5 | 42.1 | 14.0 |
| 100 | Drench | 10.8 | 39.5 | 13.8 |
| 150 | Drench | 10.1 | 37.2 | 12.1 |
| 200 | Drench | 9.2 | 35.1 | 10.6 |
Data adapted from a study on 'Maehyang' strawberries.
Table 2: Effect of this compound-Ca on Peanut 'Georgia-06G' Mainstem Height and Pod Yield
| Treatment Rate | Mainstem Height (cm) | Pod Yield ( kg/ha ) |
| Non-treated | 26 | 5500 |
| 0.5x Labeled Rate | 23 | 5800 |
| 0.75x Labeled Rate | 23 | 5950 |
| 1.0x Labeled Rate | 23 | 5850 |
Data adapted from multi-state trials on runner market type peanuts. Note that while mainstem height was significantly reduced, yield increases were observed but were not always statistically significant in all trials.
Experimental Protocols
Protocol 1: Foliar Application of this compound-Ca on Herbaceous Plants (e.g., Strawberry)
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Plant Material: Use uniformly sized and healthy plants at a consistent developmental stage (e.g., 30 days after transplanting).
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Preparation of Pro-Ca Solution: Prepare stock solutions of this compound-Calcium (e.g., from a commercial formulation or pure standard). Dilute the stock solution with distilled water to achieve the desired final concentrations (e.g., 50, 100, 150, 200 mg·L−1). It is advisable to use a surfactant to ensure even coverage, unless the experimental design is testing the effect of additives.
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Application: Apply the solution as a fine mist to the foliage until runoff. Ensure complete and uniform coverage of all aerial parts of the plant. Use a handheld sprayer for small-scale experiments, ensuring a consistent volume is applied to each plant (e.g., 35 mL per plant).
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Control Group: Treat the control group with a spray of distilled water (and surfactant, if used in the treatment groups).
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Post-Application Care: Maintain all plants under identical and optimal growing conditions for the duration of the experiment.
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Data Collection: Measure relevant parameters at predetermined time points (e.g., plant height, internode length, leaf area, biomass, yield).
Protocol 2: Drench Application of this compound-Ca
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Plant Material and Solution Preparation: Follow steps 1 and 2 from Protocol 1.
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Application: Slowly pour a standardized volume of the Pro-Ca solution (e.g., 35 mL per plant) directly onto the growing medium at the base of the plant.
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Control Group: Apply an equal volume of distilled water (and surfactant, if applicable) to the growing medium of the control plants.
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Post-Application Care and Data Collection: Follow steps 5 and 6 from Protocol 1.
Visualizations
Caption: Mechanism of action of this compound-Calcium.
Caption: General experimental workflow for this compound-Ca trials.
References
Validation & Comparative
Prohexadione-Calcium vs. Trinexapac-Ethyl: A Comparative Analysis for Turfgrass Management
A comprehensive guide for researchers and turfgrass professionals on the performance, mechanisms, and practical applications of two leading plant growth regulators.
Prohexadione-calcium and trinexapac-ethyl are two prominent plant growth regulators (PGRs) widely utilized in the turfgrass industry to manage growth, enhance quality, and improve stress tolerance. Both compounds belong to the same class of late-stage gibberellin (GA) biosynthesis inhibitors, yet they exhibit distinct chemical properties and physiological effects on turfgrass.[1][2] This guide provides a detailed comparative analysis of their performance, supported by experimental data, to aid researchers, scientists, and turf management professionals in making informed decisions.
Mechanism of Action: Targeting Gibberellin Biosynthesis
Both this compound-calcium and trinexapac-ethyl function by inhibiting the 3β-hydroxylase enzyme, which catalyzes the final step in the biosynthesis of active gibberellins (e.g., GA1) from their inactive precursors (e.g., GA20).[3] Gibberellins are plant hormones responsible for cell elongation; by blocking their production, these PGRs reduce vertical shoot growth, leading to a more compact and dense turf sward.[1] This reduction in vertical growth allows the plant to redirect energy to lateral growth and root development, often resulting in improved turf quality and health.[1]
While both PGRs share the same target enzyme, their path to becoming active within the plant differs significantly, influencing their speed of action and application timing.
Activation, Uptake, and Translocation: A Tale of Two Molecules
The primary differences in the performance of this compound-calcium and trinexapac-ethyl stem from their distinct activation and movement within the plant.
This compound-calcium (this compound-Ca) is a calcium salt that is active once dissolved in water. The active form, this compound, is readily available for uptake by the turfgrass foliage. It is primarily absorbed through the leaves and exhibits acropetal movement, meaning it moves upwards within the plant. This rapid activation leads to a faster onset of growth regulation.
Trinexapac-ethyl (TE) , on the other hand, is an ester formulation. It is readily absorbed by the foliage but must undergo metabolic saponification (hydrolysis) within the plant to be converted into its active acid form, trinexapac. This conversion process is dependent on temperature and light, resulting in a slower onset of action compared to this compound-calcium. Once activated, trinexapac is translocated systemically throughout the plant.
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Caption: Comparative workflow of this compound-Ca and Trinexapac-Ethyl activation.
Performance Comparison: Experimental Data
The differing characteristics of this compound-calcium and trinexapac-ethyl translate to observable differences in their effects on turfgrass. Key performance indicators include clipping yield reduction, turf quality, and seedhead suppression.
Clipping Yield Reduction
Both PGRs are effective at reducing turfgrass clipping yield, a primary goal for turf managers. However, the rate of onset and duration of suppression can vary. This compound-calcium typically exhibits a faster response, with growth suppression observed sooner after application. Conversely, trinexapac-ethyl often provides a longer period of regulation.
| Turfgrass Species | This compound-Ca Rate (kg a.i./ha) for Equivalent Reduction to Trinexapac-ethyl | Reference |
| Bermudagrass | 0.70 | |
| Kentucky Bluegrass | 0.22 | |
| Perennial Ryegrass | 0.60 | |
| Zoysiagrass | 0.27 |
Table 1: Application rates of this compound-calcium required to achieve clipping biomass reduction equivalent to standard rates of Trinexapac-ethyl in various turfgrass species.
Turfgrass Quality
Turfgrass quality, a subjective measure integrating color, density, and uniformity, is often enhanced by the application of these PGRs. The redirection of energy from vertical to lateral growth contributes to a denser, more aesthetically pleasing turf sward.
| Treatment | Turfgrass Quality (1-9 scale) | Reference |
| Bermudagrass | ||
| Untreated Control | Varies | |
| This compound-Ca | Generally improved | |
| Trinexapac-Ethyl | Generally improved, higher ratings in some studies | |
| Kikuyugrass | ||
| Untreated Control | Varies | |
| This compound-Ca | Lower ratings in some instances | |
| Trinexapac-Ethyl | Highest quality ratings in one study |
Table 2: Summary of turfgrass quality ratings from various studies. Note that results can be species and environment-dependent.
Seedhead Suppression in Poa annua
The suppression of annual bluegrass (Poa annua) seedheads is a critical management objective on golf course putting greens. This compound-calcium has demonstrated more effective and immediate seedhead suppression compared to trinexapac-ethyl. This is attributed to its rapid activity, which is crucial for targeting the early stages of seedhead development.
| Treatment | Seedhead Suppression (%) | Reference |
| This compound-Ca | Higher efficacy | |
| Trinexapac-Ethyl | Less effective for immediate suppression |
Table 3: Comparative efficacy of this compound-calcium and Trinexapac-ethyl for Poa annua seedhead suppression.
Stress Tolerance
Both PGRs have been shown to enhance turfgrass tolerance to various environmental stresses, including drought and heat. This is likely due to a combination of factors, including increased root density, altered hormonal balance, and accumulation of protective compounds.
A study on bermudagrass under drought conditions found that both this compound-calcium and trinexapac-ethyl increased chlorophyll content compared to the untreated control. Additionally, this compound-calcium resulted in higher moisture content under drought conditions. Research on Kentucky bluegrass indicated that this compound-calcium treatment led to increased relative water content and lower electrolyte leakage, indicators of improved drought tolerance.
Experimental Protocols
To ensure the reproducibility and validity of research findings, detailed experimental protocols are essential. The following outlines a general methodology for comparative studies of these PGRs on turfgrass.
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Caption: A generalized experimental workflow for comparing turfgrass PGRs.
Plot Establishment:
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Turfgrass Species: Select desired turfgrass species and cultivars, ensuring uniformity across plots.
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Maintenance: Maintain plots under standard golf course or athletic field conditions (mowing height, fertilization, irrigation) prior to and during the experiment.
Treatment Application:
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Experimental Design: Typically a randomized complete block design with multiple replications (e.g., 3-4) is used to minimize spatial variability.
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Application: Apply PGRs as a foliar spray using a CO2-pressurized backpack sprayer with appropriate nozzles to ensure uniform coverage.
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Rates and Timings: Apply products at manufacturer-recommended rates and at specified intervals (e.g., every 21-28 days or based on growing degree days).
Data Collection:
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Clipping Yield: Collect clippings from a pre-defined area within each plot at regular intervals. Dry the clippings in an oven until a constant weight is achieved and record the dry weight.
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Turfgrass Quality: Visually assess turfgrass quality on a 1-9 scale, where 1 = dead turf, 5 = acceptable, and 9 = ideal turf.
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Seedhead Suppression: Count the number of Poa annua seedheads within a specified quadrat size in each plot.
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Stress Tolerance Parameters: For drought or heat stress studies, measure parameters such as relative water content, electrolyte leakage, and chlorophyll content using established laboratory procedures.
Signaling Pathway Inhibition
The inhibitory action of this compound-calcium and trinexapac-ethyl occurs late in the gibberellin biosynthesis pathway. The diagram below illustrates the simplified pathway and the point of inhibition.
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Caption: Simplified gibberellin biosynthesis pathway and the point of inhibition.
Conclusion
This compound-calcium and trinexapac-ethyl are both highly effective late-stage gibberellin biosynthesis inhibitors for turfgrass management. The choice between the two often depends on the specific management goals and environmental conditions.
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This compound-calcium offers a faster onset of action , making it particularly suitable for applications requiring rapid growth suppression, such as pre-tournament preparation and immediate Poa annua seedhead control.
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Trinexapac-ethyl generally provides a longer duration of growth regulation , which can be advantageous for extending application intervals.
For researchers and turfgrass professionals, understanding the nuances of their chemical properties, activation pathways, and resulting physiological effects is paramount for optimizing their use and achieving desired turfgrass performance outcomes. Further research focusing on cultivar-specific responses and the long-term impacts of these PGRs on turfgrass health and physiology will continue to refine best management practices.
References
Prohexadione Calcium: A Comparative Analysis of its Impact on Peanut Cultivar Yield
For researchers, scientists, and professionals in drug development, understanding the nuanced effects of plant growth regulators is paramount. This guide provides a comprehensive comparison of prohexadione calcium's efficacy in enhancing peanut yields across various cultivars, supported by experimental data and detailed protocols.
This compound calcium, a gibberellin biosynthesis inhibitor, is a widely utilized plant growth regulator in peanut (Arachis hypogaea L.) cultivation to manage excessive vine growth, which can impede harvest efficiency and potentially reduce yields.[1][2][3][4] Its application is intended to shift the plant's energy allocation from vegetative to reproductive growth, thereby increasing pod yield. However, the yield response to this compound calcium is not always consistent and can be influenced by factors such as cultivar type, application rate and timing, and environmental conditions. This guide synthesizes findings from various studies to provide a clear comparison of this compound's effects.
Comparative Yield Performance
The efficacy of this compound calcium in increasing peanut yield is highly dependent on the cultivar. Studies have shown a range of responses, from significant yield increases to no effect, and in some cases, even yield reduction. For instance, the cultivar 'NC 9' has demonstrated a consistent positive yield response to this compound, with increases ranging from 7% to 16%. In contrast, the yield of 'VA-C 92R' has been shown to decrease by as much as 8% with this compound application in some studies. Other cultivars like 'NC 10C', 'NC 12C', and 'NC-V 11' have shown variable responses, with some experiments reporting yield increases of 9% to 15% and others showing no significant effect.
Recent studies on runner market type cultivars have also highlighted the variability in yield response. In large plot on-farm experiments, reduced rates of this compound calcium (105 g a.i./ha) significantly increased yields by 453 to 731 kg/ha compared to non-treated controls. However, in small-plot experiments, this compound calcium did not consistently increase yield, regardless of the application rate. A 2023 study found that for the cultivars 'Bailey II', 'NC20', and 'Sullivan', yield was higher with this compound application, while 'Emery' showed no change, and 'Walton' experienced a yield decrease.
This compound Calcium vs. Alternative Treatments
Historically, daminozide was another plant growth regulator used to control vine growth in peanuts. Comparative studies indicated that this compound calcium provided a similar reduction in vegetative growth to daminozide. However, due to health concerns, the registration for daminozide was canceled in 1989, leaving this compound calcium as the primary tool for this purpose.
The most relevant "alternative" to a standard this compound application is often a different application strategy (i.e., varying the rate and timing) or forgoing treatment altogether (non-treated control). Research indicates that reduced rates of this compound, such as 0.75x the manufacturer's recommended rate (105 g a.i./ha), can provide a significant yield improvement and a greater return on investment compared to the full rate or a non-treated control in large on-farm settings. The timing of application is also critical, with applications at 50% to 100% canopy closure being the standard recommendation.
Quantitative Data Summary
The following tables summarize the quantitative data from various studies on the effect of this compound calcium on peanut yield and other key metrics.
Table 1: Effect of this compound Calcium on Yield of Different Virginia-Type Peanut Cultivars
| Cultivar | This compound Treatment | Yield Change (%) | Reference |
| NC 9 | 140 g ai/ha (split application) | +7 to +16 | |
| ATVC-1 | 140 g ai/ha (split application) | +9 to +15 (variable) | |
| NC 10C | 140 g ai/ha (split application) | +9 to +15 (variable) | |
| NC 12C | 140 g ai/ha (split application) | +9 to +15 (variable) | |
| NC-V 11 | 140 g ai/ha (split application) | +9 to +15 (variable) | |
| VA-C 92R | 140 g ai/ha (split application) | -8 to +5 (variable) | |
| Bailey II | Two applications at 7.25 oz/acre | Increased | |
| Emery | Two applications at 7.25 oz/acre | No change | |
| NC20 | Two applications at 7.25 oz/acre | Increased | |
| Walton | Two applications at 7.25 oz/acre | Decreased | |
| Sullivan | Two applications at 7.25 oz/acre | Increased |
Table 2: Effect of Different this compound Calcium Rates on Runner-Type Peanut Yield in Large On-Farm Experiments
| Treatment (Rate) | Application Rate (g a.i./ha) | Yield Increase vs. Control ( kg/ha ) | Reference |
| 0.5x | 70 | 453 - 731 | |
| 0.75x | 105 | 453 - 731 | |
| 1.0x | 140 | 453 - 731 |
Experimental Protocols
General Experimental Design for this compound Field Trials
Field experiments to evaluate the effect of this compound calcium on peanut yield are typically conducted using a randomized complete block design with multiple replications (usually four). Treatments are applied to plots of a specified size, which can range from small plots (e.g., 2 rows by 10 meters) to large on-farm strips (e.g., 4 rows the length of the field).
-
Treatments: Treatments typically include a non-treated control and various rates and application timings of this compound calcium. For example, rates might include a 0.5x, 0.75x, and 1.0x concentration of the manufacturer's recommended rate. Application timings are often based on the percentage of canopy closure, with common timings being at 50% and 100% canopy closure.
-
Application: this compound calcium is typically applied using a CO2-pressurized backpack sprayer for small plots or a tractor-mounted sprayer for larger plots. The application usually includes adjuvants such as crop oil concentrate and urea ammonium nitrate to improve efficacy.
-
Data Collection: At the end of the growing season, peanuts are harvested, and various parameters are measured. Key data points include:
-
Pod Yield: The total weight of the pods harvested from each plot, adjusted to a standard moisture content (typically 7-8%).
-
Main Stem Height: Measured to assess the reduction in vegetative growth.
-
Row Visibility: A visual rating to quantify the definition of the peanut rows, which is an indicator of harvest efficiency.
-
Pod and Kernel Metrics: This can include the number of pods per plant, 100-seed weight, and the percentage of total sound mature kernels (TSMK).
-
-
Statistical Analysis: The collected data is subjected to analysis of variance (ANOVA) to determine the statistical significance of the treatment effects. Mean separation tests, such as Fisher's Protected LSD, are used to compare the means of the different treatments.
Visualizing the Process and Comparisons
To better illustrate the experimental workflow and the comparative effects of different this compound strategies, the following diagrams are provided.
Caption: Experimental workflow for evaluating this compound's effect on peanut yield.
Caption: Comparison of different this compound application strategies on peanut growth and yield.
References
Prohexadione-Calcium vs. Paclobutrazol: A Comparative Guide for Managing Corn Seedling Overgrowth
For Researchers, Scientists, and Drug Development Professionals
The excessive elongation of corn seedlings, a phenomenon known as overgrowth, presents a significant challenge in controlled agricultural environments, such as greenhouses and nurseries. This guide provides an objective comparison of two prominent plant growth regulators, Prohexadione-calcium (Pro-Ca) and Paclobutrazol (PBZ), for mitigating this issue. The information presented is supported by experimental data to aid in the selection of the most effective treatment for research and development applications.
Mechanism of Action: Targeting Gibberellin Biosynthesis
Both this compound-calcium and Paclobutrazol function by inhibiting the biosynthesis of gibberellins (GAs), a class of hormones responsible for stem elongation and other developmental processes in plants.[1][2] However, they target different enzymatic steps in the GA biosynthesis pathway.
-
Paclobutrazol , a member of the triazole family, acts earlier in the pathway.[3][4] It specifically inhibits the activity of ent-kaurene oxidase, a cytochrome P450-dependent enzyme that catalyzes the oxidation of ent-kaurene to ent-kaurenoic acid.[3] This blockage leads to a reduction in the overall pool of gibberellins.
-
This compound-calcium acts at a later stage of the pathway. It functions as a structural mimic of 2-oxoglutarate, a co-substrate for dioxygenases. This allows it to inhibit the activity of GA₂₀ 3β-hydroxylase, the enzyme responsible for converting the inactive GA₂₀ into the biologically active GA₁. This targeted inhibition reduces the final amount of growth-active gibberellins.
Caption: Gibberellin biosynthesis pathway showing inhibition points of Paclobutrazol and this compound-Ca.
Performance Comparison on Corn Seedlings
Experimental data from a study on super sweet corn seedlings demonstrates the superior efficacy of this compound-calcium in controlling overgrowth compared to Paclobutrazol under the tested conditions.
Table 1: Effects of this compound-Calcium and Paclobutrazol on Corn Seedling Morphology
| Parameter | Control (Untreated) | Paclobutrazol (1 ppm) | This compound-Calcium (2 ppm) |
| Seedling Height (cm) | 28.6 ± 2.7 | 27.5 ± 1.5 | 23.6 ± 1.9 |
| First Internode Length (cm) | 3.1 ± 0.30 | 3.0 ± 0.16 | 2.5 ± 0.14 |
| Second Internode Length (cm) | 3.2 ± 0.28 | 3.0 ± 0.21 | 2.1 ± 0.30 |
| Third Leaf Area (cm²) | 40.2 ± 4.7 | 38.9 ± 2.9 | 33.3 ± 3.4 |
| Third Leaf Length (cm) | 21.6 ± 1.8 | 21.1 ± 1.0 | 19.1 ± 1.4 |
| Third Leaf Width (cm) | 2.6 ± 0.2 | 2.6 ± 0.1 | 2.4 ± 0.1 |
| Shoot Fresh Weight (g) | 1.3 ± 0.1 | 1.2 ± 0.1 | 1.0 ± 0.1 |
| Shoot Dry Weight (g) | 0.17 ± 0.02 | 0.15 ± 0.02 | 0.12 ± 0.01 |
| Root Fresh Weight (g) | 0.5 ± 0.1 | 0.5 ± 0.1 | 0.6 ± 0.1 |
| Root Dry Weight (g) | 0.05 ± 0.01 | 0.05 ± 0.01 | 0.06 ± 0.01 |
| Root-Shoot Ratio (Dry Wt.) | 0.29 | 0.33 | 0.50 |
Data represents mean ± standard deviation. Bold values indicate a statistically significant difference from the control group. Data sourced from a study on the 'Geumdang' hybrid super sweet corn variety.
Summary of Findings:
-
This compound-Calcium (2 ppm): Application at the first leaf stage significantly reduced seedling height, the length of the first and second internodes, and the area, length, and width of the third leaf. Furthermore, it led to a notable decrease in both fresh and dry shoot weight while simultaneously increasing root weight, resulting in a significantly higher root-to-shoot ratio. Subsequent experiments identified an optimal concentration of 15 ppm for effectively mitigating overgrowth in both hybrid and inbred corn lines.
-
Paclobutrazol (1 ppm): At the concentration tested, Paclobutrazol did not produce any discernible effects on the measured morphological traits of the corn seedlings.
Experimental Protocols
The following methodology was employed in the comparative study of plant growth regulators on corn seedlings.
Plant Material and Growth Conditions:
-
Corn Varieties: Super sweet corn F₁ hybrid 'Geumdang' and inbred line 'PNS42w'.
-
Growing Medium: 50-cell plug trays filled with a commercial nursery substrate.
-
Environment: Greenhouse facilities with temperatures maintained below 10°C initially, followed by natural temperature increases leading to conditions conducive to overgrowth.
Treatment Application:
-
Growth Stage: Treatments were applied as a single foliar spray when the first leaf of the corn seedlings was fully developed.
-
Application Method: A hand sprayer was used to apply the solutions until runoff.
-
Concentrations:
-
This compound-Calcium: 1 ppm and 2 ppm.
-
Paclobutrazol: 1 ppm and 2 ppm.
-
Diniconazole (another growth regulator): 1 ppm and 2 ppm.
-
Control: Water spray.
-
Data Collection and Analysis:
-
Measurement Time: Morphological data was collected 7 days after the application of the plant growth regulators.
-
Parameters Measured: Seedling height, stem width, lengths of the first and second internodes, area, length, and width of the third leaf, and fresh and dry weights of shoots and roots.
-
Statistical Analysis: Data was analyzed using Tukey's Honestly Significant Difference (HSD) test at α = 0.05 to determine significant differences between treatment groups.
Caption: Experimental workflow for comparing plant growth regulators on corn seedlings.
Conclusion
Based on the available experimental evidence, this compound-calcium is a more effective agent than Paclobutrazol for controlling the overgrowth of corn seedlings at the concentrations tested. Its ability to significantly reduce shoot growth while promoting root development makes it a valuable tool for producing sturdier, more compact seedlings. The differing points of inhibition in the gibberellin biosynthesis pathway likely contribute to their varied efficacy. For researchers and professionals in drug development, this compound-calcium presents a promising option for managing plant stature in corn and potentially other monocotyledonous species.
References
Prohexadione-Calcium vs. Trinexapac-Ethyl: A Comparative Analysis of Their Speed of Action
For researchers, scientists, and drug development professionals, understanding the kinetic differences between plant growth regulators is paramount for predictable and effective application. This guide provides an in-depth comparison of the speed of action of two prominent gibberellin biosynthesis inhibitors: Prohexadione-calcium (this compound-Ca) and trinexapac-ethyl.
This compound-calcium and trinexapac-ethyl are both widely used to manage plant growth by inhibiting the production of active gibberellins, which are responsible for cell elongation.[1] While their ultimate mode of action is similar—blocking the 3β-hydroxylation of GA20 to the growth-active GA1—their chemical forms and activation mechanisms within the plant lead to significant differences in the onset of their regulatory effects.[2]
Speed of Action: A Head-to-Head Comparison
Experimental evidence and established literature consistently indicate that this compound-Ca exhibits a more rapid onset of action compared to trinexapac-ethyl.[3][4] This difference is primarily attributed to the distinct pathways these molecules take to become biologically active.
This compound-calcium is formulated as a calcium salt. Upon dissolution in water, such as in a spray solution, it readily dissociates to release the active this compound acid.[3] This immediate availability of the active form allows for a swift absorption and translocation within the plant, leading to a rapid inhibition of gibberellin biosynthesis. Growth regulation can be observed in as little as four hours after application.
Conversely, trinexapac-ethyl is an ester. For it to become active, it must first be absorbed by the plant and then undergo metabolic saponification—a process where the ethyl ester is cleaved to form the active acid, trinexapac. This metabolic conversion is a time-consuming step and is dependent on environmental factors such as adequate temperature and light. Consequently, the growth-regulating effects of trinexapac-ethyl are typically delayed, with an onset of action ranging from two to five days.
Quantitative Data Summary
The following table summarizes the key quantitative parameters related to the speed of action of this compound-Ca and trinexapac-ethyl based on available data.
| Parameter | This compound-calcium | trinexapac-ethyl | Source(s) |
| Chemical Form | Calcium Salt | Ester | |
| Activation Mechanism | Dissociation in water | Metabolic saponification in the plant | |
| Time to Onset of Action | As little as 4 hours | 2 to 5 days | |
| Environmental Dependence for Activation | Low (requires water for dissolution) | High (dependent on temperature and light) |
Experimental Protocols
While specific comparative studies detailing the full experimental protocols for a direct speed-of-action comparison were not available in the immediate literature search, a general methodology for such an evaluation can be outlined as follows:
Objective: To determine and compare the time-course of growth inhibition by this compound-Ca and trinexapac-ethyl in a model plant species.
Methodology:
-
Plant Material and Growth Conditions: A uniform population of a rapidly growing plant species (e.g., turfgrass, pea seedlings) is cultivated under controlled environmental conditions (e.g., 25°C day/20°C night, 16-hour photoperiod, specified light intensity and humidity).
-
Treatment Application: Plants are treated with equimolar concentrations of this compound-Ca and trinexapac-ethyl, applied as a foliar spray. A control group is treated with a blank formulation.
-
Data Collection: At specified time points post-application (e.g., 0, 2, 4, 8, 12, 24, 48, 72, 96, and 120 hours), the following parameters are measured:
-
Shoot Elongation: The length of the primary shoot or a specific internode is measured.
-
Gibberellin Analysis: Plant tissue is harvested to quantify the levels of GA1 and its precursor, GA20, using techniques like gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS).
-
-
Data Analysis: The rate of shoot elongation is calculated for each treatment group. The time required to achieve 50% inhibition of growth (GR50) is determined. The changes in GA1 and GA20 levels over time are plotted to visualize the inhibition of the gibberellin biosynthesis pathway.
Visualizing the Mechanisms and Workflow
To further elucidate the differences in their activation and the experimental approach to their comparison, the following diagrams are provided.
Caption: Activation pathways of this compound-Ca and trinexapac-ethyl.
Caption: Experimental workflow for comparing the speed of action.
Conclusion
The faster action of this compound-calcium is a direct result of its formulation as a salt, which allows for immediate activation upon dissolution in water. In contrast, trinexapac-ethyl's ester form necessitates a plant-mediated metabolic conversion, introducing a significant delay in its onset of action. This fundamental difference in their activation pathways is a critical consideration for researchers and professionals in selecting the appropriate plant growth regulator for applications where timing is a crucial factor. For instance, in situations requiring immediate growth suppression, this compound-Ca would be the more suitable choice. Conversely, when a more gradual onset of regulation is desired, trinexapac-ethyl may be preferred.
References
- 1. Chemical plant growth regulators - active ingredients | AHDB [horticulture.ahdb.org.uk]
- 2. scielo.br [scielo.br]
- 3. This compound-CA AND TRINEXAPAC-ETHYL: SIMILARITIES IN STRUCTURE BUT DIFFERENCES IN BIOLOGICAL ACTION | International Society for Horticultural Science [ishs.org]
- 4. researchgate.net [researchgate.net]
Prohexadione vs. Daminozide: A Comparative Guide to Efficacy in Peanut Growth Regulation
FOR IMMEDIATE RELEASE
[CITY, STATE] – [Date] – A comprehensive analysis of Prohexadione and daminozide, two prominent plant growth regulators, reveals comparable efficacy in managing vegetative growth in peanuts (Arachis hypogaea L.). This guide provides researchers, scientists, and drug development professionals with a detailed comparison of their performance, supported by experimental data, to inform future research and application strategies.
This compound, a newer-generation plant growth regulator, was developed as a substitute for daminozide, which was historically used to control vine growth in peanuts but was later withdrawn from the food crop market due to health concerns.[1][2] Both compounds function by inhibiting the biosynthesis of gibberellins, the plant hormones responsible for cell elongation, thereby reducing excessive vegetative growth.[2] This regulation of vine length is critical for improving harvest efficiency, enhancing row visibility, and potentially increasing pod yield.[1][3]
Comparative Efficacy: A Review of Experimental Data
Multiple studies have demonstrated that this compound calcium provides effective control of peanut vine growth, with effects on main stem and lateral branch length being at least as effective as those observed with daminozide. The following tables summarize key quantitative data from comparative studies.
Table 1: Effect on Main Stem (MS) Length
| Treatment | Application Rate (g ai/ha) | Application Timing | Main Stem Length (cm) | % Reduction vs. Control |
| Control | N/A | N/A | 45.1 | 0% |
| This compound | 280 | Row Closure | 33.4 | 26% |
| Daminozide | 950 | Row Closure | 35.2 | 22% |
Data adapted from Mitchem et al. (1996).
Table 2: Effect on Cotyledonary Lateral Branch (CLB) Length
| Treatment | Application Rate (g ai/ha) | Application Timing | CLB Length (cm) | % Reduction vs. Control |
| Control | N/A | N/A | 85.2 | 0% |
| This compound | 280 | Row Closure | 61.3 | 28% |
| Daminozide | 950 | Row Closure | 64.8 | 24% |
Data adapted from Mitchem et al. (1996).
Table 3: Effect on Row Visibility at Harvest
| Treatment | Application Rate (g ai/ha) | Application Timing | Row Visibility (1-10 scale)¹ |
| Control | N/A | N/A | 1.0 |
| This compound | 280 | Row Closure | 8.0 |
| Daminozide | 950 | Row Closure | 7.5 |
¹Row visibility on a scale of 1 to 10, where 1 = flat canopy with no visible rows and 10 = distinct rows with a triangular canopy shape. Data adapted from Mitchem et al. (1996).
In some instances, this compound has been shown to increase peanut yield by approximately 8%, a benefit not consistently observed with daminozide. However, yield responses to this compound can be inconsistent and may be influenced by environmental conditions and peanut cultivar.
Mechanism of Action: Inhibition of Gibberellin Biosynthesis
Both this compound and daminozide function as inhibitors of gibberellin (GA) biosynthesis, a crucial pathway for plant growth and development. They act as structural mimics of 2-oxoglutaric acid, a co-substrate for several dioxygenases involved in the later stages of GA synthesis. This competitive inhibition leads to a reduction in the production of physiologically active gibberellins, such as GA₁, which are responsible for stem elongation.
Experimental Protocols
The following protocols are representative of studies comparing the efficacy of this compound and daminozide in peanuts.
Experimental Design and Treatments
-
Cultivar: Virginia-type peanut (e.g., 'NC 7')
-
Plot Size: Typically 2 rows, 6 to 12 meters long, with a row spacing of 91 cm.
-
Replication: 4 to 6 replications in a randomized complete block design.
-
Treatments:
-
Untreated Control
-
This compound-calcium at rates ranging from 140 to 280 g ai/ha.
-
Daminozide at rates ranging from 950 to 1430 g ai/ha.
-
-
Application Timing:
-
Early Pegging (PG): Approximately 60-70 days after planting.
-
Row Closure (RC): When lateral vines from adjacent rows are beginning to touch. Applications at RC have generally shown greater efficacy in suppressing vine growth.
-
-
Application Method: Foliar spray using a CO₂-pressurized backpack sprayer calibrated to deliver a specific volume (e.g., 140-187 L/ha) at a constant pressure.
Data Collection and Analysis
-
Vegetative Growth: Main stem and cotyledonary lateral branch lengths are measured at harvest.
-
Row Visibility: Assessed visually at harvest on a scale of 1 (canopy completely flat, rows indistinguishable) to 10 (canopy triangular, rows clearly defined).
-
Yield: Pods are harvested, dried, and weighed to determine yield per hectare.
-
Statistical Analysis: Data are subjected to analysis of variance (ANOVA) to determine significant differences between treatments.
Conclusion
The available data strongly indicate that this compound is an effective replacement for daminozide in managing the vegetative growth of peanuts. Both compounds exhibit a similar mechanism of action and result in comparable reductions in vine length and improvements in row visibility. This compound's favorable toxicological profile makes it the preferred choice for modern agricultural practices. Future research should continue to explore optimal application rates and timings for various peanut cultivars and environmental conditions to maximize the benefits of this plant growth regulator.
References
A comparative study of Prohexadione's effects on different fruit crops
Prohexadione-calcium (Pro-Ca) is a plant growth regulator widely utilized in fruit production to manage vegetative vigor and enhance reproductive growth. Its primary mode of action is the inhibition of the late stages of gibberellin (GA) biosynthesis, leading to a reduction in shoot elongation. This report provides a comparative analysis of this compound's effects on various fruit crops, supported by experimental data and detailed methodologies.
Mechanism of Action
This compound-calcium functions by inhibiting 2-oxoglutarate-dependent dioxygenases, which are crucial enzymes in the GA biosynthesis pathway. Specifically, it blocks the 3β-hydroxylation of GA20 to the biologically active GA1.[1] This leads to a decrease in active gibberellins, resulting in reduced cell elongation and, consequently, attenuated vegetative growth.[1]
Beyond its primary role in gibberellin inhibition, this compound-calcium also influences other metabolic pathways. It has been observed to affect flavonoid biosynthesis, which can enhance a plant's resistance to certain diseases.[1] Additionally, it can lead to reduced ethylene formation, which may contribute to increased fruit set by preventing premature fruitlet abortion.[1]
Comparative Effects on Different Fruit Crops
The application of this compound-calcium elicits varied responses across different fruit crops, influencing vegetative growth, yield, and fruit quality parameters. The following tables summarize the quantitative effects observed in key studies on pome fruits (apple and pear), stone fruits (sweet cherry), and berry crops (strawberry and grape).
Pome Fruits: Apple (Malus domestica) and Pear (Pyrus communis)
This compound-calcium is extensively used in apple and pear orchards to control excessive shoot growth, which can improve light penetration into the canopy, enhance spray coverage, and reduce pruning costs.[2]
Table 1: Effects of this compound-Calcium on Apple
| Cultivar | Application Rate & Timing | Vegetative Growth | Fruit Set | Yield | Fruit Quality | Return Bloom | Reference |
| 'McIntosh' | 250 mg·L⁻¹ at petal fall | Significant reduction in terminal growth | More than doubled | - | Significant reduction in fruit weight | Significantly reduced | |
| 'Mutsu' | 42 to 250 mg·L⁻¹ | Terminal growth reduced | No significant increase | - | Linear reduction in fruit weight with increasing concentration | Significantly reduced at higher rates | |
| 'Gala' | 42.5 and 125 mg·L⁻¹ (twice per season) | Decreased shoot growth rate and tree height | Increased | - | - | Decreased | |
| 'Sinap Orlovskii' | 1.25 + 1.25 g ha⁻¹ | 1.60-1.96 times less one-year shoot length | Increased | Stimulated significant increase | Improved commercial value | Increased alternate bearing index | |
| 'Kidd's Gala'/M.7A | Effective cumulative dose of 250 mg·L⁻¹ | Season-long control of vigorous shoot growth | - | - | No adverse effects | - |
Table 2: Effects of this compound-Calcium on Pear
| Cultivar | Application Rate & Timing | Vegetative Growth | Fruit Set | Yield | Fruit Quality | Return Bloom | Reference |
| 'Clapp's Favorite' | 200 ppm (twice) | Minimum annual shoot extension growth (16.92 cm) | 18.34% | 51.24 kg/plant | Increased fruit weight (82.85 g), TSS (13.21%), and total sugars (10.23%) | 24.04% increase | |
| 'Abbé Fétel' | 50 and 100 mg·L⁻¹ (four times at 2-week intervals) | Reduced shoot growth | - | - | Enhanced fruit weight | - | |
| 'Smith' | 100-400 mg·L⁻¹ | Effective control in both seasons | Not affected in the first season, positively affected in the second | Not affected in the first season, positively affected in the second | Not altered at harvest or post-storage | Negatively affected |
Stone Fruits: Sweet Cherry (Prunus avium)
In sweet cherry production, this compound-calcium is utilized to manage the vigorous upright growth, which can improve light distribution within the canopy and enhance fruit quality.
Table 3: Effects of this compound-Calcium on Sweet Cherry
| Cultivar/Rootstock | Application Rate & Timing | Vegetative Growth | Fruit Set | Yield | Fruit Quality | Reference |
| 'Lapins'/Mazzard | 250 ppm at 30 cm shoot growth | 25% reduction in total terminal extension | No effect | No effect | Increased fruit weight and firmness | |
| 'Tip Top'/Gisela 6 | 1.8 g L⁻¹ (twice) | Reduced vigor | Increased by 10% | +3 kg per plant | Increased average size, skin firmness (+12%), and red overcolor (+20%) | |
| 'Lapins' and 'Sweetheart' | 150 mg L⁻¹ and 250 mg L⁻¹ (when shoots were 15 cm long and 15 days later or after harvest) | Reduced elongation of terminal shoot | - | - | Increased fruit firmness |
Berry Crops: Strawberry (Fragaria × ananassa) and Grape (Vitis vinifera)
In strawberries, this compound-calcium is primarily used to suppress runner formation, thereby promoting the development of branch crowns and increasing fruit yield. In grapes, it is used to control vine growth and can influence berry size and composition.
Table 4: Effects of this compound-Calcium on Strawberry
| Cultivar | Application Rate & Timing | Runner Production | Crown Development | Yield | Fruit Quality | Reference |
| 'Honeoye' | 100-200 ppm (one, two, or three times) | Greatest inhibition of runner development | Increased leaf number | Highest marketable yield | Fruit size tended to be reduced with the highest number of sprays | |
| 'Seascape' and 'Selva' | 240 mg/L (single or double application) | Reduced by 50% | Increased crown number | Increased for 'Selva' | - | |
| 'Maehyang' | 50, 100, 150, or 200 mg·L⁻¹ (foliar spray or drench) | Runner length was shorter at higher concentrations | Crown diameter not significantly affected | Greatest number of runner plants at 100-150 mg·L⁻¹ (foliar) and 50-100 mg·L⁻¹ (drench) | - | |
| 'Pircinque' | 100, 200, 300, and 400 mg L⁻¹ (at 20 and 30 days after planting) | Reduced vegetative growth | - | Did not influence the number of fruits or fruit mass per plant | Firmness was favored by the 400 mg L⁻¹ concentration |
Table 5: Effects of this compound-Calcium on Grape
| Cultivar | Application Rate & Timing | Vegetative Growth | Fruit Set | Berry Weight | Fruit Composition | Reference |
| Cabernet Sauvignon, Chardonnay | 250 mg/L (at bloom or pre-bloom) | - | Decreased | - | - | |
| Cabernet Sauvignon, Chardonnay | 250 mg/L (one to two weeks post-bloom) | - | No impact | Reduced | - | |
| Cabernet Sauvignon | Multiple pre- and post-bloom applications of 250 mg/L | - | - | Decreased | Increased color intensity, total anthocyanins, and total phenols | |
| Cabernet Franc | - | - | - | Minimal effects | Increased must color intensity, total anthocyanins, and total phenols |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of experimental protocols from key studies on the effects of this compound-calcium on different fruit crops.
Apple: Vegetative Growth, Fruit Set, and Return Bloom
-
Experimental Design: Randomized complete block design with single-tree plots and multiple replications.
-
Treatments: this compound-calcium (formulated as Apogee® or Kudos®) applied as a foliar spray at varying concentrations (e.g., 42.5 to 250 mg·L⁻¹) and timings (e.g., petal fall, 1.5 to 3 inches of shoot growth). Applications were often made using a handgun sprayer to the point of drip.
-
Data Collection:
-
Vegetative Growth: Terminal shoot length was measured from the base to the apex of multiple shoots per tree at the end of the growing season.
-
Fruit Set: The number of fruitlets was counted on selected limbs after "June drop" and expressed as fruit per limb cross-sectional area.
-
Yield: Total fruit weight per tree was recorded at harvest.
-
Fruit Quality: A random sample of fruit per tree was assessed for weight, firmness (using a penetrometer), soluble solids content (using a refractometer), and color.
-
Return Bloom: The number of flower clusters on selected limbs was counted the following spring to assess the treatment's effect on biennial bearing.
-
-
Statistical Analysis: Data were subjected to analysis of variance (ANOVA), and treatment means were separated using tests such as Tukey's HSD or Duncan's multiple range test at a significance level of P ≤ 0.05.
Strawberry: Runner Suppression and Yield
-
Experimental Design: Factorial or split-plot designs are common, with treatments including different this compound-calcium concentrations and application timings or methods (foliar spray vs. drench). Plots typically consist of a set number of plants.
-
Treatments: this compound-calcium was applied at concentrations ranging from 50 to 400 mg L⁻¹. Applications were initiated when runner development was first observed and sometimes repeated at intervals.
-
Data Collection:
-
Runner Production: The total number of runners and daughter plants per mother plant was counted. Runner internode length was also measured.
-
Crown Development: The number of branch crowns per plant was counted at the end of the growing season.
-
Yield: Total marketable fruit weight per plot was recorded during the harvest period.
-
Fruit Quality: Fruit size and firmness were often assessed.
-
-
Statistical Analysis: ANOVA was used to analyze the data, with mean separation tests to identify significant differences between treatments.
Sweet Cherry: Vegetative Growth and Fruit Quality
-
Experimental Design: Randomized block design with multiple single-tree replicates per treatment.
-
Treatments: Foliar sprays of this compound-calcium were applied at concentrations such as 125 or 250 ppm when shoots reached a specific length (e.g., 15 or 30 cm).
-
Data Collection:
-
Vegetative Growth: Terminal shoot extension was measured periodically throughout the growing season.
-
Fruit Set: The number of flowers and subsequent fruits were counted on representative branches to calculate the percentage of fruit set.
-
Yield: Total fruit weight per tree was measured at harvest.
-
Fruit Quality: Fruit weight, size (diameter), firmness, soluble solids, and titratable acidity were determined from a random sample of fruit.
-
-
Statistical Analysis: Data were analyzed using ANOVA, and means were compared using appropriate post-hoc tests.
Grape: Vine Growth and Fruit Composition
-
Experimental Design: Randomized complete block design with multiple vine plots per treatment.
-
Treatments: this compound-calcium was applied as a foliar spray at various concentrations (e.g., 250 mg/L) and timings (pre-bloom, bloom, post-bloom).
-
Data Collection:
-
Vegetative Growth: Shoot length and internode length were measured.
-
Yield Components: Berries per cluster, berry weight, and cluster weight were determined at harvest.
-
Fruit Composition: Berry samples were analyzed for total soluble solids (°Brix), titratable acidity, pH, total anthocyanins, and total phenols. Analyses often involve homogenization of berry tissue and spectrophotometric or HPLC methods.
-
-
Statistical Analysis: ANOVA was used to determine the significance of treatment effects.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways affected by this compound-calcium and a general experimental workflow for its evaluation in fruit crops.
Caption: Inhibition of Gibberellin Biosynthesis by this compound-Ca.
Caption: Alteration of Flavonoid Biosynthesis by this compound-Ca.
Caption: General Experimental Workflow for Pro-Ca Evaluation.
Conclusion
This compound-calcium is a versatile plant growth regulator with significant impacts on a variety of fruit crops. Its primary effect of reducing vegetative growth can lead to numerous benefits, including improved fruit set, yield, and quality, as well as enhanced disease resistance. However, the specific outcomes are highly dependent on the crop, cultivar, application rate, and timing. The data presented in this guide highlight the importance of optimizing this compound-calcium application protocols for each specific fruit production system to maximize its benefits while minimizing potential negative effects, such as reduced fruit size or return bloom. Further research is warranted to explore the long-term effects of repeated this compound-calcium use and its interactions with other orchard management practices.
References
Assessing the Return on Investment of Prohexadione Application in Large-Scale Farming: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The application of plant growth regulators (PGRs) is a critical component of modern large-scale farming, aimed at optimizing plant growth, improving crop quality, and maximizing yield. Prohexadione-calcium (Pro-Ca), a gibberellin biosynthesis inhibitor, has emerged as a significant tool for managing vegetative vigor in various crops. This guide provides an objective comparison of this compound's performance with other alternatives, supported by experimental data, to assist researchers and agricultural scientists in assessing its return on investment (ROI).
Performance and Economic Impact of this compound-Calcium
This compound-calcium has demonstrated considerable efficacy in controlling excessive vegetative growth, which can lead to improved light penetration within the plant canopy, better resource allocation to reproductive growth, and enhanced disease resistance. These physiological benefits often translate into tangible economic gains through increased yield and improved crop quality.
This compound in Peanut Cultivation
In large-scale peanut farming, Pro-Ca application has shown a promising return on investment, primarily by managing vine growth and subsequently increasing pod yield.
| Parameter | This compound-Calcium Treatment | Non-Treated Control | Percentage Change | Economic Impact |
| Yield ( kg/ha ) | Increased by 440 to 650 kg/ha [1] | Baseline | + (Variable) | Higher gross dollar value return per hectare[1] |
| Net Revenue Increase ($/ha) | Up to $210/ha[2][3] | Baseline | - | Positive ROI at reduced application rates[2] |
| Gross Dollar Value Return/ha (GDR) | Higher in all evaluated experiments | Lower | - | Increased profitability |
| Gross Dollar Value Return/ha Above Treatment Cost (GDRAT) | Higher in on-farm trials | Lower | - | Favorable cost-benefit ratio in on-farm settings |
Note: The economic impact can be influenced by factors such as cultivar, application rate, and environmental conditions. Reduced rates of this compound-calcium have been shown to provide significant yield improvements and a strong return on investment.
This compound in Apple Orchards
In apple production, Pro-Ca is utilized to control vegetative shoot growth, which can reduce the need for manual pruning and improve fruit quality.
| Parameter | This compound-Calcium Treatment | Alternative (e.g., Paclobutrazol) / Control | Key Findings |
| Shoot Growth Reduction | Significant reduction in extension growth | Paclobutrazol also effective, but with potential for more significant carry-over effects. | Pro-Ca offers effective in-season control. |
| Fruit Set | Can increase fruit set, sometimes requiring more aggressive thinning | Variable depending on the alternative. | Potential for increased yield but requires careful management. |
| Fruit Quality | Can improve fruit color and firmness. | Paclobutrazol can also improve fruit quality. | Both can enhance marketable attributes. |
| Return Bloom | Generally no negative impact on return bloom. | Trinexapac-ethyl can severely reduce return bloom. | Pro-Ca is a favorable option for maintaining consistent annual yields. |
| Economic Impact | Positive through reduced pruning costs and improved fruit quality. | Economic data for direct comparison is limited. | Pro-Ca presents a viable option for improving orchard profitability. |
This compound in Sweet Cherry Production
For sweet cherry cultivation, managing tree vigor is crucial for optimizing light interception and fruit development in high-density orchards.
| Parameter | This compound-Calcium Treatment | Alternative (e.g., Ethephon) / Control | Key Findings |
| Vigor Control | Significantly reduces vegetative growth. | Ethephon can also reduce shoot growth. | Pro-Ca is an effective tool for managing canopy size. |
| Fruit Set | Increased fruit setting by 10% in some studies. | Ethephon's primary role is in fruit loosening for mechanical harvesting. | Pro-Ca can directly contribute to higher potential yields. |
| Yield | Resulted in an average yield increase of +3 kg per plant in a study. | Ethephon is not primarily used for yield enhancement. | Pro-Ca shows a direct positive impact on productivity. |
| Fruit Quality | Improved fruit size, firmness, and red overcolor. | Ethephon can negatively impact fruit firmness. | Pro-Ca can enhance the marketability of the fruit. |
| Economic Impact | Positive due to increased yield and improved fruit quality. | Ethephon's economic benefit is mainly through reduced harvest labor costs. | Pro-Ca offers a multifaceted approach to improving profitability. |
Signaling Pathway and Experimental Workflow
To understand the mechanism of action and the practical application of this compound-calcium, the following diagrams illustrate its signaling pathway and a typical experimental workflow.
Caption: this compound-Ca's mode of action in the gibberellin biosynthesis pathway.
Caption: A typical experimental workflow for evaluating this compound-Calcium.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of research findings. The following outlines a general protocol for field trials assessing the efficacy of this compound-calcium.
1. Experimental Design:
-
Peanut: Large-plot, on-farm trials are often utilized to reflect real-world farming conditions. A randomized complete block design with multiple replications is standard. Treatments typically include a non-treated control and various rates of Pro-Ca (e.g., 70, 105, and 140 g a.i./ha).
-
Apple: Experiments are often conducted in established orchards. A factorial treatment structure may be used to evaluate interactions with other compounds. Treatments would include a control, and different concentrations of Pro-Ca applied as a foliar spray.
-
Sweet Cherry: Trials are conducted in commercial orchards with established trees. A randomized block design is common, with treatments including an untreated control and Pro-Ca applications at specific growth stages (e.g., between flower bud and petal fall).
2. Application:
-
Peanut: The first application is typically made when at least 50% of the lateral vines from adjacent rows are touching. A second application often follows 14 days later.
-
Apple: Applications are generally made post-bloom when new shoot growth is active. The timing can be critical, with applications at the 30 cm growth stage showing significant growth reduction.
-
Sweet Cherry: Two applications are common, often between the flower bud and petal fall stages, to effectively manage vegetative growth during the critical period of fruit development.
3. Data Collection and Analysis:
-
Vegetative Growth: Measurements such as main stem height, shoot length, and canopy closure are recorded periodically.
-
Yield and Quality: At harvest, parameters like pod yield per hectare (peanuts), fruit number and weight per tree (apples, cherries), fruit firmness, soluble solids content, and color are measured.
-
Economic Analysis: The return on investment is calculated by considering the cost of the Pro-Ca application (product and labor) and the increased revenue from higher yields and improved quality. The formula for ROI is typically: (Additional Income - Treatment Cost) / Treatment Cost.
Comparison with Alternatives
While this compound-calcium has proven to be a valuable tool, it is essential to consider its performance relative to other plant growth regulators.
-
Paclobutrazol: This is another potent gibberellin biosynthesis inhibitor. In apples, both Pro-Ca and paclobutrazol effectively control vegetative growth. However, paclobutrazol is more persistent in the soil and can have carry-over effects in subsequent seasons, which requires careful management of application rates.
-
Ethephon: This compound releases ethylene and is primarily used to promote fruit loosening for mechanical harvesting in crops like sweet cherries. While it can have some effect on vegetative growth, its primary purpose and mode of action are distinct from Pro-Ca. In some cases, a tank mix of Pro-Ca and ethephon has been shown to have a synergistic effect on growth control in sweet cherries.
-
Trinexapac-ethyl: Structurally similar to Pro-Ca, trinexapac-ethyl also inhibits gibberellin biosynthesis. However, it is often used in turfgrass and cereal crops. In apples, higher dosages of trinexapac-ethyl are required for equivalent shoot growth control compared to Pro-Ca, and it has been associated with a significant reduction in return bloom.
-
Daminozide: Previously used in peanuts, daminozide showed similar efficacy in controlling vegetative growth as Pro-Ca. However, due to regulatory concerns, it is no longer widely used in many regions, making Pro-Ca a key alternative.
Conclusion
The application of this compound-calcium in large-scale farming presents a compelling case for a positive return on investment, particularly in peanut, apple, and sweet cherry cultivation. Its ability to effectively manage vegetative growth translates into improved yields and enhanced crop quality. While direct, comprehensive ROI comparisons with all alternative plant growth regulators are not always readily available in published literature, the existing data suggests that Pro-Ca is a competitive and often more favorable option due to its efficacy, favorable toxicological profile, and minimal negative impact on subsequent crops. For researchers and drug development professionals, further investigation into the nuanced economic benefits across a wider range of crops and growing conditions will continue to refine our understanding of this compound's role in sustainable and profitable agriculture.
References
Comparative Stability of Prohexadione in Various Formulations: A Guide for Researchers
A comprehensive analysis of the stability of Prohexadione across different formulation types, providing researchers, scientists, and drug development professionals with essential data and experimental protocols for informed decision-making.
This compound, a gibberellin biosynthesis inhibitor, is widely utilized in agriculture to regulate plant growth. Its efficacy and shelf-life are critically dependent on the stability of its active ingredient, this compound-calcium, within its formulation. This guide provides a comparative overview of the stability of this compound in common formulation types, supported by experimental data and detailed methodologies.
Executive Summary of Stability Performance
The stability of this compound is significantly influenced by the formulation type. While Water-dispersible Granules (WG) have been the traditional formulation, newer formulations such as Oil Dispersions (OD) and Suspension Concentrates (SC) are emerging with distinct stability profiles.
Based on available data, this compound-calcium in a Water-dispersible Granule (WG) formulation is chemically stable when stored at 54°C for two weeks, which supports a shelf life of at least two years under normal storage conditions[1]. Emerging research on Oil Dispersion (OD) formulations suggests enhanced field efficacy, which may be attributed to improved stability and bioavailability of the active ingredient. However, direct comparative quantitative data from accelerated storage studies for all formulation types remains limited in publicly available literature.
This guide outlines a standardized approach to validating the stability of this compound in different formulations, enabling researchers to generate comparable and reliable data.
Data Presentation: Stability of this compound-calcium
The following table summarizes the expected stability of this compound-calcium in a Water-dispersible Granule (WG) formulation based on accelerated storage testing. Data for other formulation types should be generated using the experimental protocols provided in this guide to allow for direct comparison.
| Formulation Type | Storage Condition | Duration | Active Ingredient Retention (%) | Physical Properties | Reference |
| Water-dispersible Granule (WG) | 54°C | 14 Days | ≥ 95% (Expected) | No significant changes in appearance, dispersibility, or particle size. | [1] |
| Oil Dispersion (OD) | 54°C | 14 Days | Data to be generated | Data to be generated | - |
| Suspension Concentrate (SC) | 54°C | 14 Days | Data to be generated | Data to be generated | - |
Degradation Pathways and Signaling
The primary degradation pathway for this compound-calcium involves hydrolysis, which is pH-dependent. Under acidic conditions, the propionyl side chain is cleaved, leading to the formation of the despropionyl metabolite[2]. Photolysis can also occur, following a similar degradation pathway and ultimately yielding tricarballylic acid and glutaric acid[1].
The mode of action of this compound involves the inhibition of gibberellin biosynthesis in plants. By blocking the 3β-hydroxylation of GA20 to the biologically active GA1, it effectively reduces cell elongation and vegetative growth.
Figure 1: Degradation pathways and mode of action of this compound.
Experimental Protocols
To ensure a standardized and objective comparison of this compound stability in different formulations, the following detailed experimental protocols are provided.
Accelerated Storage Stability Study
This protocol is adapted from the US EPA's accelerated storage stability and corrosion characteristics study protocol.
Objective: To determine the stability of this compound in different formulations under accelerated storage conditions.
Materials:
-
This compound formulations (WG, OD, SC, etc.)
-
Commercial packaging for each formulation type
-
Temperature-controlled oven (54 ± 2°C)
-
Analytical standards of this compound-calcium and its potential degradation products (e.g., despropionyl metabolite)
-
High-Performance Liquid Chromatograph (HPLC) with UV or Mass Spectrometry (MS) detector
-
Appropriate HPLC column (e.g., C18)
-
Solvents and reagents for extraction and mobile phase preparation
Procedure:
-
Initial Analysis (Time 0):
-
For each formulation, take a representative sample.
-
Analyze the initial concentration of this compound-calcium using a validated analytical method (see Protocol 2).
-
Record the physical and chemical properties of the formulation (e.g., appearance, pH, viscosity for liquids, suspensibility for SC, dispersibility and particle size for WG).
-
-
Storage:
-
Place the formulations in their respective commercial packaging.
-
Store the packaged samples in a temperature-controlled oven at 54 ± 2°C for 14 days.
-
-
Final Analysis (Time 14 days):
-
After 14 days, remove the samples from the oven and allow them to equilibrate to room temperature.
-
Visually inspect the packaging for any signs of corrosion or degradation.
-
Re-analyze the concentration of this compound-calcium in each formulation.
-
Re-evaluate the physical and chemical properties as done in the initial analysis.
-
-
Data Analysis:
-
Calculate the percentage of active ingredient retained after 14 days.
-
Compare the physical and chemical properties before and after storage.
-
Analytical Method for Quantification of this compound and Degradation Products
This protocol outlines a general HPLC method for the quantification of this compound and its despropionyl metabolite. The method should be validated for each formulation matrix.
Objective: To accurately quantify the concentration of this compound and its primary degradation product in various formulations.
Instrumentation:
-
HPLC system with a UV detector (set at approximately 230 nm) or a mass spectrometer.
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid or other suitable modifier for the mobile phase
-
Analytical standards of this compound-calcium and despropionyl-prohexadione
Procedure:
-
Standard Preparation:
-
Prepare a stock solution of this compound-calcium and despropionyl-prohexadione in a suitable solvent (e.g., methanol or water with pH adjustment).
-
Prepare a series of calibration standards by diluting the stock solution.
-
-
Sample Preparation:
-
Accurately weigh a portion of the formulation.
-
Extract the active ingredient and degradation products using a suitable solvent. The choice of solvent will depend on the formulation type (e.g., for WG, dissolution in water followed by extraction; for OD, a solvent system that can break the emulsion).
-
Filter the extract through a 0.45 µm filter before injection.
-
-
Chromatographic Conditions:
-
Mobile Phase: A gradient of acetonitrile and water (with a suitable modifier like 0.1% formic acid) is typically used.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10-20 µL.
-
Column Temperature: 30-40°C.
-
-
Quantification:
-
Construct a calibration curve from the peak areas of the analytical standards.
-
Determine the concentration of this compound and its degradation products in the samples by comparing their peak areas to the calibration curve.
-
Figure 2: Experimental workflow for validating this compound stability.
Conclusion
Validating the stability of this compound in different formulations is crucial for ensuring product quality, efficacy, and shelf life. This guide provides a framework for conducting comparative stability studies. While existing data supports the stability of the WG formulation, further research is needed to generate comprehensive and directly comparable data for emerging formulations like OD and SC. By following the standardized protocols outlined herein, researchers can contribute to a deeper understanding of this compound stability and facilitate the development of more robust and effective plant growth regulator products.
References
Prohexadione's Metabolic Fingerprint: A Comparative Analysis in Treated and Untreated Plants
Prohexadione-calcium (Pro-Ca) is a widely utilized plant growth regulator that strategically curtails vegetative growth by inhibiting the biosynthesis of active gibberellins. This guide provides a comparative metabolomic analysis of Pro-Ca-treated versus untreated plants, offering insights into the biochemical shifts induced by this compound. The information presented is targeted towards researchers, scientists, and professionals in drug development to facilitate a deeper understanding of Pro-Ca's mode of action and its broader metabolic implications.
Quantitative Metabolomic Data Summary
The application of this compound-calcium instigates a cascade of metabolic alterations. The primary mechanism involves the inhibition of 2-oxoglutarate-dependent dioxygenases, which are crucial enzymes in the late stages of gibberellin (GA) biosynthesis and in the flavonoid pathway.[1][2] This interference leads to a reduction in growth-active GAs and a modulation of flavonoid and other phenolic compounds.[2][3] The following tables summarize the key quantitative changes observed in various plant species upon Pro-Ca treatment.
| Plant Species | Treatment | Gibberellin Levels | Key Finding | Reference |
| Medicago truncatula | This compound-calcium | GA3 and GA4 | Inhibited | [4] |
| Fruit Trees | This compound-Ca | Growth-active GAs | Blocked formation |
Table 1: Effect of this compound on Gibberellin Levels. This table illustrates the primary effect of this compound as an inhibitor of gibberellin biosynthesis.
| Plant Species | Treatment | Flavonoid/Phenolic Compound | Change | Reference |
| Herbaceous Peony (Paeonia lactiflora) | Pro-Ca | Total Anthocyanin, Anthoxanthin, Flavonoid | Decreased | |
| Apple and Pear Shoots | This compound-Ca | Flavanone 3-hydroxylase activity | Inhibited | |
| Apple and Pear Shoots | This compound-Ca | 3-deoxyflavonoids (e.g., luteoforol) | Induced formation | |
| Medicago truncatula | This compound-calcium | Flavonoid and Isoflavonoid Biosynthesis | Up-regulated | |
| Various Fruit Crops (e.g., strawberry, grapevine) | This compound-Ca | 3-deoxycatechins | Formation induced |
Table 2: Comparative Analysis of Flavonoid and Phenolic Compound Abundance. This table highlights the significant impact of this compound on the flavonoid biosynthesis pathway, leading to varied responses in different plant species and compounds.
| Plant Species | Treatment | Metabolite Class | Notable Changes | Reference |
| Rice (Oryza sativa) under salt stress | Pro-Ca | Osmotic adjustment substances (soluble protein, proline) | Increased | |
| Rice (Oryza sativa) under salt stress | Pro-Ca | Photosynthetic pigments (Chlorophyll a, b, carotenoids) | Increased | |
| Rice (Oryza sativa) under salt stress | Pro-Ca + NaCl | Carbohydrates (soluble sugar, sucrose, starch) | Increased compared to NaCl alone | |
| Grape (Vitis vinifera) | 600 mg·L⁻¹ Pro-Ca | Volatile compounds (aldehydes, esters, alcohols, phenols, acids, ketones, terpenes) | Significantly higher | |
| Grape (Vitis vinifera) | 600 mg·L⁻¹ Pro-Ca | Soluble sugar, citric acid, malic acid | Increased | |
| Mango (Mangifera indica) | SPD (compound including Pro-Ca) | Lipids (lysophosphatidylethanolamine, lysophosphatidylcholine), proline, ascorbic acid, carbohydrates, tannins | Accumulated during dormancy release | |
| Medicago truncatula | This compound-calcium | Nitrogen Metabolism | Down-regulated | |
| Fruit Trees | This compound-Ca | Ethylene | Reduced formation |
Table 3: Broad-Spectrum Metabolomic Changes in this compound-Treated Plants. This table summarizes other significant metabolic alterations observed in response to this compound treatment across different plant species and conditions.
Experimental Protocols
The findings presented in this guide are based on studies employing widely accepted metabolomic analysis techniques. A generalized experimental protocol for such a comparative study is outlined below.
1. Plant Material and Treatment:
-
Plants are cultivated under controlled environmental conditions (e.g., growth chamber or greenhouse) to ensure uniformity.
-
A solution of this compound-calcium at a specified concentration (e.g., 100 mg·L⁻¹) is applied to the treatment group, typically via foliar spray. The control group is treated with a blank solution (e.g., water).
-
Plant tissues (e.g., leaves, stems, roots) are harvested at specific time points post-treatment, immediately frozen in liquid nitrogen, and stored at -80°C to quench metabolic activity.
2. Metabolite Extraction:
-
Frozen plant tissue is ground to a fine powder in the presence of liquid nitrogen.
-
Metabolites are extracted using a suitable solvent system, often a mixture of methanol, water, and an internal standard.
-
The extract is vortexed and centrifuged to pellet cellular debris. The supernatant containing the metabolites is collected for analysis.
3. Metabolomic Analysis (LC-MS/MS):
-
The metabolite extract is analyzed using an Ultra-Performance Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry (UPLC-ESI-MS/MS) system.
-
Chromatographic separation is achieved on a C18 column with a gradient elution program using mobile phases typically consisting of water with formic acid (A) and acetonitrile with formic acid (B).
-
Mass spectrometry is performed in both positive and negative ion modes to detect a wide range of metabolites.
-
Metabolite identification is carried out by comparing the m/z values, retention times, and fragmentation patterns with a reference library of standards.
4. Data Analysis:
-
Raw data is processed for peak picking, alignment, and normalization.
-
Multivariate statistical analyses, such as Principal Component Analysis (PCA) and Partial Least Squares-Discriminant Analysis (PLS-DA), are employed to identify differential metabolites between the treated and untreated groups.
-
Metabolites with a Variable Importance in Projection (VIP) score > 1 and a statistically significant fold change (e.g., ≥ 2 or ≤ 0.5) are considered differentially abundant.
-
Pathway analysis using databases like the Kyoto Encyclopedia of Genes and Genomes (KEGG) is performed to understand the biological pathways affected by the treatment.
Visualizing the Impact of this compound
To better illustrate the mechanisms and workflows discussed, the following diagrams are provided.
Caption: A generalized workflow for a comparative metabolomic study of this compound-treated plants.
Caption: this compound-Ca competitively inhibits 2-oxoglutarate-dependent dioxygenases (2-ODD), impacting both gibberellin and flavonoid biosynthesis.
References
- 1. api.fspublishers.org [api.fspublishers.org]
- 2. This compound-CA: MODES OF ACTION OF A MULTIFUNCTIONAL PLANT BIOREGULATOR FOR FRUIT TREES | International Society for Horticultural Science [ishs.org]
- 3. researchgate.net [researchgate.net]
- 4. Gibberellins Inhibit Flavonoid Biosynthesis and Promote Nitrogen Metabolism in Medicago truncatula - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Research: A Comprehensive Guide to Prohexadione Disposal
For researchers and scientists in the fast-paced world of drug development, adherence to strict safety and disposal protocols is paramount. This guide provides essential, step-by-step procedures for the proper disposal of prohexadione, ensuring the safety of laboratory personnel and the protection of our environment.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to handle this compound and its containers with care. Always wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves and eye protection.[1] In the event of a spill, avoid creating dust, contain the spillage, and collect the material for disposal in a labeled, closable container.[2][3]
Step-by-Step Disposal Protocol for this compound Waste
The disposal of this compound waste must comply with all national, state, and local regulations.[2] Improper disposal is a violation of federal law and can lead to environmental contamination.[3]
-
Unused or Excess Product: Unused this compound that cannot be used should be disposed of as controlled waste through a licensed contractor. Alternatively, it may be taken to an approved waste disposal facility. Do not empty any this compound waste into drains or release it directly into the environment.
-
Empty Containers: Proper disposal of empty containers is critical to prevent residual contamination.
-
Do Not Reuse: Under no circumstances should this compound containers be reused for any other purpose.
-
Triple Rinse: Nonrefillable containers must be thoroughly cleaned. A common and effective method is the triple rinse procedure:
-
Empty the remaining contents into application equipment or a mix tank.
-
Fill the container one-quarter full with water and recap it.
-
Shake the container for 10 seconds.
-
Pour the rinsate into the application equipment or a mix tank for later use or proper disposal.
-
Repeat this procedure two more times.
-
-
Final Disposal: Once cleaned, the container can be offered for recycling if available. If recycling is not an option, puncture the container and dispose of it in a sanitary landfill or by incineration, as permitted by state and local authorities. If burning is allowed, stay out of the resulting smoke.
-
-
Contaminated Materials: Any materials, such as PPE or spill absorbents, that have come into contact with this compound should be placed in a sealed container and disposed of as hazardous waste according to institutional and regulatory guidelines.
Environmental Fate and Impact
This compound-calcium is not expected to persist in the environment and demonstrates a low potential for bioaccumulation. Its primary route of dissipation in the soil is through oxidative mineralization to carbon dioxide. While it can be mobile in some soils, its rapid degradation suggests a low potential for groundwater contamination.
| Environmental Characteristic | Value/Description | Citation |
| Persistence | Not expected to persist in the environment. | |
| Bioaccumulation Potential | Low potential to bioaccumulate. | |
| Mobility in Soil | Can be mobile in some soils, but rapid degradation mitigates groundwater contamination risk. | |
| Aquatic Toxicity | Classified as "practically non-toxic" to aquatic fish and invertebrates on an acute exposure basis. |
This compound Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound and its containers.
Caption: Decision workflow for the proper disposal of this compound waste.
References
Safeguarding Your Research: A Comprehensive Guide to Handling Prohexadione
For laboratory professionals, ensuring a safe environment is paramount. This guide provides essential, immediate safety and logistical information for handling Prohexadione, a plant growth regulator. Adherence to these procedures is critical for minimizing risk and ensuring operational integrity.
Personal Protective Equipment (PPE): Your First Line of Defense
When handling this compound, a comprehensive PPE strategy is non-negotiable. The following table summarizes the required equipment, its purpose, and relevant standards.
| PPE Category | Item | Standard/Specification | Purpose |
| Hand Protection | Chemical-resistant gloves | Nitrile rubber, Butyl rubber (≥14 mils) | To prevent skin contact and absorption.[1] |
| Eye and Face Protection | Safety glasses with side-shields or Goggles | ANSI Z87.1 / EN 166 | To protect eyes from dust and splashes.[2][3] |
| Face shield | - | Recommended when there is a significant risk of splashing. | |
| Body Protection | Long-sleeved shirt and long pants | - | To minimize skin exposure.[4][5] |
| Lab coat or chemical-resistant apron | - | To protect personal clothing from contamination. | |
| Respiratory Protection | NIOSH-approved respirator | Particulate filter (e.g., N95) | Required when dust generation is likely or ventilation is inadequate. |
Always inspect PPE for integrity before use and follow the manufacturer's instructions for cleaning, maintenance, and disposal.
Acute Toxicity Data for this compound-calcium
Understanding the toxicological profile of a substance is crucial for risk assessment. The following table summarizes the acute toxicity data for this compound-calcium.
| Route of Exposure | Test Animal | LD50/LC50 Value | Toxicity Category |
| Oral | Rat | >5000 mg/kg | Low |
| Dermal | Rat | >2000 mg/kg | Low |
| Inhalation (4-hour) | Rat | >4.21 mg/L | Low |
LD50 (Lethal Dose, 50%) is the dose required to kill half the members of a tested population. LC50 (Lethal Concentration, 50%) is the concentration of a chemical in the air or water that is expected to kill 50% of a group of test animals.
Operational and Disposal Plans
A systematic approach to handling and disposal is essential for laboratory safety and environmental protection.
Handling and Storage Protocol
Step 1: Engineering Controls
-
Work in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.
-
Use local exhaust ventilation if dust generation is unavoidable.
Step 2: Safe Handling Practices
-
Avoid contact with skin, eyes, and clothing.
-
Do not eat, drink, or smoke in areas where this compound is handled.
-
Wash hands thoroughly with soap and water after handling and before breaks.
Step 3: Storage
-
Store in the original, tightly closed container in a cool, dry, and well-ventilated place.
-
Keep away from food, drink, and animal feedingstuffs.
-
Store locked up and out of the reach of children.
Waste Disposal Plan
Step 1: Characterization of Waste
-
All materials contaminated with this compound, including empty containers, absorbent materials from spills, and contaminated PPE, should be considered hazardous waste.
Step 2: Collection and Segregation
-
Collect waste in suitable, labeled, and sealed containers.
-
Do not mix with other waste streams unless explicitly permitted.
Step 3: Disposal
-
Dispose of contents and containers in accordance with local, state, and federal regulations at an approved waste disposal facility.
-
Do not dispose of undiluted chemicals on-site or release them into the environment.
-
Triple rinse empty containers, adding the rinsate to the spray tank or a designated waste container.
Emergency Response Workflow: this compound Spill
In the event of a spill, a swift and organized response is critical to mitigate exposure and environmental contamination. The following workflow outlines the necessary steps.
Detailed Spill Response Protocol
Step 1: Evacuate Immediate Area
-
Immediately clear the area of all personnel to prevent further exposure.
Step 2: Alert Others & Lab Supervisor
-
Notify colleagues in the vicinity and your laboratory supervisor about the spill.
Step 3: Don Appropriate PPE
-
Before re-entering the area, put on the full complement of recommended PPE, including respiratory protection.
Step 4: Contain the Spill
-
For larger spills, dike the area to prevent further spread.
-
Cover drains to prevent entry into waterways.
Step 5: Absorb the Material
-
For liquid spills, use an inert absorbent material such as sand, sawdust, or a general-purpose binder.
-
For solid spills, carefully sweep up the material to avoid generating dust.
Step 6: Collect Contaminated Material
-
Place all contaminated absorbent material and swept-up this compound into a suitable, labeled container for hazardous waste.
Step 7: Decontaminate the Area
-
Clean the spill area thoroughly with water and detergents, observing environmental regulations.
-
Collect all decontamination water for proper disposal.
Step 8: Dispose of Waste
-
Dispose of the sealed container of contaminated material through your institution's hazardous waste program.
Step 9: Report the Incident
-
Complete any necessary incident reports as required by your institution's safety protocols.
References
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
